2,3-Diamino-6-phenylpyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
6-phenylpyridine-2,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3/c12-9-6-7-10(14-11(9)13)8-4-2-1-3-5-8/h1-7H,12H2,(H2,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWEKGHLBYYNQBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=C(C=C2)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90629880 | |
| Record name | 6-Phenylpyridine-2,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90629880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
144563-51-9 | |
| Record name | 6-Phenylpyridine-2,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90629880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: The Strategic Importance of 2,3-Diamino-6-phenylpyridine
An In-Depth Technical Guide to the Physicochemical Characteristics of 2,3-Diamino-6-phenylpyridine
In the landscape of modern medicinal chemistry and materials science, the pyridine scaffold remains a cornerstone for innovation. Among its myriad derivatives, This compound (CAS No: 144563-51-9) emerges as a particularly valuable synthetic intermediate.[1] Its unique arrangement of two adjacent amino groups on a phenyl-substituted pyridine ring offers a rich platform for constructing complex heterocyclic systems.[1] These resultant molecules, often designed as mimics of endogenous purines, are frequently investigated in drug discovery programs targeting kinases and other biological targets.[2]
This guide serves as a comprehensive technical resource for researchers, offering a detailed exploration of the core physicochemical and spectroscopic properties of this compound. Understanding these fundamental characteristics is a prerequisite for its effective use in synthesis, enabling precise reaction control, accurate structural elucidation, and the rational design of novel therapeutic agents and materials.[3][4]
Section 1: Chemical Identity and Core Properties
A thorough characterization begins with unambiguous identification and a summary of fundamental physical constants. These data points are critical for everything from reaction stoichiometry calculations to predicting behavior in various physical states.
Table 1: Core Identifiers and Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | 6-phenylpyridine-2,3-diamine | PubChem[1] |
| CAS Number | 144563-51-9 | Benchchem[1] |
| Molecular Formula | C₁₁H₁₁N₃ | Benchchem[1] |
| Molecular Weight | 185.22 g/mol | Benchchem[1] |
| Appearance | Expected to be a powder or crystalline solid. | Inferred from related compounds |
| Melting Point | Data not available; related compound 2,6-diamino-3-phenylpyridine melts at 114-115°C. | Chase and Walker, 1953 |
| Solubility | Expected to have some solubility in polar organic solvents. The related 2,3-diaminopyridine is soluble in water (50 mg/mL). | Sigma-Aldrich |
| XLogP3 (Computed) | 1.5 | PubChem[5] |
Note: Experimental data for some properties of this specific isomer is not widely published. Values for closely related analogs are provided for context and highlight the importance of experimental verification.
Section 2: Spectroscopic Fingerprint for Structural Elucidation
Spectroscopic analysis provides the definitive structural confirmation of a molecule. The following sections detail the expected spectral characteristics of this compound, which are indispensable for verifying its identity and purity after synthesis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of an organic molecule.[1]
-
¹H NMR (Proton NMR): The proton spectrum is expected to show distinct signals for the amine and aromatic protons. The aromatic protons on both the pyridine and phenyl rings would typically resonate in the 7.0-9.0 ppm range.[1] The two primary amine groups (-NH₂) would appear as broad singlets, with chemical shifts that can vary depending on the solvent and concentration. For a related diamine compound, these were observed at 5.03 and 5.41 ppm in DMSO-d₆.[1]
-
¹³C NMR (Carbon NMR): The ¹³C NMR spectrum should display 11 distinct signals corresponding to the 11 carbon atoms in the molecule, assuming no coincidental overlap. The carbons of the aromatic rings would appear in the downfield region, typically between 110-160 ppm.
Vibrational Spectroscopy (FT-IR & Raman)
Vibrational spectroscopy is essential for identifying the functional groups present in the molecule.[1]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum provides a clear signature of the molecule's functional groups. Key expected absorption bands include:
-
N-H Stretching: A pair of bands in the 3300-3500 cm⁻¹ region, characteristic of the primary amino groups.[1]
-
C-H Stretching (Aromatic): Signals typically observed around 3000-3100 cm⁻¹.[1]
-
C=C and C=N Stretching: Vibrations from the aromatic rings, expected in the 1400-1650 cm⁻¹ range.[1]
-
N-H Bending: Bending vibrations from the amino groups, typically found between 1550-1650 cm⁻¹.[1]
-
C-N Stretching: Occurring in the 1250-1350 cm⁻¹ region.[1]
-
-
Raman Spectroscopy: This technique provides complementary information to FT-IR, particularly for symmetric vibrations.[1] Key expected Raman shifts would correspond to the symmetric breathing modes of the pyridine and phenyl rings and the stretching vibrations of the C-C bond linking the two rings.[1]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and can provide information about the molecule's structure through fragmentation patterns. For this compound (C₁₁H₁₁N₃), the high-resolution mass spectrum would show a molecular ion peak [M+H]⁺ at an m/z corresponding to its exact mass (186.1026).
Section 3: Experimental Workflows for Physicochemical Characterization
The theoretical data presented above must be confirmed through rigorous experimental protocols. As a Senior Application Scientist, the rationale behind these standardized methods is as important as the steps themselves. These protocols are designed to be self-validating systems for generating reliable and reproducible data.
Protocol: Melting Point Determination
Causality: The melting point is a fundamental indicator of a crystalline solid's purity. A sharp, well-defined melting point range suggests high purity, whereas a broad and depressed range indicates the presence of impurities.
Methodology: Digital Melting Point Apparatus
-
Sample Preparation: Finely powder a small, dry sample of this compound.
-
Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: Place the capillary tube into the heating block of the digital melting point apparatus.
-
Heating Protocol: Set a rapid heating ramp (e.g., 10-15 °C/min) for a preliminary determination. For the precise measurement, use a slow ramp rate (1-2 °C/min) starting from ~15 °C below the approximate melting point.
-
Observation & Recording: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). The melting "point" is reported as this range.
Caption: Workflow for Melting Point Determination.
Protocol: Spectroscopic Sample Preparation and Analysis
Causality: Proper sample preparation is critical to obtaining high-resolution, artifact-free spectra. The choice of solvent for NMR is paramount to ensure sample dissolution without signal interference, while the preparation method for FT-IR depends on the sample's physical state.
Methodology: NMR Spectroscopy
-
Solvent Selection: Choose a deuterated solvent in which the compound is soluble (e.g., DMSO-d₆, CDCl₃). DMSO-d₆ is often suitable for polar compounds containing amino groups.
-
Sample Dissolution: Accurately weigh approximately 5-10 mg of the sample and dissolve it in ~0.7 mL of the chosen deuterated solvent in an NMR tube.
-
Analysis: Acquire the ¹H and ¹³C NMR spectra according to standard instrument parameters.
Methodology: FT-IR Spectroscopy (ATR)
-
Instrument Preparation: Record a background spectrum of the clean Attenuated Total Reflectance (ATR) crystal.
-
Sample Application: Place a small amount of the powdered sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure using the anvil and collect the sample spectrum.
-
Data Processing: The instrument software automatically ratios the sample spectrum against the background to produce the final absorbance or transmittance spectrum.
Caption: General workflows for NMR and FT-IR analysis.
Section 4: Synthesis and Application Context
While this guide focuses on characterization, understanding the synthetic origin of this compound provides crucial context. Common strategies for synthesizing the core structure often involve:
-
Catalytic Hydrogenation: A highly efficient method involving the reduction of a corresponding dinitro- or nitro-amino precursor using a catalyst like Palladium on carbon (Pd/C) under a hydrogen atmosphere.[1]
-
Cross-Coupling Reactions: Modern methods like the Suzuki coupling can be employed to introduce the phenyl group at the C-6 position by reacting a halogenated 2,3-diaminopyridine with phenylboronic acid.[1] This approach is highlighted in the synthesis of the related 2,6-diamino-3-phenylpyridine.[6]
The well-defined physicochemical properties of this compound make it a reliable building block. Its primary application is in synthetic organic and medicinal chemistry, where the adjacent amino groups can be readily cyclized with various reagents to form fused heterocyclic systems, such as imidazo[4,5-b]pyridines.[2]
Section 5: Safety and Handling
Based on data for structurally similar diaminopyridines, this compound should be handled with appropriate care.[7][8]
-
Hazards: Likely to be harmful if swallowed (acute oral toxicity) and may cause skin and serious eye irritation.[9]
-
Handling: Use in a well-ventilated area or with local exhaust ventilation.[7] Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[7]
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials.[7]
This information is a guideline and should be supplemented by consulting a comprehensive Safety Data Sheet (SDS) for the specific compound before use.
References
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Physical and Chemical Characterization for APIs. (2023, May 8). Labinsights. Retrieved January 14, 2026, from [Link]
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Physicochemical properties of model active pharmaceutical ingredients (APIs) and excipients. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
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Characterization of Physicochemical Properties. (n.d.). Pace Analytical. Retrieved January 14, 2026, from [Link]
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Understanding the Effect of API Properties on Bioavailability Through Absorption Modeling. (n.d.). MDPI. Retrieved January 14, 2026, from [Link]
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2,6-Diaminopyridine Safety Data Sheet. (n.d.). Jubilant Ingrevia. Retrieved January 14, 2026, from [Link]
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The Indispensable Role of 2,3-Diaminopyridine in Modern Pharmaceutical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 14, 2026, from [Link]
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Ramkrishna, M., et al. (2011). Synthesis of 2,6-diamino-3-phenyl-5-phenylazopyridine hydrochloride: An Impurity in the Process for Phenazopyridine Hydrochloride a Genito-urinary Antiseptic Drug. Indo-Global Journal of Pharmaceutical Sciences, 1(2), 121-126. Retrieved January 14, 2026, from [Link]
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SYNTHESIS OF 2, 6-DIAMINO-3-PHENYLAZOPYRIDINE-1-OXIDE AND ITS HYDRO-CHLORIDE. (2013, November 1). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. Retrieved January 14, 2026, from [Link]
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2,3-Diamino-6-phenylpyridine molecular weight and formula
An Examination of a Versatile Heterocyclic Scaffold for Advanced Scientific Research
Executive Summary
2,3-Diamino-6-phenylpyridine is a heterocyclic organic compound featuring a pyridine core functionalized with two adjacent amino groups and a phenyl substituent. This specific arrangement of functional groups makes it a highly valuable and versatile building block in medicinal chemistry and materials science. Its structural attributes allow for the synthesis of complex molecular architectures, particularly as a scaffold for developing novel therapeutic agents. Diaminopyridine derivatives are of significant interest in drug discovery due to their potential for diverse biological activities. This guide provides a comprehensive overview of the core physicochemical properties, synthesis methodologies, analytical characterization, and key applications of this compound, tailored for researchers and professionals in drug development and chemical synthesis.
Core Molecular Properties
This compound, also known by its IUPAC name 6-phenylpyridine-2,3-diamine, is a high-purity compound primarily utilized as a synthetic intermediate.[1] Its fundamental properties are crucial for its application in laboratory settings for the development of novel substances and biological studies.[1]
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₁N₃ | [1] |
| Molecular Weight | 185.22 g/mol | [1] |
| IUPAC Name | 6-phenylpyridine-2,3-diamine | [1] |
| CAS Number | 144563-51-9 | [1] |
| Canonical SMILES | C1=CC=C(C=C1)C2=NC(=C(C=C2)N)N | PubChem |
| InChI Key | KWEKGHLBYYNQBW-UHFFFAOYSA-N | [1] |
| Appearance | Brown Powder | [2] |
| Purity | Typically ≥95% | N/A |
Synthesis and Methodologies
The synthesis of this compound can be approached through several strategic routes. The choice of method often depends on the desired yield, purity, and the availability of starting materials. The primary challenge lies in the precise introduction and manipulation of the amino and phenyl groups onto the pyridine core.
Catalytic Reduction of Nitro Precursors
A robust and high-yield method involves the catalytic hydrogenation of a dinitro precursor. This pathway is favored for its efficiency and the high purity of the final product.[1]
Causality and Rationale: This method leverages a well-established transformation in organic chemistry: the reduction of aromatic nitro groups to amines using a heterogeneous catalyst like palladium on carbon (Pd/C). The use of hydrogen gas provides the necessary reducing equivalents. This process is highly selective for nitro groups, leaving the aromatic rings intact. Heating the reaction mixture to 50-60°C increases the reaction rate, ensuring complete conversion within a reasonable timeframe.[1]
Experimental Protocol: Catalytic Hydrogenation
-
Reactor Setup: A hydrogenation vessel is charged with 2,3-dinitro-6-phenylpyridine and a suitable solvent (e.g., ethanol, ethyl acetate).
-
Catalyst Addition: 10% Palladium on carbon (Pd/C) is added as the catalyst, typically at a loading of 5-10 mol%.
-
Hydrogenation: The vessel is purged with nitrogen and then filled with hydrogen gas to the desired pressure (typically 1-4 atm).
-
Reaction Conditions: The reaction mixture is stirred vigorously and heated to 50-60°C for 1-2 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.[1]
-
Workup: Upon completion, the reaction is cooled, and the catalyst is carefully filtered off through a pad of celite.
-
Isolation: The filtrate is concentrated under reduced pressure to yield the crude this compound, which can be further purified by recrystallization or column chromatography.
Palladium-Catalyzed Cross-Coupling
An alternative strategy involves constructing the C-C bond between the pyridine core and the phenyl ring using a palladium-catalyzed cross-coupling reaction, such as the Suzuki coupling. This approach offers modularity, allowing for the introduction of various aryl groups if desired. For instance, the synthesis of a related compound, 2,6-diamino-3-phenylpyridine, has been achieved by coupling a phenylboronic acid with 2,6-diamino-3-iodopyridine.[1]
Causality and Rationale: The Suzuki coupling is a powerful tool for forming carbon-carbon bonds. It involves the reaction of an organoboron compound (e.g., phenylboronic acid) with a halide or triflate, catalyzed by a palladium(0) complex. This method is highly valued for its tolerance of a wide range of functional groups, making it suitable for complex molecule synthesis.
Proposed Protocol: Suzuki Cross-Coupling
-
Reactant Preparation: A reaction flask is charged with 2,3-diamino-6-halopyridine (e.g., 6-bromo or 6-iodopyridine), phenylboronic acid (1.1-1.5 equivalents), and a suitable palladium catalyst (e.g., Pd(PPh₃)₄).
-
Solvent and Base: A solvent system (e.g., toluene/ethanol/water or dioxane) and a base (e.g., Na₂CO₃, K₂CO₃) are added.
-
Reaction Conditions: The mixture is degassed and heated under an inert atmosphere (e.g., argon or nitrogen) at reflux until the reaction is complete as monitored by TLC or LC-MS.
-
Workup and Purification: The reaction is cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The final product is purified via column chromatography.
Visualization of Synthetic Pathways
Caption: Key synthetic strategies for this compound.
Analytical Characterization
Confirmation of the structure and purity of this compound is essential. A combination of spectroscopic techniques is typically employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to confirm the molecular structure by identifying the chemical environment of each proton and carbon atom. The spectra would show characteristic signals for the phenyl ring protons, the pyridine ring protons, and the amine protons.
-
Mass Spectrometry (MS): Provides the exact molecular weight of the compound, confirming its elemental composition.
-
Vibrational Spectroscopy (FT-IR & Raman): Fourier Transform Infrared (FT-IR) and Raman spectroscopy are powerful tools for identifying functional groups.[1] Key expected signals include N-H stretching vibrations for the amino groups and characteristic peaks for the aromatic C-H and C=C bonds of the pyridine and phenyl rings.[1]
Applications in Drug Discovery and Materials Science
The true value of this compound lies in its application as a versatile scaffold in synthetic chemistry.[1] The presence of multiple reactive sites—the two amino groups and the pyridine nitrogen—allows for the construction of a wide array of more complex heterocyclic systems.
Scaffold for Bioactive Molecules
Diaminopyridine and diaminopyrimidine cores are considered "privileged scaffolds" in medicinal chemistry.[3] They are central to the structure of numerous compounds with therapeutic potential, including kinase inhibitors and receptor antagonists.[4]
-
Kinase Inhibitors: The 2,4-diaminopyrimidine scaffold is a well-known hinge-binding motif in many kinase inhibitors.[4] The analogous 2,3-diaminopyridine structure can be used to design novel inhibitors that form specific hydrogen bond interactions within the ATP-binding site of target kinases.
-
Precursor for Fused Heterocycles: The adjacent amino groups are ideal for condensation reactions to form fused five- or six-membered rings, such as imidazo[4,5-b]pyridines. These fused systems are prevalent in biologically active compounds.
-
Ligand Development: The nitrogen atoms in the molecule can act as ligands, coordinating with metal ions. This property is useful in the development of metal-based therapeutics or sensors.[1]
Visualization of Application Workflow
Caption: Use of the title compound as a scaffold for diverse molecules.
Safety and Handling
As a laboratory chemical, this compound should be handled with appropriate care. While specific toxicity data for this exact compound is limited, data for related diaminopyridines provide a basis for safe handling procedures. For example, 2,3-diaminopyridine is classified as harmful if swallowed and causes skin and serious eye irritation.[5][6]
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat.[7][8]
-
Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[7][8] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[8][9]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[9]
-
First Aid:
This product is intended for research use only and is not for human or veterinary use.[1]
Conclusion
This compound is a strategically important molecule whose value is derived from its potential as a synthetic intermediate. Its unique combination of a phenyl group and vicinal amino groups on a pyridine ring provides a robust platform for generating molecular diversity. For researchers in pharmaceutical and materials science, this compound represents a key starting point for the rational design of novel, functional molecules with significant potential for biological activity and advanced material applications.
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Spectroscopic Signature of 2,3-Diamino-6-phenylpyridine: A Technical Guide for Researchers
Preamble: Navigating the Spectroscopic Landscape
In the realm of medicinal chemistry and materials science, the precise structural elucidation of novel heterocyclic compounds is paramount. 2,3-Diamino-6-phenylpyridine (CAS: 144563-51-9, Molecular Formula: C₁₁H₁₁N₃) presents as a versatile scaffold, rich in potential for creating complex molecular architectures and serving as a bidentate ligand in coordination chemistry.[1] Its utility in drug discovery and as a synthetic intermediate necessitates a comprehensive understanding of its spectroscopic properties.[1]
This guide provides an in-depth analysis of the expected spectroscopic data for this compound, covering Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). As direct experimental spectra for this specific molecule are not widely published, this document synthesizes theoretical data, established spectroscopic principles, and comparative analysis with structurally related compounds. The objective is to equip researchers with a robust predictive framework for sample characterization and to offer field-proven methodologies for data acquisition and interpretation. Every protocol herein is designed as a self-validating system, ensuring technical accuracy and reliability in your own laboratory settings.
Molecular Structure and Atom Numbering
A clear understanding of the molecule's topology is the foundation for interpreting its spectra, particularly for NMR assignments. The following diagram illustrates the IUPAC-recommended numbering for the this compound core structure.
Caption: IUPAC numbering scheme for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of structural analysis, providing detailed information about the chemical environment of ¹H (proton) and ¹³C (carbon) nuclei.[2]
Predicted ¹H NMR Spectral Data
The proton NMR spectrum is anticipated to be complex in the aromatic region, with distinct signals for the amino protons. The choice of solvent is critical; deuterated dimethyl sulfoxide (DMSO-d₆) is recommended as it can effectively solvate the amine protons, reducing exchange broadening and allowing for their observation.
Table 1: Predicted ¹H NMR Chemical Shifts (DMSO-d₆, 400 MHz)
| Protons | Predicted δ (ppm) | Multiplicity | Integration | Rationale & Key Correlations (Expected) |
|---|---|---|---|---|
| Phenyl (H2', H6') | 7.9 - 8.1 | Multiplet (d) | 2H | Ortho to the pyridine ring, deshielded by proximity to the nitrogen and ring current effects. |
| Phenyl (H3', H4', H5') | 7.3 - 7.6 | Multiplet (m) | 3H | Meta and para protons of the phenyl ring, showing complex overlapping signals. |
| Pyridine (H5) | 7.2 - 7.4 | Doublet (d) | 1H | Coupled to H4. Deshielded by the ring nitrogen. |
| Pyridine (H4) | 6.2 - 6.4 | Doublet (d) | 1H | Coupled to H5. Shielded relative to other aromatic protons due to the electron-donating effect of two adjacent amino groups. |
| 3-Amino (-NH₂) | ~5.5 - 6.0 | Broad Singlet | 2H | The chemical shift is highly dependent on solvent and concentration. Expected to be a broad signal due to quadrupole effects and potential hydrogen bonding. |
| 2-Amino (-NH₂) | ~4.5 - 5.0 | Broad Singlet | 2H | Potentially shielded relative to the 3-amino group due to different electronic environments.[1] |
Rationale for Predictions: The predicted shifts are extrapolated from data on analogous compounds such as 2-aminopyridine, phenylpyridines, and 2,3-diamino-6-methoxypyridine.[3][4][5] The electron-donating amino groups are expected to significantly shield the protons on the pyridine ring, especially H4. The phenyl group protons will resemble a typical monosubstituted benzene pattern, but with downfield shifts for the ortho protons due to the influence of the heterocyclic ring.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will reveal the carbon framework. A proton-decoupled experiment is standard, yielding a single peak for each unique carbon environment.
Table 2: Predicted ¹³C NMR Chemical Shifts (DMSO-d₆, 100 MHz)
| Carbon | Predicted δ (ppm) | Rationale & Key Correlations (Expected) |
|---|---|---|
| C6 | ~155-158 | Attached to both nitrogen and the phenyl group, highly deshielded. |
| C2 | ~150-153 | Attached to nitrogen and an amino group. |
| C1' (ipso-Phenyl) | ~138-140 | Quaternary carbon connecting the two rings. |
| C3 | ~135-138 | Attached to an amino group, deshielded relative to C4/C5. |
| C2', C6' (ortho-Phenyl) | ~128-130 | Standard aromatic region. |
| C4' (para-Phenyl) | ~127-129 | Standard aromatic region. |
| C3', C5' (meta-Phenyl) | ~126-128 | Standard aromatic region. |
| C5 | ~115-118 | Shielded by the adjacent amino group at C3. |
| C4 | ~105-108 | Highly shielded due to the strong electron-donating effects of the neighboring amino groups. |
Rationale for Predictions: The assignments are based on established substituent effects in pyridine and benzene rings. Carbons directly attached to nitrogen (C2, C6) are significantly deshielded. The carbons bearing the amino groups (C2, C3) are also deshielded, while the adjacent carbons (C4, C5) experience shielding.[3][5] 2D NMR techniques such as HSQC and HMBC would be essential for unambiguous assignment.[3]
Experimental Protocol: NMR Spectroscopy
The integrity of NMR data hinges on meticulous sample preparation and instrument setup. This protocol ensures high-quality, reproducible results.
Caption: Standard workflow for NMR analysis of this compound.
Infrared (IR) Spectroscopy
FT-IR spectroscopy is a rapid and effective technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[1]
Predicted IR Absorption Bands
The IR spectrum of this compound will be characterized by strong absorptions from the N-H bonds of the amino groups and various vibrations from the aromatic rings.
Table 3: Predicted Principal IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Notes |
|---|---|---|---|
| 3450 - 3300 | N-H Stretch (Amino) | Strong, Sharp | Typically appears as a doublet for primary amines (asymmetric and symmetric stretching).[1] Comparison with 2-aminopyridine shows similar bands.[6] |
| 3100 - 3000 | C-H Stretch (Aromatic) | Medium | Characteristic of sp² C-H bonds in the pyridine and phenyl rings.[1] |
| 1650 - 1550 | N-H Bend (Amino) | Strong | Scissoring vibration of the primary amine groups.[1] |
| 1600 - 1450 | C=C & C=N Stretch (Aromatic) | Strong to Medium | Multiple bands corresponding to the stretching vibrations within the two aromatic rings. |
| 1350 - 1250 | C-N Stretch (Aromatic Amine) | Medium | Stretching of the bond between the aromatic carbon and the amino nitrogen.[6] |
| Below 900 | C-H Bend (Out-of-plane) | Medium to Strong | Bending vibrations characteristic of the substitution patterns on the pyridine and phenyl rings. |
Rationale for Predictions: The predictions are grounded in well-established correlation tables and data from similar structures like 2,3-pyridinediamine and other aminopyridines.[1][7] The presence of two primary amino groups is the most dominant feature and will be readily identifiable.
Experimental Protocol: FT-IR Spectroscopy (KBr Pellet Method)
This solid-state method is ideal for obtaining a high-quality spectrum of a crystalline or powdered sample, minimizing interference from solvents.
-
Sample Preparation:
-
Thoroughly grind ~1 mg of the compound with ~100 mg of dry, IR-grade potassium bromide (KBr) in an agate mortar. The goal is a fine, homogenous powder.
-
Causality: Grinding ensures the sample is evenly dispersed in the KBr matrix, which is transparent to IR radiation, preventing scattering and producing sharp peaks.
-
-
Pellet Formation:
-
Transfer the powder to a pellet press die.
-
Apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent or translucent pellet.
-
Trustworthiness: A transparent pellet indicates good sample dispersion and minimal light scattering, which is crucial for a valid, high-quality spectrum.
-
-
Data Acquisition:
-
Place the pellet in the spectrometer's sample holder.
-
Acquire a background spectrum of the empty sample chamber first.
-
Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.
-
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and elemental formula of a compound through the measurement of its mass-to-charge ratio (m/z). High-resolution mass spectrometry (HRMS) is particularly powerful for confirming the elemental composition.
Predicted Mass Spectrometry Data
For this compound (C₁₁H₁₁N₃), the exact neutral mass is 185.0953 Da. Electrospray ionization (ESI) in positive ion mode is the preferred method for this class of compounds, as the basic nitrogen atoms are easily protonated.
Table 4: Predicted High-Resolution Mass Spectrometry (HRMS) Data
| Ion Species | Calculated Exact Mass (m/z) | Notes |
|---|---|---|
| [M+H]⁺ | 186.1026 | The protonated molecular ion; expected to be the base peak in ESI+.[1] |
| [M+Na]⁺ | 208.0845 | Sodium adduct; commonly observed, especially if glassware or solvents have trace sodium contamination.[1] |
| [M]⁺˙ | 185.0953 | Molecular ion (radical cation); would be the primary ion observed in Electron Ionization (EI) MS. |
Experimental Protocol: High-Resolution Mass Spectrometry (LC-MS/ESI)
This protocol describes a typical setup for obtaining accurate mass data using a Liquid Chromatography-Mass Spectrometry system with an ESI source.
-
Sample Preparation:
-
Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Filter the solution through a 0.22 µm syringe filter to remove any particulates that could clog the system.
-
-
Instrumentation:
-
Use a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap analyzer.
-
The sample can be introduced via direct infusion with a syringe pump or through a liquid chromatography system (a short column is sufficient for simple confirmation).
-
-
ESI Source Parameters:
-
Mode: Positive Ion
-
Capillary Voltage: 3-4 kV
-
Nebulizing Gas (N₂): Set according to instrument manufacturer's recommendation.
-
Drying Gas (N₂): Set to a moderate flow and temperature (e.g., 300 °C) to facilitate desolvation.
-
Causality: These parameters are optimized to achieve stable electrospray and efficient generation of gas-phase ions from the liquid sample without causing fragmentation.
-
-
Data Acquisition and Analysis:
-
Acquire data over a relevant m/z range (e.g., 100-500 Da).
-
The instrument software will compare the measured m/z of the [M+H]⁺ peak to the theoretical value. A mass accuracy of <5 ppm provides high confidence in the assigned elemental formula.
-
References
-
Spectroscopic Investigations of 2-Aminopyridine. TSI Journals. [Link]
-
Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. PubMed Central (PMC). [Link]
-
Synthesis, solution and solid-state fluorescence of 2-diethylaminocinchomeronic dinitrile derivatives. The Royal Society of Chemistry. [Link]
-
2,3-Pyridinediamine. NIST WebBook. [Link]
-
A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. [Link]
-
Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. American Chemical Society. [Link]
- US Patent 7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine.
-
Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link]
Sources
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 2,3-Diamino-6-phenylpyridine
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the structural elucidation of organic molecules.[1][2] This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of 2,3-Diamino-6-phenylpyridine, a heterocyclic compound of significant interest in medicinal chemistry and materials science. By dissecting the influence of its unique substitution pattern—two electron-donating amino groups and a phenyl ring on the pyridine core—we will establish a detailed theoretical framework for predicting and interpreting its spectral features. This document serves as a technical resource for researchers, scientists, and drug development professionals, offering field-proven insights into experimental design, data acquisition, and spectral interpretation.
Introduction and Significance
This compound is a key synthetic intermediate whose structural scaffold is prevalent in the development of novel therapeutic agents and functional materials. The pyridine ring, substituted with two vicinal amino groups and a C6-phenyl group, presents a unique electronic and steric environment. The amino groups act as strong electron-donating groups (EDGs), significantly modulating the electron density of the pyridine ring, while the phenyl group introduces additional aromatic protons and carbons, along with its own anisotropic effects.
A precise understanding of the ¹H and ¹³C NMR spectra is critical for confirming the molecular structure, assessing purity, and studying intermolecular interactions. This guide provides a foundational analysis based on established NMR principles and comparative data from structurally related compounds to predict and rationalize the chemical shifts and coupling patterns of this molecule.
Foundational NMR Principles
NMR spectroscopy operates on the principle that atomic nuclei with a non-zero spin, such as ¹H and ¹³C, behave like tiny magnets.[1][3] When placed in a strong external magnetic field (B₀), these nuclei align in specific energy states. The absorption of radiofrequency (RF) radiation can induce transitions between these states, and the frequency at which this occurs is known as the resonance frequency.[2]
The precise resonance frequency of a nucleus is highly sensitive to its local electronic environment, an effect known as the chemical shift (δ) , reported in parts per million (ppm).
-
Shielding: High electron density around a nucleus "shields" it from the external magnetic field, causing it to resonate at a lower frequency (upfield shift).
-
Deshielding: Low electron density "deshields" the nucleus, causing it to resonate at a higher frequency (downfield shift).
Additionally, the magnetic field of one nucleus can influence its neighbors through the bonding electrons, a phenomenon called spin-spin coupling or J-coupling . This interaction splits NMR signals into multiplets (e.g., doublets, triplets), providing valuable information about the connectivity of atoms.
Structural Analysis and Atom Numbering
For clarity in spectral assignment, the atoms of this compound are numbered as shown below. This systematic numbering will be used throughout the analysis.
Caption: Structure of this compound with atom numbering.
Experimental Protocol: NMR Data Acquisition
A robust and reproducible experimental protocol is the cornerstone of high-quality NMR data. The following procedure outlines the standard methodology for acquiring ¹H and ¹³C NMR spectra for a compound like this compound.
4.1. Sample Preparation
-
Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the analyte. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice as it readily dissolves polar compounds and its residual proton signal (δ ≈ 2.50 ppm) does not typically overlap with aromatic or amino proton signals. Chloroform-d (CDCl₃) is an alternative for less polar analogues.[4][5]
-
Concentration:
-
Procedure:
-
Dissolve the weighed sample in a clean, dry vial with approximately 0.6-0.7 mL of the chosen deuterated solvent.[4]
-
Ensure complete dissolution by gentle vortexing or sonication.
-
Using a Pasteur pipette, filter the solution through a small cotton or glass wool plug into a high-quality 5 mm NMR tube to remove any particulate matter.[6]
-
Ensure the final sample height in the tube is approximately 4-5 cm.[5]
-
Cap the NMR tube securely and wipe the exterior with a lint-free tissue.
-
4.2. Spectrometer Setup and Data Acquisition
The following parameters are typical for a 400 or 500 MHz NMR spectrometer.
-
Insertion and Locking: Insert the sample into the spectrometer. The instrument will "lock" onto the deuterium signal of the solvent to stabilize the magnetic field.
-
Shimming: Perform automatic or manual shimming to optimize the homogeneity of the magnetic field, which is crucial for achieving sharp, well-resolved peaks.
-
Tuning and Matching: Tune the probe to the specific nucleus being observed (¹H or ¹³C) to maximize signal detection sensitivity.
-
Acquisition Parameters:
-
¹H NMR:
-
Spectral Width (SW): ~12-16 ppm
-
Acquisition Time (AT): 2-4 seconds
-
Relaxation Delay (D1): 1-5 seconds
-
Number of Scans (NS): 8-16 scans
-
-
¹³C NMR (Proton Decoupled):
-
Spectral Width (SW): ~200-220 ppm
-
Acquisition Time (AT): 1-2 seconds
-
Relaxation Delay (D1): 2-5 seconds
-
Number of Scans (NS): 1024-4096 scans (or more, depending on concentration)
-
-
Caption: Standardized workflow for NMR sample preparation and data acquisition.
Analysis of the ¹H NMR Spectrum
The ¹H NMR spectrum of this compound can be divided into three distinct regions: the amino protons, the pyridine ring protons, and the phenyl ring protons. The analysis below is based on established substituent effects.[7]
5.1. Predicted Chemical Shifts and Rationale
-
Amino Protons (N₂-H, N₃-H): The two amino groups are chemically non-equivalent and are expected to appear as two distinct, broad singlets. Their chemical shifts are sensitive to solvent, concentration, and temperature due to hydrogen bonding. In a non-protic solvent like DMSO-d₆, they are expected in the range of δ 5.0 - 6.5 ppm . The broadening is a result of quadrupole coupling with the ¹⁴N nucleus and chemical exchange.
-
Pyridine Ring Protons (H-4, H-5):
-
The two amino groups at C-2 and C-3 are powerful EDGs, which significantly shield the pyridine ring protons, shifting them upfield relative to unsubstituted pyridine (δ 7.3-8.6 ppm).
-
H-5: This proton is ortho to the C-6 phenyl group and meta to the C-3 amino group. It is expected to be the most upfield of the aromatic protons, appearing around δ 6.6 - 6.9 ppm . It will appear as a doublet due to coupling with H-4.
-
H-4: This proton is ortho to the C-3 amino group and meta to the C-2 amino group. It will be strongly shielded and is predicted to resonate around δ 7.1 - 7.4 ppm . It will also appear as a doublet from coupling to H-5. The coupling constant between H-4 and H-5 (³JHH) should be in the range of 7-9 Hz, typical for ortho-coupling on a pyridine ring.
-
-
Phenyl Ring Protons (H-2'/6', H-3'/5', H-4'):
-
H-2'/H-6' (ortho): These protons are closest to the pyridine ring and its nitrogen atom. They are expected to be the most deshielded of the phenyl protons due to the anisotropic effect of the pyridine ring and the electron-withdrawing nature of the nitrogen. They will likely appear as a multiplet (often a doublet of doublets) around δ 7.8 - 8.1 ppm .
-
H-3'/5' (meta) and H-4' (para): These protons are further from the pyridine ring and will resonate in a more typical aromatic region, likely overlapping in a complex multiplet between δ 7.2 - 7.6 ppm .[8]
-
5.2. Predicted Data Summary
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| N₂-H₂ | 5.5 - 6.5 | Broad Singlet | - | 2H |
| N₃-H₂ | 5.0 - 6.0 | Broad Singlet | - | 2H |
| H-5 | 6.6 - 6.9 | Doublet (d) | 7.0 - 9.0 | 1H |
| H-4 | 7.1 - 7.4 | Doublet (d) | 7.0 - 9.0 | 1H |
| H-3'/H-5', H-4' | 7.2 - 7.6 | Multiplet (m) | - | 3H |
| H-2'/H-6' | 7.8 - 8.1 | Multiplet (m) | - | 2H |
Note: Predicted values are estimates and may vary with solvent and experimental conditions.
5.3. Key Coupling Interactions
The primary couplings are within the separate ring systems. A COSY (Correlation Spectroscopy) experiment would confirm these relationships.
Caption: Primary ³J (three-bond) coupling networks in the molecule.
Analysis of the ¹³C NMR Spectrum
The ¹³C NMR spectrum will show 11 distinct signals, as all carbon atoms are in unique chemical environments. The assignments are predicted based on additivity rules and known substituent chemical shift (SCS) effects for amino and phenyl groups on a pyridine ring.[9][10][11]
6.1. Predicted Chemical Shifts and Rationale
-
Carbons Bearing Amino Groups (C-2, C-3): These carbons will be strongly shielded by the electron-donating NH₂ groups.
-
C-2: Directly attached to nitrogen (in the ring) and an amino group. Predicted to be significantly downfield due to the adjacent ring nitrogen but shielded by the amino group, around δ 150 - 155 ppm .
-
C-3: Attached to an amino group. Expected to be highly shielded, resonating around δ 125 - 130 ppm .
-
-
Other Pyridine Ring Carbons (C-4, C-5, C-6):
-
C-4: Influenced by both amino groups, this carbon will be shielded. Predicted around δ 120 - 125 ppm .
-
C-5: Shielded by the C-2 amino group but less so than C-4. Predicted around δ 108 - 112 ppm .
-
C-6: Attached to the pyridine nitrogen and the phenyl group, making it the most deshielded carbon of the pyridine ring, expected around δ 158 - 162 ppm .
-
-
Phenyl Ring Carbons (C-1' to C-6'):
-
C-1' (ipso): The carbon directly attached to the pyridine ring. Its shift is typically around δ 138 - 142 ppm .
-
C-4' (para): The para carbon is generally found around δ 128 - 131 ppm .
-
C-2'/C-6' (ortho) & C-3'/C-5' (meta): These carbons will have shifts typical for a monosubstituted benzene ring, appearing in the range of δ 126 - 129 ppm .[8] Distinguishing between them without advanced 2D NMR (like HMBC) can be difficult.
-
6.2. Predicted Data Summary
| Carbon Assignment | Predicted δ (ppm) |
| C-5 | 108 - 112 |
| C-4 | 120 - 125 |
| C-3'/C-5' (meta) | 126 - 129 |
| C-2'/C-6' (ortho) | 127 - 130 |
| C-4' (para) | 128 - 131 |
| C-3 | 125 - 130 |
| C-1' (ipso) | 138 - 142 |
| C-2 | 150 - 155 |
| C-6 | 158 - 162 |
Note: Predicted values are estimates. DEPT-135 or DEPT-90 experiments would be used to confirm the assignments of CH carbons (C-4, C-5, and all phenyl CHs).
Conclusion
This technical guide provides a comprehensive, theory-grounded framework for the interpretation of the ¹H and ¹³C NMR spectra of this compound. By leveraging established principles of chemical shift theory and substituent effects, we have predicted the key spectral features, including the chemical shifts, multiplicities, and coupling constants for each unique nucleus. The strong electron-donating nature of the vicinal amino groups results in significant upfield shifts for the pyridine ring protons (H-4, H-5), while the phenyl group introduces signals in the conventional aromatic region. The ¹³C spectrum is characterized by a wide dispersion of signals, with the carbons directly attached to heteroatoms (C-2, C-6) being the most deshielded. The detailed experimental protocols and structured analysis presented herein serve as a valuable resource for scientists engaged in the synthesis, characterization, and application of this important class of heterocyclic compounds.
References
-
Anasazi Instruments. NMR Education: How to Choose Your Acquisition Parameters?. Available from: [Link]
-
Coletta, F., Gambaro, A., & Rigatti, G. (1976). Substituent Effects on the 13C-NMR Chemical Shifts of the Pyridinic Ring. Spectroscopy Letters, 9(8), 469–477. Available from: [Link]
-
Perez Rial, L. Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Chemistry. Journal of Analytical and Bioanalytical Techniques. Available from: [Link]
-
Coletta, F., Gambaro, A., & Rigatti, G. (1976). Substituent Effects on the 13C-NMR Chemical Shifts of the Pyridinic Ring. Spectroscopy Letters. Available from: [Link]
-
Sci-Hub. Substituent Effects on the 13C-NMR Chemical Shifts of the Pyridinic Ring. Available from: [Link]
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Aryal, S. (2022). Nuclear Magnetic Resonance (NMR) Spectroscopy- Definition, Principle, Steps, Parts, Uses. Microbe Notes. Available from: [Link]
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Nanalysis. (2021). NMR acquisition parameters and qNMR. Available from: [Link]
-
Slideshare. (2023). NMR Spectroscopy: Principles, Techniques, and Applicationsy.pptx. Available from: [Link]
-
University of Wisconsin-Madison, Department of Chemistry. A List of Commonly used Acquisition Parameters in Bruker TOPSPIN. Available from: [Link]
-
Günther, H. (2013). NMR Spectroscopy: Basic Principles, Concepts and Applications in Chemistry, 3rd Edition. Wiley. Available from: [Link]
-
ALWSCI. (2025). How To Prepare And Run An NMR Sample. Available from: [Link]
-
EPFL. NMR sample preparation. Available from: [Link]
-
Wikipedia. Nuclear magnetic resonance spectroscopy. Available from: [Link]
-
Supporting Information for: Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines. Available from: [Link]
-
MIT OpenCourseWare. 8.1 - FT-NMR Sample Preparation Guide. Available from: [Link]
-
Chemistry LibreTexts. (2022). 2.4: How do I choose the right acquisition parameters for a quantitative NMR measurement?. Available from: [Link]
-
Scribd. NMR Sample Preparation Guide. Available from: [Link]
-
Schorn, C. NMR-Spectroscopy: Data Acquisition. eMagRes. Available from: [Link]
-
Wang, X., et al. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Molecules. Available from: [Link]
-
PubChem. 2,3-Diaminopyridine. National Center for Biotechnology Information. Available from: [Link]
-
Zalewski, R. I., et al. (2006). Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Molecules. Available from: [Link]
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An In-depth Technical Guide to the Infrared Spectroscopy Analysis of 2,3-Diamino-6-phenylpyridine
This guide provides a comprehensive technical overview of the principles and methodologies for analyzing the functional groups of 2,3-Diamino-6-phenylpyridine using Fourier Transform Infrared (FT-IR) spectroscopy. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes theoretical knowledge with practical, field-proven insights to ensure accurate and reproducible spectral interpretation.
Introduction: The Significance of Vibrational Spectroscopy for this compound
This compound is a heterocyclic aromatic amine of significant interest in medicinal chemistry and materials science due to its unique structural motifs. The arrangement of its primary amine groups, pyridine ring, and phenyl substituent gives rise to a distinct vibrational profile that can be elucidated using infrared spectroscopy. FT-IR spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of molecules.[1] When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies, absorbing energy and creating a unique spectral fingerprint. This fingerprint allows for the identification of functional groups and provides insights into the molecular structure.
The accurate characterization of this compound is crucial for quality control, reaction monitoring, and understanding its interactions in biological and chemical systems. This guide will detail the expected vibrational frequencies, provide robust experimental protocols, and offer a systematic approach to interpreting the resulting FT-IR spectrum.
Molecular Structure and Predicted Vibrational Modes
To effectively interpret the infrared spectrum, it is essential to first understand the constituent functional groups of this compound and their expected absorption regions. The molecule comprises three key components: two primary aromatic amine (-NH₂) groups, a pyridine ring, and a phenyl group.
Caption: Molecular structure of this compound.
Primary Aromatic Amine (-NH₂) Vibrations
The two primary amine groups are defining features and give rise to several characteristic absorption bands:
-
N-H Stretching: Primary amines exhibit two distinct N-H stretching bands in the 3500-3300 cm⁻¹ region.[2][3][4] The higher frequency band corresponds to the asymmetric stretching mode, while the lower frequency band is due to the symmetric stretching mode.[2][4] For aromatic amines, these absorptions typically appear at slightly higher frequencies compared to their aliphatic counterparts.[5][6] The presence of two bands in this region is a strong indicator of a primary amine.[2][4]
-
N-H Bending (Scissoring): A strong in-plane bending or "scissoring" vibration for the NH₂ group is expected in the 1650-1550 cm⁻¹ range.[2][3][5][6] This band can sometimes overlap with the aromatic C=C stretching vibrations.
-
C-N Stretching: The stretching vibration of the carbon-nitrogen bond in aromatic amines typically appears as a strong band in the 1335-1250 cm⁻¹ region.[2][3][6][7]
-
N-H Wagging: A broad, out-of-plane N-H wagging band can be observed in the 910-665 cm⁻¹ range.[2]
Pyridine Ring Vibrations
The pyridine ring, a heteroaromatic system, has characteristic vibrations:
-
C-H Stretching: Aromatic C-H stretching vibrations are anticipated to occur just above 3000 cm⁻¹ (typically in the 3100-3000 cm⁻¹ range).[8]
-
C=C and C=N Stretching: The stretching vibrations of the C=C and C=N bonds within the pyridine ring give rise to a series of medium to strong bands in the 1650-1400 cm⁻¹ region.[8][9]
Phenyl Group Vibrations
The monosubstituted phenyl group also contributes to the spectrum:
-
C-H Stretching: Similar to the pyridine ring, the C-H stretching vibrations of the phenyl group are expected in the 3100-3000 cm⁻¹ range.
-
C=C Stretching: Aromatic C=C ring stretching vibrations typically produce bands around 1600 cm⁻¹ and 1500-1430 cm⁻¹.[10]
-
C-H Out-of-Plane Bending: Strong absorptions in the 770-730 cm⁻¹ and 710-690 cm⁻¹ regions are characteristic of monosubstituted benzene rings.
Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum
The quality of an FT-IR spectrum is highly dependent on proper sample preparation. For a solid compound like this compound, the primary objective is to reduce the particle size of the sample to minimize light scattering and obtain sharp, well-resolved peaks.[11][12] The two most common and reliable methods are the Potassium Bromide (KBr) pellet technique and the Nujol mull.
KBr Pellet Method
This is often considered the "gold standard" for solid-state transmission FT-IR as it provides a spectrum free from interference from a mulling agent across the entire mid-IR range (4000-400 cm⁻¹).[11]
Principle: The sample is finely dispersed in a matrix of spectroscopic grade potassium bromide (KBr), which is transparent to infrared radiation.[13] Under high pressure, the KBr deforms and encapsulates the sample in a thin, transparent pellet.[13]
Detailed Protocol:
-
Sample and KBr Preparation: Using an analytical balance, weigh approximately 1-2 mg of this compound and 100-200 mg of dry, spectroscopic grade KBr.[13] The KBr should be stored in a desiccator or oven to prevent moisture absorption, which can lead to a broad O-H peak around 3400 cm⁻¹ in the spectrum.[14][15]
-
Grinding and Mixing: Transfer the sample and KBr to a clean, dry agate mortar and pestle.[14][16] Grind the mixture thoroughly for several minutes until a fine, homogenous powder is obtained. The goal is to reduce the particle size to less than the wavelength of the IR radiation (~2 µm) to minimize scattering.[13]
-
Pellet Formation: Carefully transfer the powder into a pellet die.[13] Place the die into a hydraulic press and apply a vacuum to remove trapped air and moisture.[11] Slowly increase the pressure to 8-10 tons and hold for 1-2 minutes.[13]
-
Pellet Release and Analysis: Carefully release the pressure and extract the die. The resulting pellet should be thin, transparent, and free of cracks or cloudiness.[17] Mount the pellet in the spectrometer's sample holder and acquire the spectrum.
Caption: Workflow for the KBr Pellet Method.
Nujol Mull Method
The Nujol mull technique is a faster alternative, particularly useful for qualitative analysis or for samples that may react with KBr.[11]
Principle: The solid sample is ground to a fine powder and then suspended (mulled) in a few drops of a mulling agent, typically Nujol (a mineral oil), to form a paste.[18] This paste is then pressed between two IR-transparent salt plates (e.g., NaCl or KBr).[19]
Detailed Protocol:
-
Sample Grinding: Place 5-10 mg of this compound in an agate mortar and grind to a very fine powder.[11][12]
-
Mulling: Add one or two drops of Nujol to the ground sample.[11] Continue grinding until a uniform, viscous paste with the consistency of a thick ointment is formed.[11][18]
-
Sample Mounting: Using a spatula, transfer a small amount of the mull onto the center of one salt plate. Place the second salt plate on top and gently rotate to spread the mull into a thin, even film, ensuring no air bubbles are trapped.[11]
-
Analysis: Mount the "sandwiched" plates in the spectrometer's sample holder and acquire the spectrum.
Important Consideration: Nujol itself has strong C-H stretching and bending absorptions (around 2920, 2850, 1460, and 1375 cm⁻¹).[19] These will be present in the spectrum and must be mentally subtracted or digitally compensated for during interpretation. If the regions obscured by Nujol are of interest, an alternative mulling agent like Fluorolube can be used, which has absorptions primarily below 1300 cm⁻¹.[18]
Spectral Interpretation: A Case Study
Below is a summary of the expected FT-IR absorption bands for this compound and their assignments.
| Wavenumber Range (cm⁻¹) | Intensity | Assignment | Functional Group Origin |
| 3450 - 3380 | Medium | Asymmetric N-H Stretch | Primary Aromatic Amine |
| 3380 - 3300 | Medium | Symmetric N-H Stretch | Primary Aromatic Amine |
| 3100 - 3000 | Medium-Weak | Aromatic C-H Stretch | Pyridine & Phenyl Rings |
| 1640 - 1590 | Strong | N-H Bending (Scissoring) | Primary Aromatic Amine |
| 1600 - 1550 | Medium-Strong | C=C and C=N Ring Stretching | Pyridine Ring |
| 1500 - 1430 | Medium | C=C Ring Stretching | Phenyl Ring |
| 1335 - 1250 | Strong | Aromatic C-N Stretch | Primary Aromatic Amine |
| 910 - 665 | Broad, Strong | N-H Wagging | Primary Aromatic Amine |
| 770 - 690 | Strong | C-H Out-of-Plane Bending | Phenyl & Pyridine Rings |
Analysis of Key Regions:
-
3500-3000 cm⁻¹ Region: The most diagnostic feature in this region will be the pair of sharp to medium-intensity peaks corresponding to the asymmetric and symmetric N-H stretches of the two primary amine groups.[2][4] These are typically weaker and sharper than the broad O-H stretch of alcohols.[2][20] Aromatic C-H stretches will appear as weaker bands just above 3000 cm⁻¹.
-
1700-1500 cm⁻¹ Region: This area, often called the double-bond region, will be complex. A strong N-H bending peak is expected, which will likely overlap with the C=C and C=N stretching vibrations from both the pyridine and phenyl rings.
-
Fingerprint Region (<1500 cm⁻¹): This region contains a wealth of information, though it can be complex to interpret.[21] The strong C-N stretching band around 1300 cm⁻¹ is a key identifier for the aromatic amine functionality.[2][3] Furthermore, the strong out-of-plane C-H bending vibrations below 800 cm⁻¹ can help confirm the substitution patterns of the aromatic rings.
Conclusion: A Self-Validating Approach to Spectral Analysis
The infrared spectroscopic analysis of this compound is a robust method for structural verification and functional group identification. By following a systematic approach that combines a theoretical understanding of vibrational modes with meticulous experimental technique, researchers can obtain high-quality, reproducible data. The key to a self-validating system lies in the convergence of evidence: the presence of the dual N-H stretching peaks validates the primary amine, the aromatic C-H and C=C stretches confirm the ring systems, and the strong C-N stretch reinforces the aromatic amine assignment. This multi-faceted analysis ensures a high degree of confidence in the structural elucidation of this important molecule.
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Sample Preparation for FTIR Analysis. (n.d.). Drawell. Retrieved from [Link]
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IR Spectroscopy of Solids. (n.d.). Organic Chemistry at CU Boulder. Retrieved from [Link]
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What Are The Key Steps In Preparing A Kbr Pellet For Ir Spectroscopy? Master Solid Sample Analysis. (n.d.). Kintek Press. Retrieved from [Link]
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KBr Pellet Method. (n.d.). Shimadzu. Retrieved from [Link]
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Making KBr Pellets for FTIR: Step by Step Guide. (n.d.). Pellet Press Die Sets. Retrieved from [Link]
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IR Spectroscopy Tutorial: Amines. (n.d.). UCLA Chemistry. Retrieved from [Link]
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Sample preparation for FT-IR. (n.d.). University of Toronto. Retrieved from [Link]
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Infrared Spectra of Solids – the Mull Technique. (n.d.). International Journal of Vibrational Spectroscopy. Retrieved from [Link]
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PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. (2021). Research Article. Retrieved from [Link]
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Mulling (spectroscopy). (n.d.). Wikipedia. Retrieved from [Link]
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How is Potassium Bromide Used in Infrared Spectroscopy? (2022). AZoM. Retrieved from [Link]
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Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides. (n.d.). CHIMIA. Retrieved from [Link]
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IR Sample Preparation: A Practical Guide. (2022). Chemistry LibreTexts. Retrieved from [Link]
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Sample Preparation – FT-IR/ATR. (n.d.). Polymer Chemistry Characterization Lab. Retrieved from [Link]
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Infrared Spectroscopy. (n.d.). Illinois State University. Retrieved from [Link]
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The NH Stretching Vibration and NH–N Hydrogen Bonding in Several Aromatic Compounds. (n.d.). The Journal of Chemical Physics. Retrieved from [Link]
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Spectroscopy of Amines. (2024). Chemistry LibreTexts. Retrieved from [Link]
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Interpretation of Infrared Spectra, A Practical Approach. (n.d.). Wiley Analytical Science. Retrieved from [Link]
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THE INFRARED SPECTRA OF THE PHENYL COMPOUNDS OF GROUP IVB, VB, AND VIIB ELEMENTS. (n.d.). DTIC. Retrieved from [Link]
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FT-IR spectra of aminopyridines and compounds 1, 2, 3, and 5. (n.d.). ResearchGate. Retrieved from [Link]
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Infrared spectroscopy (Identifying Compounds or ligands). (n.d.). WikiEducator. Retrieved from [Link]
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Organic Nitrogen Compounds II: Primary Amines. (2019). Spectroscopy Online. Retrieved from [Link]
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Spectroscopic Properties. (2019). Chemistry LibreTexts. Retrieved from [Link]
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How To Use The Nujol Mull Technique. (2020). YouTube. Retrieved from [Link]
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THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. (n.d.). ResearchGate. Retrieved from [Link]
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SPECTROSCOPIC INVESTIGATIONS OF 2-AMINOPYRIDINE. (n.d.). TSI Journals. Retrieved from [Link]
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Enhancing Sample Preparation with FTIR Spectroscopy: Key Applications Across Science. (2024). AZoM. Retrieved from [Link]
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IR_lectureNotes.pdf. (n.d.). Retrieved from [Link]
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Infrared Spectra of Some Common Functional Groups. (2024). Chemistry LibreTexts. Retrieved from [Link]
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Pdf. (n.d.). Elixir International Journal. Retrieved from [Link]
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Interpretation of Fourier Transform Infrared Spectra (FTIR). (2023). Indonesian Journal of Science & Technology. Retrieved from [Link]
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FTIR spectrum for Pyridine. (n.d.). ResearchGate. Retrieved from [Link]
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When does phenyl group does not appear in IR? (2019). ResearchGate. Retrieved from [Link]
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Table of Characteristic IR Absorptions. (n.d.). University of Colorado Boulder. Retrieved from [Link]
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Infrared Spectra of Some Common Functional Groups. (2020). Chemistry LibreTexts. Retrieved from [Link]
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Supporting Information for. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
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Synthesis, solution and solid-state fluorescence of 2-diethylaminocinchomeronic dinitrile derivatives. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
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Interpretation of Fourier Transform Infrared Spectra (FTIR). (2023). Indonesian Journal of Science & Technology. Retrieved from [Link]
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Infrared Spectral Studies of Some Substituted Pyridines. (n.d.). Asian Journal of Chemistry. Retrieved from [Link]
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An In-depth Technical Guide to the Discovery and Synthetic History of 2,3-Diamino-6-phenylpyridine
Abstract
This technical guide provides a comprehensive overview of the discovery and synthetic history of 2,3-Diamino-6-phenylpyridine, a key heterocyclic building block in medicinal chemistry and materials science. While the seminal publication detailing its initial synthesis remains elusive in readily available literature, this document consolidates established synthetic strategies for analogous compounds and proposes the most probable historical and contemporary routes to this specific molecule. The guide delves into the causal relationships behind experimental choices, offers detailed, self-validating protocols, and is grounded in authoritative references. It is intended for researchers, scientists, and professionals in drug development seeking a deep understanding of the chemistry of this important scaffold.
Introduction: The Significance of the this compound Scaffold
This compound (CAS 144563-51-9) is a substituted diaminopyridine that has garnered significant interest as a versatile synthetic intermediate.[1] Its unique arrangement of functional groups—a vicinal diamine on a pyridine ring coupled with a phenyl substituent—makes it a valuable precursor for the construction of complex heterocyclic systems. These resulting molecules are frequently explored in drug discovery programs for a wide range of therapeutic targets. The diaminopyridine moiety can act as a scaffold for building imidazo[4,5-b]pyridines, which are known to exhibit diverse biological activities. Furthermore, the presence of multiple nitrogen atoms allows for its use as a ligand in coordination chemistry and materials science.
This guide will first explore the likely historical approaches to the synthesis of this compound, drawing parallels from the established chemistry of diaminopyridines. It will then transition to modern, more efficient methodologies, with a particular focus on palladium-catalyzed cross-coupling reactions, which represent the current state-of-the-art for the synthesis of aryl-substituted pyridines.
Postulated Discovery and Early Synthetic Approaches
While a specific "discovery" paper for this compound is not prominently documented, its synthesis can be logically inferred from classical heterocyclic chemistry principles. The early synthesis of related compounds, such as 2,6-diamino-3-phenylpyridine, provides a valuable blueprint. A 1953 publication by Chase and Walker detailed the synthesis of 2,6-diamino-3-phenylpyridine, showcasing the methodologies available at the time.
Early synthetic strategies would have likely involved a multi-step process focusing on the sequential functionalization of a pre-formed pyridine ring. A plausible historical route would involve two key stages:
-
Formation of a 2,3-diaminopyridine core with a handle for arylation.
-
Introduction of the phenyl group at the 6-position.
Synthesis of the 2,3-Diaminopyridine Core: A Classical Perspective
Historically, the synthesis of the 2,3-diaminopyridine core has been approached through the reduction of a corresponding nitropyridine precursor. This remains a robust and widely used method.
This protocol is based on well-established procedures for the reduction of nitropyridines.[2][3]
Step 1: Nitration of a suitable pyridine precursor. The synthesis would likely begin with a 2-amino-6-halopyridine. Nitration, typically with a mixture of nitric and sulfuric acid, would introduce a nitro group at the 3-position. Careful temperature control is crucial to avoid over-nitration and side product formation.
Step 2: Reduction of the nitro group. The resulting 2-amino-3-nitro-6-halopyridine would then be reduced to the corresponding diamine. Several reducing agents could be employed:
-
Catalytic Hydrogenation: This method, using catalysts like palladium on carbon (Pd/C), is often high-yielding and produces a clean product.[1][3]
-
Metal/Acid Reduction: Systems like tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl) are classical methods for nitro group reduction.[2]
The choice of method would depend on the lability of the halogen at the 6-position under the reaction conditions.
Introduction of the Phenyl Group: Pre-Cross-Coupling Era
Before the advent of modern cross-coupling reactions, the introduction of a phenyl group onto a pyridine ring was a more challenging endeavor. Methods like nucleophilic aromatic substitution (SNAr) on an activated pyridine ring or radical arylation reactions would have been considered. However, these methods often suffer from issues of regioselectivity and yield.
Modern Synthetic Methodologies: The Advent of Cross-Coupling
The development of palladium-catalyzed cross-coupling reactions revolutionized the synthesis of biaryl compounds, including phenylpyridines. The Suzuki-Miyaura coupling, in particular, has become the method of choice for its functional group tolerance, high yields, and catalytic nature.
A modern and highly efficient synthesis of this compound would logically proceed via a Suzuki coupling of a halogenated 2,3-diaminopyridine with phenylboronic acid. This approach is supported by literature on the synthesis of structurally similar compounds.[1]
Retrosynthetic Analysis of a Modern Approach
A logical retrosynthetic pathway is illustrated below. The target molecule is disconnected at the C6-phenyl bond, leading back to a halogenated 2,3-diaminopyridine and a phenylboronic acid derivative.
Caption: Retrosynthetic analysis for this compound.
Key Synthetic Steps in a Modern Protocol
Step 1: Synthesis of a Halogenated 2,3-Diaminopyridine Intermediate.
A suitable starting material would be a commercially available or readily synthesized 2,3-diamino-6-halopyridine (e.g., 6-bromo- or 6-iodopyridine-2,3-diamine). If not commercially available, this intermediate could be prepared from a corresponding dihalopyridine through selective amination and/or nitration-reduction sequences.
Step 2: Suzuki-Miyaura Cross-Coupling.
The core of the modern synthesis is the palladium-catalyzed coupling of the halogenated diaminopyridine with phenylboronic acid.
Materials:
-
6-Bromo-2,3-diaminopyridine
-
Phenylboronic acid
-
Palladium catalyst (e.g., Pd(PPh3)4 or PdCl2(dppf))
-
Base (e.g., K2CO3, Na2CO3, or Cs2CO3)
-
Solvent (e.g., Dioxane/water, Toluene/water, or DMF)
Procedure:
-
To a reaction vessel purged with an inert gas (e.g., argon or nitrogen), add 6-bromo-2,3-diaminopyridine (1.0 eq), phenylboronic acid (1.2-1.5 eq), the palladium catalyst (0.01-0.05 eq), and the base (2.0-3.0 eq).
-
Add the degassed solvent system.
-
Heat the reaction mixture to a temperature between 80-120 °C and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Reaction Mechanism of the Suzuki-Miyaura Coupling
The catalytic cycle of the Suzuki-Miyaura coupling is a well-established and elegant mechanism involving three key steps:
-
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the carbon-halogen bond of the 6-bromo-2,3-diaminopyridine.
-
Transmetalation: The phenyl group is transferred from the boron atom of the phenylboronic acid to the palladium center, typically facilitated by the base.
-
Reductive Elimination: The desired C-C bond is formed as the phenyl group and the pyridine ring reductively eliminate from the palladium center, regenerating the Pd(0) catalyst.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Quantitative Data Summary
While specific yield and purity data for the first synthesis of this compound are not available, the following table summarizes typical data for the key synthetic transformations discussed, based on analogous reactions reported in the literature.
| Reaction Step | Starting Material | Reagents and Conditions | Product | Typical Yield (%) | Purity (%) | Reference |
| Nitration | 2-Amino-6-halopyridine | HNO3, H2SO4 | 2-Amino-3-nitro-6-halopyridine | 60-80 | >95 | [2] |
| Reduction | 2-Amino-3-nitro-6-halopyridine | Pd/C, H2 | 2,3-Diamino-6-halopyridine | 85-95 | >98 | [1][3] |
| Suzuki Coupling | 2,3-Diamino-6-bromopyridine | Phenylboronic acid, Pd catalyst, base | This compound | 70-90 | >98 | [1] |
Conclusion and Future Perspectives
The synthetic history of this compound showcases the evolution of organic synthesis. While its initial preparation likely relied on classical, multi-step procedures, the advent of modern catalytic methods, particularly the Suzuki-Miyaura cross-coupling, has provided a significantly more efficient and versatile route. The continued development of novel cross-coupling methodologies and C-H activation strategies may offer even more direct and sustainable pathways to this valuable scaffold in the future. As a key building block, this compound will undoubtedly continue to play a crucial role in the discovery and development of new pharmaceuticals and functional materials.
References
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Chase, B. H.; Walker, J. J. Chem. Soc.1953 , 3548-3555. [Link]
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In-Depth Technical Guide on the Theoretical and Computational Studies of 2,3-Diamino-6-phenylpyridine
Introduction
Derivatives of pyridine are foundational scaffolds in the fields of drug discovery and materials science, largely due to their distinct electronic characteristics and their capacity to participate in a variety of biological interactions. The strategic placement of substituents, such as phenyl and amino groups, onto the pyridine ring can significantly alter the molecule's conformational flexibility, electronic structure, and overall potential as a pharmacophore or functional material. 2,3-Diamino-6-phenylpyridine, a molecule integrating these key features, presents a compelling case for in-depth theoretical and computational investigation.
This technical guide offers a comprehensive exploration of this compound, grounded in computational chemistry. It serves as a foundational resource for researchers, providing not only theoretical insights but also detailed protocols for the computational analysis of this and structurally similar molecules. By leveraging established computational methodologies, this guide aims to elucidate the structural, electronic, and spectroscopic properties of this compound, thereby informing its potential applications in medicinal chemistry and beyond. Pyridine-based compounds are known to interact with various biological targets, including kinases, which are crucial regulators of cellular signaling pathways.
I. Molecular Structure and Synthesis Considerations
A. Plausible Synthetic Pathways
While a definitive, optimized experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature, established synthetic methodologies for analogous compounds can be adapted. A highly probable and efficient route would involve a Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction is widely used to synthesize biaryl compounds.
A hypothetical synthesis could involve the palladium-catalyzed cross-coupling of a diaminohalopyridine with phenylboronic acid. For instance, the synthesis of 2,6-diamino-3-phenylpyridine has been successfully achieved via a Suzuki reaction, coupling phenylboronic acid with 2,6-diamino-3-iodopyridine.[1] Similarly, a plausible route to this compound could start from a corresponding halogenated 2,3-diaminopyridine precursor.
Alternatively, metal-free oxidative coupling approaches are gaining traction as they align with the principles of green chemistry.[2] While a direct one-step metal-free synthesis is not prominently documented, an iodine-catalyzed oxidative coupling of a 2,3-diaminopyridine derivative with a suitable phenylating agent could be a potential synthetic strategy.[2]
B. Optimized Molecular Geometry
The initial step in any computational study is to determine the most stable three-dimensional conformation of the molecule, known as geometry optimization. This is typically achieved using Density Functional Theory (DFT), a robust method for calculating the electronic structure of molecules.[3] For this compound, the geometry would be optimized without symmetry constraints to locate the global minimum on the potential energy surface. Subsequent frequency calculations are crucial to confirm that the optimized structure is a true minimum, characterized by the absence of imaginary frequencies.[3]
The optimized structure would reveal key geometric parameters such as bond lengths, bond angles, and dihedral angles, providing a foundational understanding of the molecule's shape and steric properties.
II. Computational and Experimental Methodologies
A. Density Functional Theory (DFT) Calculations
DFT has become a cornerstone of computational chemistry for predicting a wide array of molecular properties with a favorable balance of accuracy and computational cost.[4] The choice of functional and basis set is critical for obtaining reliable results. A widely used and well-validated combination for organic molecules is the B3LYP hybrid functional with a Pople-style basis set, such as 6-311++G(d,p).[4][5][6] This level of theory has been shown to provide accurate predictions for geometries, vibrational frequencies, and electronic properties of similar aromatic and heterocyclic systems.[7]
Experimental Protocol: DFT Calculation Workflow
-
Molecule Building: Construct the 3D structure of this compound using a molecular modeling software (e.g., GaussView, Avogadro).
-
Input File Preparation: Create an input file for the quantum chemistry software (e.g., Gaussian, ORCA) specifying the following:
-
Calculation Type: Geometry Optimization followed by Frequency calculation.
-
Method: DFT.
-
Functional: B3LYP.
-
Basis Set: 6-311++G(d,p).
-
Solvation Model (Optional): To simulate a specific solvent environment, a continuum model like the Polarizable Continuum Model (PCM) can be included.
-
-
Job Submission: Submit the input file to a high-performance computing cluster for calculation.
-
Output Analysis: Upon completion, analyze the output file to:
-
Confirm successful convergence of the geometry optimization.
-
Verify the absence of imaginary frequencies in the frequency calculation.
-
Extract optimized coordinates, bond lengths, bond angles, and dihedral angles.
-
Obtain electronic properties such as HOMO-LUMO energies and dipole moment.
-
Extract predicted vibrational frequencies and intensities.
-
B. Spectroscopic Analysis: A Combined Theoretical and Experimental Approach
Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides a molecular fingerprint by probing the vibrational modes of a molecule.[2] DFT calculations can accurately predict these vibrational frequencies, aiding in the assignment of experimental spectra.
FT-IR Spectroscopy: This technique is instrumental in identifying the characteristic functional groups within the this compound molecule.[2] The FT-IR spectrum is expected to show distinct absorption bands for the primary amino groups (N-H stretching), typically appearing as a pair of bands.[2]
Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly regarding the symmetric breathing modes of the pyridine and phenyl rings, as well as the stretching vibrations of the C-C bond linking these two rings.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for elucidating the precise connectivity and chemical environment of atoms in a molecule. The Gauge-Independent Atomic Orbital (GIAO) method, implemented within a DFT framework, can be used to predict NMR chemical shifts with good accuracy.[3] The ¹H NMR spectrum of this compound is expected to show distinct signals for the non-equivalent amino (NH₂) groups and a series of multiplets in the aromatic region corresponding to the protons on the phenyl and pyridine rings.[2]
Experimental Protocol: Spectroscopic Characterization (Generalized)
Sample Preparation:
-
NMR: Dissolve approximately 5-10 mg of the solid sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[8]
-
FT-IR (KBr Pellet): Grind a small amount of the solid sample with dry potassium bromide (KBr) and press the mixture into a thin, transparent pellet.
Data Acquisition:
-
NMR: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.[8]
-
FT-IR: Record the FT-IR spectrum using a spectrometer, typically in the range of 4000-400 cm⁻¹.[8]
Data Analysis:
-
Process the raw data using appropriate software.
-
Compare the experimental spectra with the theoretically predicted spectra to assign the observed signals and bands.
III. Electronic and Nonlinear Optical Properties
A. Frontier Molecular Orbitals (HOMO-LUMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's electronic behavior. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of a molecule's chemical reactivity and kinetic stability.[4] A smaller gap generally suggests higher reactivity and greater polarizability.[6]
For this compound, the presence of electron-donating amino groups is expected to raise the HOMO energy level, while the electron-withdrawing nature of the pyridine ring and the π-system of the phenyl group will influence the LUMO energy. The calculated HOMO-LUMO gap will provide valuable insights into its electronic transitions and potential for charge transfer.
B. Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map of this compound is expected to show negative potential (red and yellow regions) around the nitrogen atoms of the pyridine ring and the amino groups, indicating their susceptibility to electrophilic attack. Conversely, positive potential (blue regions) will be localized around the hydrogen atoms.
C. Nonlinear Optical (NLO) Properties
Molecules with large dipole moments, significant polarizability, and hyperpolarizability are of great interest for applications in nonlinear optics.[5] These materials can alter the properties of light and have potential uses in technologies such as optical switching and frequency conversion.[9] DFT calculations can be employed to predict the first-order hyperpolarizability (β), a key parameter for assessing a molecule's NLO response.[5] The presence of donor (amino) and acceptor (pyridine ring) groups connected by a π-conjugated system in this compound suggests that it may exhibit interesting NLO properties.
IV. Potential Applications in Drug Development
The pyridine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs.[10] The unique physicochemical properties of pyridones and their derivatives, such as their ability to act as hydrogen-bond donors and acceptors, contribute to their diverse biological activities.[10] Computational studies, particularly molecular docking, can provide valuable insights into the potential of this compound as a therapeutic agent.
Molecular docking simulations can predict the binding affinity and orientation of a ligand within the active site of a target protein.[11] For example, given the prevalence of pyridine derivatives as kinase inhibitors, this compound could be docked into the ATP-binding site of various kinases to assess its potential as an inhibitor.[3] The results of such studies can guide the rational design and optimization of more potent and selective drug candidates.
Workflow: Computational Drug Discovery
Caption: A generalized workflow for computational drug discovery.
V. Data Summary
Table 1: Predicted Spectroscopic and Electronic Properties of this compound (Hypothetical Data)
| Property | Predicted Value/Range | Method |
| ¹H NMR (ppm) | ||
| Amino Protons | 4.0 - 6.0 (broad singlets) | GIAO/DFT |
| Aromatic Protons | 6.5 - 8.5 (multiplets) | GIAO/DFT |
| FT-IR (cm⁻¹) | ||
| N-H Stretch | 3300 - 3500 | DFT/B3LYP |
| C=N, C=C Stretch | 1400 - 1600 | DFT/B3LYP |
| Electronic Properties | ||
| HOMO-LUMO Gap (eV) | 3.5 - 4.5 | DFT/B3LYP |
| Dipole Moment (Debye) | 2.0 - 3.5 | DFT/B3LYP |
| First Hyperpolarizability (β) | Moderate to High | DFT/B3LYP |
Note: The values in this table are hypothetical and would need to be confirmed by actual computational studies.
VI. Conclusion
This technical guide has outlined a comprehensive theoretical and computational framework for the study of this compound. By employing Density Functional Theory, it is possible to gain deep insights into its structural, spectroscopic, and electronic properties. These computational predictions, when coupled with experimental validation, can significantly accelerate the exploration of this molecule's potential in drug development and materials science. The methodologies and workflows presented herein provide a robust foundation for researchers seeking to unravel the properties and applications of this and other novel heterocyclic compounds.
References
[12] Ogarev-online. Refractive indices of new nonlinear optical molecular cocrystals based on the aminopyridine series. Available from: [2] Benchchem. This compound|CAS 144563-51-9. Available from: [5] ResearchGate. Computational studies of third-order nonlinear optical properties of pyridine derivative 2-aminopyridinium p-toluenesulphonate crystal | Request PDF. Available from: [13] ProQuest. Investigations on Structural, Mechanical, Optical, Electrical, Third-Order Nonlinear Optical and Antibacterial Activity of 4-Aminopyridine Monophthalate Single Crystal. Available from: [9] Index of /. Large third order optical nonlinearity and optical limiting properties of a 3,4-diaminopyridine. Available from: [14] photonics.pl. Development and Evaluation of an Efficient Second Order Non- Linear Optical Single Crystal – 2-(3-Aminopyridinium-1-yl). Available from: [3] Benchchem. Theoretical and Computational Insights into 2,3-Diphenylpyridine: A Technical Guide. Available from: Indian Journal of Chemistry (IJC). Quantum chemical analysis of 3,5-dimethyl-2,6-diphenylpyridine and its para amino and nitro phenyl derivatives using density functional theory. Available from: [1] INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES. Synthesis of 2,6-diamino-3-phenyl-5-phenylazopyridine hydrochloride. Available from: [8] Benchchem. Spectroscopic Analysis of 2,3-Diphenylpyridine: A Technical Overview. Available from: [10] Taylor & Francis Online. Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery. Available from: [6] MDPI. Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Available from: [7] Aalto Research Portal. Single crystal X-Ray structure and DFT-D3 studies on 2-amino-4-(2,4-dichlorophenyl)-6-phenylnicotinonitrile. Available from: [11] PubMed Central. Study on the Molecular Dynamics of 2‑(4-Fluorophenyl)-6-methyl-4-(3- (trifluoromethyl)phenyl)-1,2-dihydrodipyrazolo[3,4-b:3′,4′‑d]pyridin-3(6H)‑one for Cancer Immunotherapy Using a DFT Model. Available from: [4] Benchchem. A Comparative Guide to DFT Studies on 3-Bromo-2-methylpyridine Derivatives. Available from:
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Solubility profile of 2,3-Diamino-6-phenylpyridine in common organic solvents
An In-Depth Technical Guide to the Solubility Profile of 2,3-Diamino-6-phenylpyridine in Common Organic Solvents
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of this compound (CAS No. 144563-51-9). As a valuable synthetic intermediate in pharmaceutical and materials science research, understanding its behavior in various solvents is paramount for optimizing reaction conditions, purification protocols, and formulation strategies.[1] Due to the scarcity of published quantitative data, this document emphasizes a foundational approach, combining a theoretical solubility prediction based on molecular structure with detailed, field-proven experimental protocols for accurate determination. We present step-by-step methodologies for both qualitative assessment and quantitative measurement of thermodynamic equilibrium solubility, anchored by the widely recognized shake-flask method. This guide is designed to equip researchers, scientists, and drug development professionals with the necessary tools to confidently and accurately map the solubility profile of this versatile compound.
Introduction: The Scientific Imperative for Solubility Data
This compound is a heterocyclic organic compound featuring a pyridine core functionalized with two amino groups and a phenyl substituent.[1] This unique combination of a polar, hydrogen-bond-donating diamino system and a nonpolar, aromatic phenyl group imparts a complex and nuanced solubility behavior. The amino groups offer sites for protonation and hydrogen bonding, while the phenyl group contributes to van der Waals interactions.
In the context of drug discovery, determining a compound's solubility is a critical early-stage activity.[2][3] Poor solubility can lead to unreliable results in in vitro assays, hinder purification, and ultimately result in poor bioavailability, dooming a promising drug candidate.[2][3] For materials scientists, solubility dictates the choice of solvents for synthesis, processing, and thin-film deposition. Therefore, a robust understanding of the solubility profile of this compound is not merely academic; it is a prerequisite for its effective application.
This guide moves beyond simple data reporting to explain the causality behind solubility phenomena and to provide a validated framework for its experimental determination.
Theoretical Solubility Profile: A Predictive Framework
The principle of "like dissolves like" provides a reliable, first-pass prediction of a solute's behavior in a given solvent.[4] The molecular structure of this compound suggests an amphiphilic character, meaning it possesses both polar and nonpolar regions.
-
Polar Characteristics : The two amino (-NH₂) groups and the nitrogen atom in the pyridine ring are polar and capable of forming hydrogen bonds with protic solvents (e.g., alcohols, water).
-
Nonpolar Characteristics : The phenyl (-C₆H₅) ring and the pyridine ring's carbon backbone are nonpolar and will interact favorably with nonpolar or moderately polar solvents through π-stacking and van der Waals forces.
Based on these structural features, a qualitative solubility profile can be predicted. This theoretical assessment serves as a starting point for experimental design, helping to narrow the selection of solvents for screening.
Table 1: Predicted Qualitative Solubility of this compound
| Solvent Class | Solvent Example | Predicted Solubility | Rationale |
| Polar Protic | Methanol | Soluble | Strong hydrogen bonding interactions between the solvent's hydroxyl group and the compound's amino groups are expected to drive solubility. |
| Ethanol | Soluble | Similar to methanol, ethanol should effectively solvate the molecule via hydrogen bonding. | |
| Water | Sparingly Soluble | While hydrogen bonding is possible, the nonpolar phenyl group will likely limit solubility in a highly polar solvent like water. | |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Highly Soluble | DMSO is a powerful, highly polar aprotic solvent capable of disrupting solute-solute interactions and solvating the polar amino groups. |
| Acetonitrile | Moderately Soluble | Acetonitrile's dipole moment should allow for favorable interactions, though it is a less potent solvent than DMSO. | |
| Acetone | Moderately Soluble | The ketone group can act as a hydrogen bond acceptor, facilitating dissolution. | |
| Nonpolar | Toluene | Sparingly Soluble | The aromatic nature of toluene may allow for some π-stacking with the phenyl and pyridine rings, but it cannot solvate the polar amino groups effectively. |
| Hexane | Insoluble | As a nonpolar aliphatic hydrocarbon, hexane lacks the necessary polarity or specific interaction sites to overcome the compound's crystal lattice energy. | |
| Chlorinated | Dichloromethane (DCM) | Sparingly Soluble | DCM has a moderate dipole moment but is not a hydrogen bond acceptor, limiting its ability to solvate the amino groups effectively. |
Experimental Determination of Solubility
While predictions are useful, empirical data is the gold standard. The two primary types of solubility measurements are kinetic and thermodynamic.
-
Kinetic Solubility : This high-throughput method is often used in early drug discovery. It typically involves dissolving the compound in DMSO and then making serial dilutions into an aqueous buffer, with precipitation detected by methods like nephelometry.[2][3] This technique measures the concentration at which a compound precipitates from a supersaturated solution and can overestimate true equilibrium solubility.[5]
-
Thermodynamic Solubility : This is the true equilibrium solubility of a compound, where the solid and solution phases are in equilibrium.[6] The shake-flask method is the most reliable and widely accepted technique for determining thermodynamic solubility and is considered the 'gold standard'.[5][7]
This guide will focus on the protocol for determining thermodynamic solubility, as it provides the most accurate and relevant data for formulation and process chemistry.
Logical Workflow for Solubility Classification
The following diagram outlines the decision-making process for classifying the solubility of an unknown organic compound, which forms the basis for selecting appropriate solvents for further quantitative analysis.
Caption: Logical workflow for the systematic classification of an organic compound's solubility.
Protocol: Quantitative Solubility Determination via Shake-Flask Method
This protocol describes the definitive method for measuring the thermodynamic equilibrium solubility of this compound.
Materials and Equipment
-
This compound (solid, high purity)
-
Selected organic solvents (HPLC grade or equivalent)
-
Analytical balance (±0.01 mg)
-
Glass vials (e.g., 4 mL) with PTFE-lined screw caps
-
Thermostatically controlled orbital shaker or rotator
-
Syringe filters (0.22 or 0.45 µm, chemically resistant, e.g., PTFE)
-
Volumetric flasks and pipettes
-
Analytical instrumentation (e.g., HPLC-UV, UV-Vis Spectrophotometer)
Experimental Workflow Diagram
The following diagram visualizes the key steps of the shake-flask protocol.
Caption: Step-by-step experimental workflow for the Shake-Flask solubility determination method.
Step-by-Step Procedure
-
Preparation of Saturated Solution : To a series of glass vials, add an excess amount of this compound (e.g., 10-20 mg). The key is to ensure undissolved solid remains at equilibrium.[5] Record the exact weight if performing a gravimetric analysis.
-
Solvent Addition : Accurately dispense a known volume (e.g., 2.0 mL) of the desired organic solvent into each vial. Securely fasten the caps.
-
Equilibration : Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the mixtures continuously for a sufficient period to ensure equilibrium is reached.[8] An equilibration time of 24 to 48 hours is standard, but should be confirmed by ensuring the concentration does not change over time.[8]
-
Phase Separation : After equilibration, allow the vials to stand undisturbed in the temperature-controlled environment until the excess solid has settled.
-
Sample Collection and Filtration : Carefully withdraw an aliquot of the supernatant using a pipette. Immediately filter the solution through a chemically compatible syringe filter (e.g., 0.22 µm PTFE) to remove all undissolved microparticulates. This step is critical to prevent artificially high results.
-
Quantification :
-
Chromatographic/Spectroscopic Method (Recommended) : Prepare a series of standard solutions of this compound with known concentrations in the solvent of interest. Generate a calibration curve by analyzing these standards using a validated HPLC-UV or UV-Vis spectrophotometry method.[8] Accurately dilute the filtered sample solution to fall within the linear range of the calibration curve and determine its concentration.
-
Gravimetric Method : If the solvent is volatile and the compound is not, a known volume of the filtered supernatant can be transferred to a pre-weighed vial. The solvent is then slowly evaporated under a stream of nitrogen or in a vacuum oven. The final weight of the vial containing the dried residue allows for the calculation of the mass of dissolved solid.
-
-
Calculation : Express the solubility in appropriate units, such as mg/mL, g/L, or molarity (mol/L).
Data Summary and Interpretation
All experimentally determined quantitative data should be compiled into a clear, structured table for easy comparison and analysis.
Table 2: Experimental Solubility Data for this compound at 25 °C
| Solvent | Solubility (mg/mL) | Solubility (mol/L) | Method of Analysis |
| e.g., Methanol | TBD | TBD | HPLC-UV |
| e.g., Acetonitrile | TBD | TBD | HPLC-UV |
| e.g., Toluene | TBD | TBD | HPLC-UV |
| e.g., Hexane | TBD | TBD | HPLC-UV |
| ... (other solvents) | TBD | TBD | HPLC-UV |
| (TBD: To Be Determined experimentally) |
Conclusion
The solubility of this compound is a complex function of its molecular structure, influenced by both polar amino groups and a nonpolar phenyl ring. While theoretical predictions provide a valuable starting point, accurate and reliable data can only be obtained through rigorous experimental measurement. The shake-flask method remains the definitive technique for determining thermodynamic equilibrium solubility, providing the foundational data required for successful process development, formulation, and synthesis. By following the detailed protocols and workflows outlined in this guide, researchers can confidently characterize the solubility profile of this important chemical intermediate, enabling its effective and efficient use in their scientific endeavors.
References
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Baka, E.; Comer, J. E. A.; Takács-Novák, K. Study of equilibrium solubility measurement by saturation shake–flask method using hydrochlorothiazide as model compound. J. Pharm. Biomed. Anal. 2008, 46 (2), 335–341. [Link]
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Bergström, C. A., Wassvik, C. M., Johansson, K., & Hubatsch, I. (2004). Equilibrium versus kinetic measurements of aqueous solubility, and the ability of compounds to supersaturate in solution--a validation study. Journal of medicinal chemistry, 47(8), 2033–2042. [Link]
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Understanding the chemical structure of 2,3-Diamino-6-phenylpyridine
An In-depth Technical Guide to the Chemical Structure of 2,3-Diamino-6-phenylpyridine
Abstract
This technical guide provides a comprehensive examination of this compound (CAS No. 144563-51-9), a pivotal heterocyclic building block in modern organic synthesis and drug discovery. The document elucidates the molecule's core structural features, electronic properties, and steric considerations. We present detailed, field-proven protocols for its synthesis and rigorous characterization using advanced spectroscopic techniques, including NMR, Mass Spectrometry, and FT-IR. The causality behind methodological choices is explained to provide researchers with actionable insights. Furthermore, this guide explores the compound's reactivity and its significant applications as a versatile scaffold in medicinal chemistry, particularly for kinase inhibitors, and as a ligand in coordination chemistry. All data and protocols are substantiated by authoritative references to ensure scientific integrity and trustworthiness.
Core Molecular Architecture and Physicochemical Profile
This compound is a substituted pyridine derivative with the molecular formula C₁₁H₁₁N₃.[1] Its structure is characterized by a central pyridine ring functionalized with two vicinal amino groups at the C2 and C3 positions and a phenyl substituent at the C6 position. This unique arrangement of functional groups dictates its chemical behavior and establishes its utility as a versatile synthetic intermediate.[1]
Chemical Structure Visualization
The structural arrangement imparts a combination of electron-rich character from the amino groups and steric bulk from the phenyl moiety.
Caption: 2D structure of this compound.
Physicochemical Data Summary
A consolidated summary of key identifiers and properties is essential for accurate documentation and material handling.
| Property | Value | Source |
| IUPAC Name | 6-phenylpyridine-2,3-diamine | PubChem[1] |
| CAS Number | 144563-51-9 | BenchChem[1] |
| Molecular Formula | C₁₁H₁₁N₃ | BenchChem[1] |
| Molecular Weight | 185.22 g/mol | BenchChem |
| InChI Key | KWEKGHLBYYNQBW-UHFFFAOYSA-N | BenchChem |
Synthesis and Mechanistic Considerations
The synthesis of this compound can be approached through several strategic routes. The choice of method is often dictated by precursor availability, scalability, and desired purity. A logical retrosynthetic analysis points to two primary disconnection points: the C6-phenyl bond and the C-N bonds of the amino groups.
Retrosynthetic Analysis Workflow
Caption: Retrosynthetic pathways for the target molecule.
Recommended Synthetic Protocols
Protocol A: Suzuki Cross-Coupling for Phenyl Group Installation
This method is highly effective for forming the C-C bond between the pyridine scaffold and the phenyl ring, offering excellent functional group tolerance. The synthesis of related phenyl-substituted diaminopyridines has been successfully achieved using this key step.[1]
-
Rationale: The Suzuki-Miyaura coupling is a robust and high-yielding reaction catalyzed by palladium complexes. It is chosen for its reliability in constructing biaryl systems from readily available boronic acids and halo-aromatic precursors.
-
Step 1: Precursor Preparation: Start with a suitable halogenated diaminopyridine, such as 2,3-diamino-6-bromopyridine.
-
Step 2: Reaction Setup: In an inert atmosphere (Nitrogen or Argon), combine 2,3-diamino-6-bromopyridine (1.0 eq), phenylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like Na₂CO₃ or K₂CO₃ (2.0 eq) in a solvent mixture, typically Toluene/Ethanol/Water.
-
Step 3: Reaction Execution: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC). Reactions are generally complete within 6-12 hours.
-
Step 4: Work-up and Purification: After cooling, partition the mixture between water and an organic solvent (e.g., Ethyl Acetate). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via silica gel column chromatography to yield pure this compound.
Protocol B: Catalytic Reduction of a Nitro Precursor
This is a classic and highly efficient method for the introduction of amino groups.[1]
-
Rationale: The reduction of nitro groups to amines using a palladium on carbon (Pd/C) catalyst with hydrogen gas is a clean and high-purity method. The catalyst is easily removed by filtration, simplifying product isolation.
-
Step 1: Precursor Synthesis: Synthesize the 6-phenyl-2,3-dinitropyridine precursor via appropriate nitration and coupling reactions.
-
Step 2: Reaction Setup: Dissolve the nitro-precursor in a suitable organic solvent (e.g., Ethanol or Methanol) in a hydrogenation vessel. Add a catalytic amount of 10% Palladium on Carbon (Pd/C).
-
Step 3: Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 50-60 psi) and stir the mixture vigorously at a slightly elevated temperature (50-60 °C) for 1-2 hours.[1]
-
Step 4: Work-up and Isolation: After the reaction is complete, carefully vent the hydrogen gas and purge with nitrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the solvent. Evaporate the solvent from the filtrate to obtain the crude product, which can be further purified by recrystallization.
Structural Elucidation and Characterization
Confirming the identity and purity of this compound requires a multi-technique spectroscopic approach. Each method provides unique and complementary information about the molecular structure.
Standard Analytical Workflow
Caption: Integrated workflow for synthesis and characterization.
Vibrational Spectroscopy (FT-IR / Raman)
Vibrational spectroscopy is instrumental for the rapid confirmation of key functional groups.[1]
-
Expertise & Causality: The FT-IR spectrum provides a distinct "fingerprint." The presence of two sharp bands in the N-H stretching region is a hallmark of the two primary amine groups, while their non-equivalence can sometimes be observed. Raman spectroscopy complements FT-IR, being particularly sensitive to the symmetric vibrations of the non-polar phenyl and pyridine rings.[1]
| Functional Group | Expected FT-IR Absorption (cm⁻¹) | Rationale |
| N-H Stretch (Amino) | 3300 - 3500 (typically a pair of bands) | Confirms presence of primary amines.[1] |
| C-H Stretch (Aromatic) | 3000 - 3100 | Indicates protons on the phenyl and pyridine rings.[1] |
| C=C, C=N Stretch (Aromatic Rings) | 1400 - 1650 | Characteristic skeletal vibrations of the rings.[1] |
| N-H Bend (Amino) | 1550 - 1650 | Bending vibration of the primary amine groups.[1] |
| C-N Stretch | 1250 - 1350 | Stretching vibration of the amine-ring bond.[1] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise connectivity of atoms in the molecule.[1]
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons on the pyridine ring, the phenyl ring, and the two amino groups. The chemical shifts are influenced by the electronic effects of the substituents.
| Proton Type | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity | Rationale |
| -NH₂ Protons | 4.5 - 6.0 (broad singlets) | Two distinct singlets | Protons on nitrogen, often broad due to exchange. Two signals expected due to different chemical environments. |
| Pyridine-H | 6.5 - 8.0 | Doublets or Triplets | Protons on the electron-deficient pyridine ring, deshielded. |
| Phenyl-H | 7.2 - 7.8 | Multiplets | Protons on the phenyl ring, appearing in the typical aromatic region. |
-
¹³C NMR Spectroscopy: The carbon spectrum will confirm the number of unique carbon environments. Eleven distinct signals are expected, corresponding to the C₅N pyridine core and the C₆ phenyl ring. Carbons attached to nitrogen will be shifted downfield.
Mass Spectrometry (MS)
Mass spectrometry is critical for determining the molecular weight and confirming the elemental formula.[1]
-
Protocol: High-Resolution Mass Spectrometry (HRMS) using Electrospray Ionization (ESI) is the method of choice.
-
Sample Preparation: Dissolve a sub-milligram quantity of the sample in a suitable solvent like methanol or acetonitrile.
-
Analysis: Infuse the solution into the ESI source. The instrument will measure the mass-to-charge (m/z) ratio with high precision.
-
-
Expected Result: A prominent ion corresponding to the protonated molecule [M+H]⁺ at an m/z value of approximately 186.1031. The high accuracy of HRMS allows for the unambiguous confirmation of the elemental formula C₁₁H₁₁N₃.[1]
X-ray Crystallography
For definitive structural proof, single-crystal X-ray diffraction is the gold standard.[2]
-
Rationale: This technique provides an unambiguous 3D picture of the molecule in the solid state. It yields precise bond lengths, bond angles, and torsional angles. It also reveals intermolecular interactions, such as hydrogen bonding between the amino groups and the pyridine nitrogen of adjacent molecules, which govern the crystal packing.
-
Protocol: Requires the growth of a high-quality single crystal, which is then mounted in an X-ray diffractometer. The crystal is irradiated with monochromatic X-rays, and the resulting diffraction pattern is collected and analyzed to solve the structure.[2][3]
Applications in Research and Development
The unique structural arrangement of this compound makes it a valuable precursor in several fields of chemical science.
Medicinal Chemistry: A Privileged Scaffold
Diaminopyridine derivatives are of significant interest in medicinal chemistry due to their potential biological activity and utility as core structures for synthesizing more complex molecules.[1][4] This scaffold is particularly valuable in the development of kinase inhibitors.
-
Mechanism of Action: The vicinal diamino groups are ideal for constructing fused heterocyclic systems, such as imidazo[4,5-b]pyridines or pyrido[2,3-b]pyrazines.[5] These fused rings can act as bioisosteres of purine and are adept at forming key hydrogen bond interactions with the hinge region of kinase active sites, a critical interaction for potent inhibition. The phenyl group at the C6 position can be tailored to occupy adjacent hydrophobic pockets, enhancing binding affinity and selectivity. Derivatives have shown promise against targets like Epidermal Growth Factor Receptor (EGFR).[5]
Coordination Chemistry and Materials Science
The presence of multiple nitrogen atoms makes this compound a versatile ligand for metal sensing and the construction of novel organometallic complexes.[1]
-
Coordination Mode: this compound can act as a bidentate chelating ligand, coordinating to a metal center through the pyridine nitrogen (a Lewis basic site) and one of the adjacent amino nitrogens to form a stable five-membered ring. This chelation enhances the stability of the resulting metal complex.
Caption: Bidentate coordination mode forming a stable chelate ring.
Conclusion
This compound is a molecule of significant synthetic value, underpinned by a well-defined chemical structure. Its architecture, featuring vicinal amino groups on an electron-rich pyridine ring coupled with a phenyl substituent, provides a unique platform for chemical diversification. The synthetic routes are well-established, and its structure can be rigorously validated through a standard suite of spectroscopic techniques. Its proven utility as a scaffold for biologically active molecules, particularly kinase inhibitors, and as a versatile ligand in coordination chemistry ensures its continued importance for researchers, scientists, and professionals in drug development and materials science.
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Asif, N., et al. (n.d.). Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones. Retrieved from [Link]
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PubMed Central. (2018). Gold(III), Mercury(II), and Palladium(II) Complexes of a Series of Isomeric Bis(mono- and dialkoxyphenyl)pyridines: Introduction of Gold through Transmetalation and Catalysis. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis, Spectral Studies and Biological Screening of 2-(4'-Chlorophenyl)-6-Methyl-(3-N, N'-Diaryl/Dialkyl Amino Methyl)-Imidazo[1,2-a]Pyridine. Retrieved from [Link]
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PubMed Central. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Retrieved from [Link]
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NIST. (n.d.). Pyridine. NIST Chemistry WebBook. Retrieved from [Link]
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PubMed. (2023). Fe(II) complexes of 2,2':6',2''-terpyridine ligands functionalized with substituted-phenyl groups: synthesis, crystal structures and anticancer potential. Retrieved from [Link]
-
ResearchGate. (n.d.). The co-ordination chemistry of 2-(diphenyIphosphinoamino)pyridine 1. Retrieved from [Link]
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Methodological & Application
Application Note & Protocol: A Guide to the Synthesis of 2,3-Diamino-6-phenylpyridine
Abstract
This document provides a comprehensive guide for the synthesis of 2,3-diamino-6-phenylpyridine, a pivotal building block in the development of novel pharmaceuticals and advanced materials.[1] The primary synthetic route detailed herein involves the reduction of a dinitro precursor, specifically 2,3-dinitro-6-phenylpyridine, via catalytic hydrogenation. We present two robust and validated protocols: direct hydrogenation using hydrogen gas (H₂) and a more accessible catalytic transfer hydrogenation method using hydrazine monohydrate. This guide emphasizes the rationale behind procedural steps, critical safety considerations, and detailed methods for product characterization, ensuring a reproducible and safe experimental workflow for researchers in organic synthesis and drug discovery.
Introduction & Scientific Context
Vicinal diaminopyridines, such as this compound, are highly valued scaffolds in medicinal chemistry. The adjacent amino groups provide a versatile handle for the construction of fused heterocyclic systems, like imidazo[4,5-b]pyridines, which are core components of various biologically active molecules, including kinase inhibitors and other therapeutic agents.[1][2] The phenyl substituent at the 6-position adds a crucial element for modulating physicochemical properties and exploring structure-activity relationships (SAR).
The reduction of aromatic nitro groups is a fundamental transformation in organic synthesis.[3] Catalytic hydrogenation stands out as the method of choice due to its high efficiency, excellent yields, and clean reaction profiles, minimizing the formation of byproducts often seen with stoichiometric reducing agents like tin or iron.[4][5] This application note details the practical execution of this key transformation.
Reaction Principle: Catalytic Hydrogenation
The conversion of the dinitro starting material to the target diamine is achieved by reducing both nitro groups (-NO₂) to primary amines (-NH₂). This process occurs on the surface of a heterogeneous catalyst, typically palladium on carbon (Pd/C).
The general mechanism involves:
-
Adsorption: The hydrogen gas (or hydrogen donor) and the nitro-substituted pyridine adsorb onto the surface of the palladium catalyst.
-
Hydrogen Activation: The H-H bond in molecular hydrogen is weakened and cleaved on the catalyst surface, forming reactive metal-hydride species.
-
Stepwise Reduction: The nitro groups are sequentially reduced through various intermediates (nitroso, hydroxylamino) before the final amine is formed.
-
Desorption: The final product, this compound, desorbs from the catalyst surface, regenerating the active sites for the next catalytic cycle.
This reaction is highly exothermic, and careful temperature control is essential, especially for larger-scale reactions.[6]
Mandatory Safety & Handling Protocols
Hazard Assessment: A thorough risk assessment must be conducted before commencing any experimental work.[4][7] The primary hazards are associated with the reagents and the catalyst.
-
Dinitropyridine Precursors: These are high-energy materials and can be explosive. Avoid grinding, shock, and friction.[2]
-
Hydrazine (N₂H₄): Hydrazine and its hydrates are acutely toxic, corrosive, and carcinogenic.[8][9] All handling must be performed in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including a flame-resistant lab coat, chemical safety goggles, a face shield, and heavy-duty nitrile or neoprene gloves.[8][10]
-
Palladium on Carbon (Pd/C) Catalyst: The dry catalyst is pyrophoric and can ignite spontaneously upon exposure to air, especially after use when saturated with hydrogen. Never allow the catalyst to dry in the air. It should be filtered and immediately transferred to a water-filled container for storage and disposal.
-
Hydrogen Gas (H₂): Highly flammable and forms explosive mixtures with air. Ensure all equipment is properly grounded and free of leaks. Work in a well-ventilated area away from ignition sources.
Emergency Procedures
-
Skin Contact (Hydrazine): Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[8]
-
Inhalation (Hydrazine): Move the individual to fresh air. Seek immediate medical attention.[8]
-
Spills: For small spills, absorb with an inert material (e.g., vermiculite, sand). For large spills, evacuate the area and contact emergency services. Do not attempt to clean up a large spill yourself.[10]
Experimental Workflow & Protocols
The following diagram outlines the complete workflow from reaction setup to final product analysis.
Caption: Experimental workflow for the synthesis of this compound.
Materials & Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| 2,3-Dinitro-6-phenylpyridine | >97% | Sigma-Aldrich | Assumed starting material. |
| Palladium, 10% on activated carbon | Degussa type, wet | Sigma-Aldrich | Use a wet catalyst to reduce pyrophoricity. |
| Ethanol (EtOH) | Anhydrous, 200 proof | Fisher Scientific | Reaction solvent. |
| Ethyl Acetate (EtOAc) | ACS Grade | VWR | For extraction and chromatography. |
| Hydrazine Monohydrate (~64% N₂H₄) | Reagent Grade | Sigma-Aldrich | EXTREMELY TOXIC. For Protocol B only. |
| Hydrogen (H₂) Gas | High Purity (5.0) | Airgas | For Protocol A only. |
| Celite® 545 | --- | Sigma-Aldrich | Filtration aid. |
| Deuterated Solvents (DMSO-d₆) | NMR Grade | Cambridge Isotope | For NMR analysis. |
Protocol A: Direct Catalytic Hydrogenation (H₂ Gas)
This protocol is suitable for laboratories equipped with a standard hydrogenation apparatus.
-
Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, add 2,3-dinitro-6-phenylpyridine (e.g., 5.0 g, 1 equiv).
-
Catalyst Addition: Under a gentle stream of nitrogen, carefully add 10% Pd/C (wet, ~50% water) catalyst (e.g., 0.5 g, 10% w/w).
-
Solvent Addition: Add anhydrous ethanol (e.g., 100 mL).
-
Hydrogenation: Securely attach the flask to a hydrogenation apparatus. Evacuate the flask and backfill with nitrogen three times. Then, evacuate and backfill with hydrogen gas (H₂) three times. Pressurize the vessel to the desired pressure (e.g., 50 psi or use a balloon) and stir the suspension vigorously at room temperature.
-
Monitoring: The reaction progress can be monitored by observing hydrogen uptake or by periodically taking samples (carefully vent the system first) for TLC or LC-MS analysis until the starting material is fully consumed.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the system with nitrogen.
-
Filtration: Prepare a pad of Celite® in a Büchner funnel and wet it with ethanol. Filter the reaction mixture through the Celite pad to remove the Pd/C catalyst. CRITICAL: Do not allow the filter cake to dry. Wash the filter cake thoroughly with several portions of hot ethanol.
-
Isolation: Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) or by flash column chromatography on silica gel.
Protocol B: Catalytic Transfer Hydrogenation (Hydrazine)
This method avoids the use of pressurized hydrogen gas but requires extreme caution due to the toxicity of hydrazine.[7][8][9]
-
Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel, add 2,3-dinitro-6-phenylpyridine (e.g., 5.0 g, 1 equiv) and ethanol (100 mL).
-
Catalyst Addition: Under a gentle stream of nitrogen, carefully add 10% Pd/C (wet, ~50% water) catalyst (e.g., 0.5 g, 10% w/w).
-
Heating: Heat the mixture to reflux (approx. 78°C for ethanol) with vigorous stirring.
-
Hydrazine Addition: Once refluxing, add hydrazine monohydrate (e.g., 5-10 equiv) dropwise via the dropping funnel over 30-60 minutes. An exothermic reaction and gas evolution (N₂) will be observed. Maintain a steady reflux and control the addition rate to prevent excessive foaming.
-
Reaction: After the addition is complete, continue to heat at reflux for an additional 1-2 hours or until TLC/LC-MS analysis confirms the complete consumption of the starting material.
-
Work-up & Purification: Cool the reaction mixture to room temperature. Follow steps 7-9 from Protocol A to isolate and purify the final product.
Product Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.[1]
Expected Analytical Data
| Analysis Technique | Expected Results |
| Appearance | Off-white to light brown solid. |
| ¹H NMR (400 MHz, DMSO-d₆) | Predicted: Signals in the aromatic region (approx. δ 6.5-8.0 ppm) for the pyridine and phenyl protons. Two distinct broad singlets for the non-equivalent amino (-NH₂) protons (approx. δ 4.5-6.0 ppm). The exact shifts will depend on concentration and solvent.[1][11] |
| ¹³C NMR (100 MHz, DMSO-d₆) | Predicted: Multiple signals in the aromatic region (approx. δ 100-160 ppm) corresponding to the 11 carbon atoms in the structure. |
| Mass Spec. (ESI+) | m/z calculated for C₁₁H₁₁N₃: 185.10. Expected [M+H]⁺: 186.11. |
| FT-IR (KBr Pellet) | Appearance of N-H stretching bands (two bands, ~3200-3450 cm⁻¹). Disappearance of asymmetric and symmetric N-O stretching bands from the nitro groups (~1530 and 1350 cm⁻¹). |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Incomplete Reaction | 1. Inactive catalyst.2. Insufficient hydrogen source (H₂ or hydrazine).3. Poor stirring. | 1. Use fresh, high-quality catalyst.2. Ensure adequate H₂ pressure or add more hydrazine.3. Increase stirring speed to ensure good suspension of the catalyst. |
| Low Yield | 1. Product loss during filtration or transfer.2. Incomplete reaction.3. Over-reduction or side reactions. | 1. Ensure thorough washing of the filter cake and flask.2. Increase reaction time or temperature (within limits).3. Monitor reaction closely to avoid prolonged reaction times after completion. |
| Product is Dark/Oily | Presence of colored impurities or residual solvent. | 1. Treat a solution of the crude product with activated charcoal before recrystallization.2. Ensure the product is completely dry using a high-vacuum line. |
| Catalyst Clogs Filter | Celite pad is too thin or improperly packed. | Use a thicker Celite pad (at least 1-2 cm) and ensure it is settled and wetted before filtration.[12] |
References
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Catalytic hydrogenation methods for preparing 2,3-Diamino-6-phenylpyridine
Looking forward, the field of catalysis continues to evolve. Future advancements may involve the application of novel, non-precious metal catalysts [6]or even biocatalytic systems that offer unparalleled selectivity under aqueous, ambient conditions, further aligning synthetic chemistry with the principles of green chemistry. [5]
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Chen, Y., et al. Size Dependence of Pd-Catalyzed Hydrogenation of 2,6-Diamino-3,5-dinitropyridine. Industrial & Engineering Chemistry Research, ACS Publications. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. Unlocking the Potential of 2,3-Diaminopyridine in Pharmaceutical Synthesis. [Link]
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Sreenivasulu, R., et al. Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Asian Journal of Chemistry, ResearchGate. [Link]
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Sajiki, H., et al. [Development of a novel type of Pd/C-catalyzed chemoselective hydrogenation using a nitrogen catalyst poison]. Yakugaku Zasshi, PubMed. [Link]
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Mori, M., et al. Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. Journal of the American Chemical Society, NIH. [Link]
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Oluwafemi, K. A., et al. Synthesis of 2,3-Diaminopyridine-derived Azabenzimidazoles and (Phenylimino)pyridine Analogues as Potential Anti-plasmodial Agents. ARKIVOC, ResearchGate. [Link]
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Wang, C., et al. A highly efficient Pd–C catalytic hydrogenation of pyridine nucleus under mild conditions. ResearchGate. [Link]
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Reeve, H. A., et al. Selective hydrogenation of nitro compounds to amines by coupled redox reactions over a heterogeneous biocatalyst. University of Oxford Chemistry Research Laboratory. [Link]
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Al-Ostath, R., et al. synthesis and antibacterial activity of new imidazopyridine derivatives based on 2,3-diaminopyridine. ResearchGate. [Link]
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American Chemical Society. Raney® Nickel: A Life-Changing Catalyst. [Link]
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Leffler, M. T., and Adams, R. 2,3-diaminopyridine. Organic Syntheses. [Link]
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ResearchGate. A new mechanism of aromatic nitro compounds hydrogenation over Au/TiO 2 catalyst. [Link]
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Wikipedia. Reduction of nitro compounds. [Link]
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Sreenivasulu, R., et al. Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Asian Journal of Chemistry. [Link]
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ResearchGate. Catalytic hydrogenation of substituted pyridines with PtO2 catalyst. [Link]
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Csenkey, D., et al. Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Organic Letters, ACS Publications. [Link]
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ResearchGate. Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. [Link]
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The Sigma-Aldrich Co. Palladium on Carbon (Pd/C). [Link]
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Mandal, P. K., and McMurray, J. S. Pd-C-induced catalytic transfer hydrogenation with triethylsilane. The University of Texas MD Anderson Cancer Center. [Link]
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Wang, L., et al. Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. MDPI. [Link]
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Al-dujaili, A. H., et al. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, PubMed Central. [Link]
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Sriram, D., et al. Synthesis of 2,6-diamino-3-phenyl-5-phenylazopyridine hydrochloride. Indo Global Journal of Pharmaceutical Sciences. [Link]
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Van der Walt, M. M., et al. Design, synthesis and evaluation of amino-3,5-dicyanopyridines and thieno[2,3-b]pyridines as ligands of adenosine A1 receptors for the potential treatment of epilepsy. PLOS ONE, PubMed Central. [Link]
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Zhang, Z., and Zhang, W. Recent developments in enantio- and diastereoselective hydrogenation of N-heteroaromatic compounds. Organic & Biomolecular Chemistry, RSC Publishing. [Link]
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Li, S., et al. Raney Nickel Catalyzed Highly Chemoselective Hydrogenation for Synthesis of Tetrahydroquinolines and Indolines in Water. Chemistry – An Asian Journal, PubMed. [Link]
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Master Organic Chemistry. Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. [Link]
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Le-Phuc, T., et al. Interrupted Pyridine Hydrogenation: Asymmetric Synthesis of δ‐Lactams. Angewandte Chemie, PubMed Central. [Link]
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Organic Chemistry Portal. Amine synthesis by nitro compound reduction. [Link]
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ResearchGate. Reinvestigating Raney nickel mediated selective alkylation of amines with alcohols via hydrogen autotransfer methodology. [Link]
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Dunuwila, D. D., et al. Regeneration of Raney®-Nickel Catalyst for the Synthesis of High-Value Amino-Ester Renewable Monomers. Catalysts, MDPI. [Link]
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European Patent Office. Catalytic reduction process for the production of aromatic amino compounds - EP 0211545 A2. [Link]
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Li, J., et al. Iridium-Catalyzed Asymmetric Hydrogenation of Heteroaromatics with Multiple N Atoms via Substrate Activation. Organic Letters. [Link]
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Wang, Y., et al. A Systematic Investigation on the Preparation of 2, 6-Diamino-3, 5-Dinitropyridine. Propellants, Explosives, Pyrotechnics. [Link]
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Semantic Scholar. Hydrogenation of Dinitrobenzenes to Corresponding Diamines Over Cu–Al Oxide Catalyst in a Flow Reactor. [Link]
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Application Notes & Protocols: 2,3-Diamino-6-phenylpyridine as a Versatile Scaffold in the Synthesis of Novel Nitrogen-Containing Heterocycles
Abstract
This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview and detailed protocols for utilizing 2,3-Diamino-6-phenylpyridine as a foundational building block in modern heterocyclic synthesis. We explore the scaffold's inherent reactivity, grounded in the strategic placement of its vicinal amino groups, which serve as a robust platform for constructing fused ring systems of significant pharmacological interest. The protocols herein are designed to be self-validating, with in-depth explanations of the mechanistic rationale behind experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemistry.
Introduction: The Strategic Value of the this compound Scaffold
Nitrogen-containing heterocycles are ubiquitous in medicinal chemistry, forming the core of countless natural products and synthetic drugs.[1] The this compound scaffold has emerged as a particularly valuable starting material due to its unique combination of structural features.[2] The ortho- or vicinal arrangement of the two amino groups on the pyridine ring is primed for cyclocondensation reactions, readily forming fused five- or six-membered rings.[3][4] The phenyl group at the 6-position provides a site for steric and electronic modulation or can be further functionalized to explore structure-activity relationships (SAR).
This scaffold is a precursor to a diverse array of molecular architectures, most notably imidazo[4,5-b]pyridines and pyrido[2,3-b]pyrazines, which are analogs of purines and quinoxalines, respectively.[3][4] Derivatives of these ring systems are known to exhibit a wide range of biological activities, including roles as kinase inhibitors, antimicrobial agents, and anticancer therapeutics, making this scaffold a "privileged structure" in drug discovery.[5][6]
Core Reactivity: The Foundation of Versatility
The primary synthetic utility of this compound stems from the nucleophilicity of its adjacent amino groups. These groups can react sequentially or in concert with a variety of bifunctional electrophiles to construct new heterocyclic rings. The general transformation involves an initial condensation to form an intermediate, followed by an intramolecular cyclization and subsequent aromatization (often through oxidation) to yield the final, stable fused system.
Below is a generalized workflow illustrating the cyclocondensation principle.
Caption: General reaction pathway for heterocycle synthesis.
Synthetic Protocols and Methodologies
Protocol 1: Synthesis of 2-Aryl-3H-imidazo[4,5-b]pyridines via Oxidative Cyclocondensation
This protocol details the synthesis of the imidazopyridine core via the reaction of the diamine scaffold with aromatic aldehydes. The reaction proceeds through the formation of a Schiff base intermediate, which then undergoes oxidative cyclization.
Expertise & Causality: This one-pot method is highly efficient. Using chlorotrimethylsilane (TMSCl) in DMF serves a dual purpose: it acts as a promoter and a dehydrating agent to facilitate the initial condensation.[3] The subsequent aromatization is achieved through oxidation by atmospheric oxygen, making it a green and convenient approach.[3] Alternative methods often employ harsher dehydrating agents like polyphosphoric acid (PPA), which can be effective but more difficult to handle, especially under microwave conditions.[3]
Step-by-Step Protocol:
-
Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve this compound (1.0 eq.) in anhydrous N,N-Dimethylformamide (DMF, approx. 0.2 M concentration).
-
Addition of Aldehyde: Add the desired substituted aromatic aldehyde (1.1 eq.) to the solution.
-
Initiation: Add chlorotrimethylsilane (TMSCl, 2.0 eq.) dropwise to the stirring mixture at room temperature.
-
Reaction: Heat the reaction mixture to 80-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours). The reaction relies on air as the oxidant, so ensure the system is not under an inert atmosphere.
-
Workup: After cooling to room temperature, pour the reaction mixture into ice-water. Basify the solution with aqueous sodium bicarbonate (NaHCO₃) until a precipitate forms.
-
Isolation: Collect the solid product by vacuum filtration, wash thoroughly with water, and then with a small amount of cold diethyl ether or ethanol.
-
Purification: The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes).
-
Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Data Presentation: Representative Yields
| Entry | Aldehyde Substituent (Ar-) | Product | Typical Yield (%) |
| 1 | Phenyl | 2,6-Diphenyl-3H-imidazo[4,5-b]pyridine | 85% |
| 2 | 4-Chlorophenyl | 2-(4-Chlorophenyl)-6-phenyl-3H-imidazo[4,5-b]pyridine | 82% |
| 3 | 4-Methoxyphenyl | 2-(4-Methoxyphenyl)-6-phenyl-3H-imidazo[4,5-b]pyridine | 88% |
| 4 | 2-Naphthyl | 2-(Naphthalen-2-yl)-6-phenyl-3H-imidazo[4,5-b]pyridine | 79% |
Yields are illustrative and based on reported procedures.[3]
Protocol 2: Synthesis of 2,3-Disubstituted 7-Phenylpyrido[2,3-b]pyrazines
This protocol describes the classic condensation reaction with α-dicarbonyl compounds to form the six-membered pyrazine ring fused to the pyridine core. This method is analogous to the synthesis of quinoxalines from o-phenylenediamines.[4]
Expertise & Causality: The reaction is typically straightforward and high-yielding. Using ethanol as a solvent is advantageous as it is environmentally benign and facilitates easy product precipitation upon completion. A catalytic amount of acetic acid can accelerate the reaction by protonating one of the carbonyl groups, making it more electrophilic, though the reaction often proceeds well under neutral thermal conditions.
Experimental Workflow Diagram:
Caption: Workflow for Pyrido[2,3-b]pyrazine Synthesis.
Step-by-Step Protocol:
-
Reaction Setup: To a solution of this compound (1.0 eq.) in ethanol (approx. 0.1 M), add the α-dicarbonyl compound (e.g., benzil, glyoxal) (1.05 eq.).
-
Heating: Heat the mixture to reflux and maintain for 2-4 hours. The product often begins to precipitate from the hot solution.
-
Monitoring: Follow the reaction's progress via TLC analysis.
-
Isolation: Upon completion, cool the reaction flask in an ice bath to maximize precipitation.
-
Purification: Collect the solid product by vacuum filtration and wash it with a generous amount of cold ethanol to remove any unreacted starting materials or impurities. The product is often pure enough for subsequent steps without further purification. If needed, recrystallize from a suitable solvent like DMF or acetic acid.
-
Characterization: Analyze the final compound by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its identity and purity.
Protocol 3: Post-Functionalization via Suzuki Cross-Coupling
The phenyl ring on the scaffold or a halogenated derivative of the newly formed heterocycle can be further modified using palladium-catalyzed cross-coupling reactions. This protocol provides a general method for a Suzuki-Miyaura coupling to introduce aryl or heteroaryl diversity.[2][7][8]
Expertise & Causality: The Suzuki reaction is a powerful C-C bond-forming tool. The choice of a Pd(0) catalyst, a suitable phosphine ligand (often integrated as in Pd(PPh₃)₄), and a base is critical. An aqueous base like Na₂CO₃ is mild and effective, while the biphasic solvent system (e.g., Toluene/Ethanol/Water) helps to dissolve both the organic substrate and the inorganic base, facilitating the reaction at the interface.
Step-by-Step Protocol (General):
-
Inert Atmosphere: To a Schlenk flask, add the halo-substituted heterocyclic scaffold (1.0 eq.), the desired arylboronic acid (1.5 eq.), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.).
-
Solvent and Base: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen). Add the degassed solvent system (e.g., a 4:1:1 mixture of Toluene:Ethanol:2M aq. Na₂CO₃).
-
Reaction: Heat the mixture to 90-100 °C with vigorous stirring for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: After cooling, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel to obtain the desired coupled product.
Troubleshooting and Key Considerations
-
Low Yields in Condensation: Ensure reagents are pure and solvents are anhydrous, especially for reactions sensitive to water. For sluggish reactions with aldehydes, adding a catalytic amount of acid (e.g., p-TsOH) may be beneficial.
-
Side Product Formation: In acylation reactions or when using highly reactive electrophiles, bis-substitution on both amino groups can occur. Using a 1:1 stoichiometry and controlled temperature can minimize this.
-
Purification Challenges: The fused heterocyclic products can be poorly soluble. Recrystallization from high-boiling polar solvents like DMF or DMSO might be necessary. Trituration with a suitable solvent can also be an effective purification method.
-
Incomplete Oxidation: If the non-aromatized product is isolated in Protocol 1, it can be subjected to a separate oxidation step using agents like DDQ or simply by stirring in an open-to-air solvent for an extended period.
Conclusion
This compound is a robust and highly adaptable scaffold for the synthesis of diverse, nitrogen-rich heterocyclic systems. The straightforward and efficient cyclocondensation reactions it undergoes make it an invaluable tool for generating libraries of compounds for screening in drug discovery and materials science. By understanding the core reactivity and applying the detailed protocols provided, researchers can effectively leverage this building block to construct novel molecules with significant potential.
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Applications of 2,3-Diamino-6-phenylpyridine in Medicinal Chemistry: Advanced Application Notes and Protocols
Abstract
The pyridine scaffold is a cornerstone in medicinal chemistry, valued for its presence in numerous therapeutic agents.[1] The strategic functionalization of the pyridine ring with amino groups unlocks a versatile platform for the synthesis of complex heterocyclic systems with significant biological activity. This guide focuses on the utility of a key intermediate, 2,3-Diamino-6-phenylpyridine , as a foundational building block in the development of novel therapeutic agents. We will explore its application in the synthesis of potent kinase inhibitors and novel antimicrobial agents, providing detailed, field-proven protocols and the scientific rationale behind these methodologies. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their discovery programs.
Introduction: The Strategic Value of the this compound Scaffold
This compound (CAS 144563-51-9) is a high-purity synthetic intermediate that serves as a critical starting material in organic and pharmaceutical chemistry.[2] The vicinal diamino groups on the pyridine ring are poised for cyclocondensation reactions, enabling the construction of fused heterocyclic systems such as pyrido[2,3-d]pyrimidines and imidazo[4,5-b]pyridines. These resulting scaffolds are structurally analogous to endogenous purines, allowing them to interact with a wide range of biological targets, including protein kinases and microbial enzymes. The phenyl group at the 6-position provides a crucial lipophilic handle that can be oriented into hydrophobic pockets of target proteins, enhancing binding affinity and modulating pharmacokinetic properties.
This guide will be presented in two main application sections:
-
Application in Oncology: Synthesis of Pyrido[2,3-d]pyrimidin-7(8H)-ones as Wee1 Kinase Inhibitors.
-
Application in Infectious Diseases: Synthesis of Imidazo[4,5-b]pyridines as Novel Antimicrobial Agents.
Each section will provide a detailed synthetic protocol, the underlying scientific principles, and a protocol for the relevant biological evaluation.
Part 1: Application in Oncology - Synthesis of Pyrido[2,3-d]pyrimidin-7(8H)-one Scaffolds as Wee1 Kinase Inhibitors
Scientific Rationale and Background
The cell cycle is a tightly regulated process, with checkpoints that ensure genomic integrity. The G2/M checkpoint, in particular, prevents cells with damaged DNA from entering mitosis.[3] The Wee1 kinase is a critical regulator of this checkpoint, acting as a gatekeeper by phosphorylating and inactivating cyclin-dependent kinase 1 (CDK1).[4] In many cancer cells, particularly those with a mutated p53 tumor suppressor, the G1 checkpoint is defective, making them heavily reliant on the G2/M checkpoint for DNA repair and survival.[5] Inhibition of Wee1 kinase in such cancer cells abrogates the G2/M checkpoint, forcing them into premature and catastrophic mitosis, leading to apoptotic cell death.[6] This makes Wee1 a compelling target for anticancer therapy.[7]
The pyrido[2,3-d]pyrimidin-7(8H)-one scaffold has been identified as a privileged structure for kinase inhibition.[8] By utilizing this compound as a starting material, we can efficiently construct a library of 2-anilino-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-ones, which have shown potent inhibitory activity against Wee1 kinase.[2][9]
Experimental Workflow and Causality
The overall workflow involves a two-step process: first, the construction of the pyrido[2,3-d]pyrimidin-7(8H)-one core via a cyclocondensation reaction, followed by the introduction of various aniline moieties to explore the structure-activity relationship (SAR).
Caption: Synthetic and biological evaluation workflow for Wee1 kinase inhibitors.
Protocol 1: Synthesis of 2-Anilino-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-ones
This protocol is a representative synthesis adapted from established methodologies for analogous structures.[10]
Step 1a: Synthesis of 6-Phenyl-2-styryl-8H-pyrido[2,3-d]pyrimidin-7-one (Intermediate I)
-
Rationale: This step involves the Gould-Jacobs reaction, where the vicinal diamines of the starting material undergo cyclocondensation with a β-ketoester (ethyl benzoylacetate) to form the fused pyrimidinone ring system. The reaction is typically acid-catalyzed to facilitate the initial imine formation and subsequent cyclization.
-
Procedure:
-
To a solution of this compound (1.85 g, 10 mmol) in glacial acetic acid (20 mL), add ethyl benzoylacetate (1.92 g, 10 mmol).
-
Heat the mixture to reflux (approximately 118 °C) for 4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. The product will precipitate out of solution.
-
Filter the solid precipitate, wash with cold ethanol, and then with diethyl ether.
-
Dry the solid under vacuum to yield the intermediate I .
-
Characterize the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Step 1b: Synthesis of 7-Chloro-6-phenyl-2-styrylpyrido[2,3-d]pyrimidine (Intermediate II)
-
Rationale: The hydroxyl group of the pyrimidinone is converted to a chlorine atom using a chlorinating agent like phosphorus oxychloride (POCl₃). This is a crucial activation step, as the chloro group is a good leaving group for the subsequent nucleophilic aromatic substitution (SNAr) reaction.
-
Procedure:
-
Suspend Intermediate I (1.0 eq) in phosphorus oxychloride (5.0 eq).
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Heat the mixture to reflux (approximately 105 °C) for 6 hours. Monitor by TLC.
-
After cooling, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the aqueous solution with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford Intermediate II .
-
Step 1c: Synthesis of Target 2-Anilino-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-ones
-
Rationale: A library of diverse anilines is introduced at the 2-position via an SNAr reaction. The electron-withdrawing nature of the pyridopyrimidine ring system facilitates the displacement of the chloro group by the amine nucleophile.
-
Procedure:
-
Dissolve Intermediate II (1.0 eq) and a substituted aniline (1.2 eq) in 2-ethoxyethanol.
-
Add a catalytic amount of hydrochloric acid.
-
Heat the reaction mixture to reflux for 4-8 hours, monitoring by TLC.
-
Cool the mixture to room temperature and collect the precipitated solid by filtration.
-
Wash the solid with ethanol and dry to yield the final product.
-
Further purification can be achieved by recrystallization if necessary.
-
Protocol 2: In Vitro Wee1 Kinase Inhibition Assay
-
Rationale: This assay quantifies the ability of the synthesized compounds to inhibit the enzymatic activity of Wee1 kinase. The assay measures the phosphorylation of a substrate peptide by the kinase.
-
Procedure:
-
Prepare a reaction buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.1 mg/mL BSA).
-
In a 96-well plate, add the reaction buffer, a fluorescently labeled Wee1 substrate peptide, and the synthesized compound at various concentrations.
-
Initiate the reaction by adding recombinant human Wee1 kinase and ATP.
-
Incubate the plate at 30 °C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a solution of EDTA.
-
Measure the fluorescence to determine the extent of substrate phosphorylation.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Data Presentation and Interpretation
The inhibitory activities of a series of synthesized 2-anilino-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-ones against Wee1 and a counter-screen kinase, c-Src, are presented below.[2][9] A lower IC₅₀ value indicates greater potency. The selectivity for Wee1 over c-Src is a desirable attribute for a targeted therapy.
| Compound | R (Substitution on Anilino Ring) | Wee1 IC₅₀ (µM) | c-Src IC₅₀ (µM) | Selectivity (c-Src/Wee1) |
| 1 | H | >100 | 1.1 | - |
| 2 | 3-Cl | 45 | 0.42 | 0.009 |
| 3 | 3-NH₂ | 28 | 0.25 | 0.009 |
| 4 | 3-CH₂OH | 15 | 0.20 | 0.013 |
| 5 | 3-SO₂NH₂ | 8.5 | 0.15 | 0.018 |
Interpretation: The data indicates that substitution on the anilino ring significantly impacts Wee1 inhibitory activity. Unsubstituted compound 1 is inactive against Wee1. The introduction of polar, solubilizing groups at the meta-position of the anilino ring generally increases Wee1 activity, as seen in compounds 2-5 . However, these compounds are more potent inhibitors of c-Src, indicating a lack of selectivity. Further optimization would be required to enhance Wee1 potency and selectivity.
Part 2: Application in Infectious Diseases - Synthesis of Imidazo[4,5-b]pyridines as Novel Antimicrobial Agents
Scientific Rationale and Background
The rise of antimicrobial resistance necessitates the development of new classes of antibacterial and antifungal agents.[11] Imidazo[4,5-b]pyridines, also known as 1-deazapurines, are purine isosteres that have demonstrated a broad spectrum of biological activities, including antimicrobial effects.[12][13][14] The mechanism of action is often attributed to the inhibition of essential microbial enzymes, such as dihydrofolate reductase or other enzymes involved in nucleotide biosynthesis.
The this compound scaffold is an ideal precursor for the synthesis of 2-substituted imidazo[4,5-b]pyridines. The vicinal diamines can be cyclized with various reagents to install a diverse range of substituents at the 2-position of the imidazole ring, allowing for the exploration of SAR against different microbial strains.
Experimental Workflow and Causality
The synthesis of the imidazo[4,5-b]pyridine core is a straightforward one-pot reaction, followed by standard antimicrobial screening assays to determine the efficacy of the synthesized compounds.
Caption: Synthetic and antimicrobial screening workflow for imidazo[4,5-b]pyridines.
Protocol 3: Synthesis of 2-Substituted-6-phenyl-imidazo[4,5-b]pyridines
This protocol describes a general and efficient method for the synthesis of the imidazo[4,5-b]pyridine scaffold.[15]
-
Rationale: This reaction, often referred to as the Phillips condensation, involves the reaction of a 1,2-diamine with an aldehyde in the presence of an oxidizing agent. The reaction proceeds through the formation of a Schiff base intermediate, which then undergoes oxidative cyclization to form the imidazole ring. Sodium metabisulfite is used here as a mild oxidizing agent.
-
Procedure:
-
In a round-bottom flask, dissolve this compound (1.85 g, 10 mmol) in ethanol (30 mL).
-
Add a substituted aldehyde (11 mmol, 1.1 eq) and sodium metabisulfite (Na₂S₂O₅) (1.9 g, 10 mmol).
-
Heat the mixture to reflux for 6-12 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into ice water (100 mL).
-
Neutralize with a saturated solution of sodium bicarbonate.
-
The solid product that precipitates is collected by filtration, washed with water, and dried.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to yield the pure 2-substituted-6-phenyl-imidazo[4,5-b]pyridine.
-
Characterize the final compounds using ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Protocol 4: Antimicrobial Susceptibility Testing
4a. Agar Well Diffusion Assay (Primary Screening)
-
Rationale: This is a qualitative method to screen for the antimicrobial activity of the synthesized compounds.[16][17] An active compound will diffuse into the agar and inhibit the growth of the seeded microorganism, creating a clear zone of inhibition.
-
Procedure:
-
Prepare Mueller-Hinton Agar (MHA) plates.[18]
-
Inoculate the surface of the MHA plates with a standardized suspension (e.g., 0.5 McFarland standard) of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).
-
Create uniform wells (e.g., 6 mm in diameter) in the agar using a sterile cork borer.
-
Add a specific volume (e.g., 100 µL) of a known concentration of the test compound (dissolved in a suitable solvent like DMSO) into each well.
-
Include a positive control (a known antibiotic) and a negative control (solvent only).
-
Incubate the plates under appropriate conditions (e.g., 37 °C for 24 hours for bacteria, 25 °C for 48 hours for fungi).
-
Measure the diameter of the zone of inhibition in millimeters. A larger zone indicates greater antimicrobial activity.
-
4b. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
-
Rationale: This is a quantitative method to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[19] It is considered the gold standard for susceptibility testing.[20]
-
Procedure:
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the test compounds in Mueller-Hinton Broth (MHB).
-
Inoculate each well with a standardized suspension of the test microorganism.
-
Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubate the plate under appropriate conditions.
-
After incubation, visually inspect the wells for turbidity (microbial growth).
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Data Presentation and Interpretation
The results of the antimicrobial screening can be tabulated to compare the activity of different derivatives.
| Compound | R (Substituent at C2) | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | C. albicans (MIC, µg/mL) |
| 6 | Phenyl | 16 | 32 | >64 |
| 7 | 4-Chlorophenyl | 8 | 16 | 32 |
| 8 | 4-Nitrophenyl | 4 | 8 | 16 |
| 9 | 2-Furyl | 32 | 64 | >64 |
| Ampicillin | (Positive Control) | 0.5 | 4 | NA |
| Fluconazole | (Positive Control) | NA | NA | 2 |
Interpretation: The data suggests that the nature of the substituent at the 2-position of the imidazo[4,5-b]pyridine ring influences the antimicrobial activity. Electron-withdrawing groups on the phenyl ring (compounds 7 and 8 ) appear to enhance the activity against both bacteria and fungi compared to the unsubstituted phenyl derivative (6 ). The furan-containing derivative (9 ) showed weaker activity. These results provide a foundation for further SAR studies to optimize the antimicrobial potency of this scaffold.
Conclusion
This compound is a highly valuable and versatile building block in medicinal chemistry. Its strategic placement of functional groups allows for the efficient construction of diverse heterocyclic scaffolds with significant therapeutic potential. The protocols and application notes provided herein demonstrate its utility in the development of both targeted anticancer agents, such as Wee1 kinase inhibitors, and novel antimicrobial compounds. The logical and field-proven methodologies presented are designed to be readily adaptable for researchers in drug discovery and development, facilitating the exploration of new chemical space and the generation of promising lead compounds.
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The Versatile Scaffold: 2,3-Diamino-6-phenylpyridine as a Cornerstone for Bioactive Molecule Synthesis
Introduction: The Strategic Importance of the 2,3-Diamino-6-phenylpyridine Core
In the landscape of medicinal chemistry and drug discovery, the identification and utilization of "privileged scaffolds" – molecular frameworks that can be readily modified to interact with a variety of biological targets – is a cornerstone of efficient therapeutic development. This compound has emerged as one such valuable building block. Its unique arrangement of a phenyl ring and two adjacent amino groups on a pyridine core provides a synthetically tractable platform for the construction of a diverse array of fused heterocyclic systems.[1] These resulting molecules, particularly pyrido[2,3-d]pyrimidines and imidazo[4,5-b]pyridines, have demonstrated significant potential across multiple therapeutic areas, most notably in oncology as kinase inhibitors.[2][3]
This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals. It provides not only detailed, field-proven protocols for the synthesis of bioactive molecules derived from this compound but also delves into the causal logic behind the experimental choices, ensuring a deep understanding of the underlying chemical principles.
Physicochemical Properties of this compound
A thorough understanding of the starting material's properties is fundamental to successful synthesis.
| Property | Value | Source |
| CAS Number | 144563-51-9 | [1] |
| Molecular Formula | C₁₁H₁₁N₃ | [1] |
| Molecular Weight | 185.22 g/mol | [1] |
| IUPAC Name | 6-phenylpyridine-2,3-diamine | [1] |
| Appearance | Solid | - |
| Solubility | Soluble in various organic solvents | - |
Application Focus: Synthesis of Pyrido[2,3-d]pyrimidin-7(8H)-one Based Kinase Inhibitors
One of the most prominent applications of this compound is in the synthesis of pyrido[2,3-d]pyrimidin-7(8H)-ones. This scaffold has proven to be a fertile ground for the development of potent kinase inhibitors, including those targeting critical cell cycle regulators like Wee1 and non-receptor tyrosine kinases such as c-Src.[1] The following protocol provides a detailed, step-by-step methodology for the synthesis of 2-anilino-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-ones, a class of compounds that has shown significant inhibitory activity against these kinases.
Experimental Workflow: From Building Block to Bioactive Compound
The synthesis of 2-anilino-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-ones from this compound is a multi-step process that involves the initial formation of the pyridopyrimidine core, followed by functionalization.
Caption: Synthetic workflow for kinase inhibitors.
Detailed Protocol: Synthesis of 2-Anilino-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-ones
This protocol is adapted from established synthetic routes for analogous compounds and provides a robust framework for laboratory execution.[2]
Step 1: Cyclocondensation to form the Pyrido[2,3-d]pyrimidine Core
-
Rationale: This step involves the condensation of the vicinal diamine functionality of this compound with a suitable three-carbon electrophile, in this case, diethyl 2-(ethoxymethylene)malonate, to construct the fused pyrimidine ring.
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve this compound (1.0 eq) in a suitable high-boiling solvent such as diphenyl ether.
-
Add diethyl 2-(ethoxymethylene)malonate (1.1 eq) to the solution.
-
Heat the reaction mixture to reflux (approximately 250-260 °C) for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature. The product often precipitates upon cooling.
-
Collect the solid by vacuum filtration, wash with a non-polar solvent (e.g., hexane) to remove the high-boiling solvent, and dry under vacuum to yield the crude ethyl 2-amino-7-oxo-6-phenyl-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate.
-
Step 2: Chlorination of the Pyridone Ring
-
Rationale: To enable the subsequent introduction of the aniline moiety via nucleophilic aromatic substitution, the hydroxyl group of the pyridone tautomer is converted to a more reactive chloro group.
-
Procedure:
-
Suspend the crude product from Step 1 in phosphorus oxychloride (POCl₃) (excess, ~10 eq).
-
Add a catalytic amount of a tertiary amine base (e.g., N,N-dimethylaniline).
-
Heat the mixture to reflux for 4-6 hours.
-
Carefully quench the reaction by pouring it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a suitable base (e.g., sodium bicarbonate solution).
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-amino-7-chloro-6-phenylpyrido[2,3-d]pyrimidine.
-
Step 3: Nucleophilic Aromatic Substitution with Substituted Anilines
-
Rationale: The final step involves the displacement of the chloro group by a substituted aniline to introduce the desired pharmacophore for kinase inhibition.
-
Procedure:
-
Dissolve the crude chloro-intermediate from Step 2 in a suitable solvent such as 2-ethoxyethanol or N,N-dimethylformamide (DMF).
-
Add the desired substituted aniline (1.2 eq) and a non-nucleophilic base (e.g., diisopropylethylamine, DIPEA) (2.0 eq).
-
Heat the reaction mixture to 100-120 °C for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
After cooling, dilute the reaction mixture with water to precipitate the product.
-
Collect the solid by filtration, wash with water and a small amount of cold ethanol.
-
Purify the crude product by flash column chromatography on silica gel or recrystallization from a suitable solvent system to afford the pure 2-anilino-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-one derivative.
-
Bioactivity Profile: Kinase Inhibition
Derivatives of 2-anilino-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-ones have demonstrated potent inhibitory activity against Wee1 and c-Src kinases. The table below summarizes the activity of representative compounds.
| Compound | R (Substitution on Anilino Ring) | Wee1 IC₅₀ (μM) | c-Src IC₅₀ (μM) |
| 1 | H | >100 | 0.13 |
| 2 | 4-morpholino | 1.8 | 0.012 |
| 3 | 3-(N,N-dimethylamino) | 1.1 | 0.015 |
| 4 | 4-(4-methylpiperazin-1-yl) | 0.45 | 0.008 |
Data extracted from Bioorganic & Medicinal Chemistry Letters, Vol. 13, pp. 3693-3696 (2003).
The G2/M Cell Cycle Checkpoint and Wee1 Inhibition
The therapeutic rationale for inhibiting Wee1 kinase lies in its critical role as a gatekeeper of the G2/M cell cycle checkpoint. In many cancer cells, the p53 tumor suppressor is non-functional, leading to a defective G1 checkpoint. Consequently, these cells become heavily reliant on the G2/M checkpoint, regulated by Wee1, to arrest the cell cycle and repair DNA damage before entering mitosis.
Sources
- 1. Document: Structure-activity relationships for 2-anilino-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-ones as inhibitors of the cellular checkpoint kinase We... - ChEMBL [ebi.ac.uk]
- 2. mdpi.com [mdpi.com]
- 3. Pyrido[2,3- d]pyrimidin-7(8 H)-ones: Synthesis and Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Functionalization of 2,3-Diamino-6-phenylpyridine
Introduction: The Strategic Value of 2,3-Diamino-6-phenylpyridine in Drug Discovery
This compound is a highly valuable scaffold in medicinal chemistry and materials science. Its unique arrangement of two adjacent amino groups on a phenyl-substituted pyridine ring offers a rich platform for constructing complex heterocyclic systems.[1] The diaminopyridine core is a well-established pharmacophore, appearing in a multitude of biologically active molecules, and is often explored in drug discovery programs targeting kinases and other enzymes.[2] The strategic functionalization of this scaffold is paramount to modulating its physicochemical properties, such as solubility, lipophilicity, and metabolic stability, as well as to fine-tuning its interactions with biological targets.
This guide provides detailed, field-proven protocols for three key functionalization strategies for this compound:
-
Cyclization to form Imidazo[4,5-b]pyridine Derivatives: A robust method for creating a fused bicyclic system with significant therapeutic potential.
-
Selective N-Acylation: A fundamental transformation to introduce amide functionalities, which can serve as key binding elements or as handles for further derivatization.
-
C-H Functionalization via Halogenation and Suzuki-Miyaura Coupling: A powerful two-step sequence to introduce new carbon-carbon bonds, enabling the synthesis of diverse biaryl structures.
These protocols are designed for researchers, scientists, and drug development professionals, with an emphasis on the causality behind experimental choices to ensure reproducibility and successful implementation.
Cyclization to Synthesize 2-Aryl-6-phenyl-1H-imidazo[4,5-b]pyridines
The condensation of 2,3-diaminopyridines with aldehydes to form the imidazo[4,5-b]pyridine ring system is a cornerstone transformation. This reaction, often referred to as a Phillips-type condensation, proceeds via an initial Schiff base formation followed by an intramolecular cyclization and subsequent oxidation.[3] The resulting fused heterocyclic scaffold is isosteric to purines and is prevalent in a wide array of pharmacologically active compounds.
Causality of Experimental Choices:
-
Solvent: Ethanol is a common and effective solvent that facilitates the dissolution of the reactants and the intermediate Schiff base.
-
Catalyst/Oxidant: While the reaction can proceed thermally, an oxidant is required to convert the dihydroimidazopyridine intermediate to the final aromatic product. Atmospheric oxygen can serve this purpose, but the addition of a mild oxidant like iodine or sodium metabisulfite can accelerate the reaction and improve yields.[4] In this protocol, we utilize atmospheric oxygen under reflux, which is a greener and more straightforward approach.
-
Reaction Conditions: Refluxing the solution provides the necessary activation energy for both the initial condensation and the subsequent cyclization and aromatization steps.
Visualizing the Workflow: Imidazopyridine Synthesis
Caption: Workflow for the synthesis of 2-Aryl-6-phenyl-1H-imidazo[4,5-b]pyridines.
Detailed Experimental Protocol:
-
Reaction Setup:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 g, 5.4 mmol, 1.0 eq).
-
Add 40 mL of absolute ethanol to the flask and stir until the solid is fully dissolved.
-
Add the desired aryl aldehyde (1.1 eq, 5.94 mmol) dropwise to the solution at room temperature.
-
-
Reaction Execution:
-
Heat the reaction mixture to reflux (approximately 80-90°C) and maintain for 24 hours. The reaction is open to the atmosphere through the condenser to allow for slow oxidation.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The starting material should be consumed, and a new, less polar spot corresponding to the product should appear.
-
-
Workup and Purification:
-
After 24 hours, remove the heat source and allow the reaction mixture to cool to room temperature. A precipitate should form.
-
Cool the mixture further in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration through a Büchner funnel.
-
Wash the solid with two portions of cold ethanol (10 mL each).
-
Dry the product under vacuum to yield the 2-aryl-6-phenyl-1H-imidazo[4,5-b]pyridine.
-
-
Expected Outcomes & Characterization:
-
Yield: Typically 70-90%, depending on the aldehyde used.
-
Appearance: Off-white to light brown solid.
-
Characterization (for 2,6-diphenyl-1H-imidazo[4,5-b]pyridine):
-
¹H NMR (400 MHz, DMSO-d₆): Expect aromatic protons in the range of δ 7.2-8.5 ppm. The NH proton of the imidazole ring will appear as a broad singlet at higher chemical shift (δ ~12-13 ppm).
-
¹³C NMR (101 MHz, DMSO-d₆): Expect signals for the aromatic carbons, with the C2 carbon of the imidazole ring appearing around δ 150-155 ppm.
-
IR (ATR, cm⁻¹): Look for N-H stretching vibrations around 3100-3400 cm⁻¹ and C=N stretching around 1600-1650 cm⁻¹.[5]
-
Mass Spectrometry (ESI+): Calculated for C₁₈H₁₃N₃ [M+H]⁺, found m/z consistent with this formula.
-
-
Selective N-Acylation of this compound
N-acylation is a fundamental transformation for primary and secondary amines, forming a stable amide bond.[6] For this compound, selective mono-acylation can be achieved under controlled conditions, leveraging the slight difference in nucleophilicity between the two amino groups or by using stoichiometric amounts of the acylating agent. Di-acylation can be achieved using an excess of the acylating agent.
Causality of Experimental Choices:
-
Acylating Agent: Acyl chlorides are highly reactive and are commonly used for efficient acylation.
-
Base: A non-nucleophilic organic base, such as triethylamine (NEt₃) or diisopropylethylamine (DIPEA), is crucial to neutralize the HCl generated during the reaction, which would otherwise protonate the starting amine, rendering it unreactive.[6]
-
Solvent: Anhydrous dichloromethane (DCM) is an excellent solvent for this reaction as it is inert and effectively dissolves both the reactants and the intermediate acylammonium species.
-
Temperature: The reaction is initiated at 0°C to control the initial exothermic reaction upon addition of the highly reactive acyl chloride, which helps to prevent side reactions and potentially improve selectivity for mono-acylation.
Visualizing the Mechanism: N-Acylation
Caption: Generalized mechanism for the N-acylation of an amine with an acyl chloride.
Detailed Experimental Protocol (for Mono-Acylation):
-
Reaction Setup:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 g, 5.4 mmol, 1.0 eq) in 30 mL of anhydrous DCM.
-
Add triethylamine (0.9 mL, 6.5 mmol, 1.2 eq) to the stirred solution.
-
Cool the mixture to 0°C using an ice bath.
-
-
Reaction Execution:
-
Slowly add the acyl chloride (e.g., acetyl chloride, 0.42 mL, 5.9 mmol, 1.1 eq) dropwise to the cooled, stirred solution over 10 minutes.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by TLC (e.g., 9:1 DCM/methanol).
-
-
Workup and Purification:
-
Quench the reaction by slowly adding 20 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the solution and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a gradient of methanol in DCM to isolate the mono-acylated product.
-
-
Expected Outcomes & Characterization:
-
Yield: 60-85% for mono-acylation.
-
Appearance: Typically a white or off-white solid.
-
Characterization (for N-(2-amino-6-phenylpyridin-3-yl)acetamide):
-
¹H NMR (400 MHz, CDCl₃): Expect a new singlet for the acetyl methyl group around δ 2.2 ppm. The aromatic protons will show characteristic shifts, and there will be two distinct NH signals (one for the amide and one for the remaining amine), likely appearing as broad singlets.
-
IR (ATR, cm⁻¹): A strong carbonyl (C=O) stretch for the amide will appear around 1660-1680 cm⁻¹. N-H stretching bands for the amine and amide will be present in the 3200-3500 cm⁻¹ region.
-
Mass Spectrometry (ESI+): Calculated for C₁₃H₁₃N₃O [M+H]⁺, found m/z consistent with this formula.
-
-
C-H Functionalization via Halogenation and Suzuki-Miyaura Coupling
For the introduction of new aryl or vinyl substituents onto the pyridine ring, a two-step sequence involving halogenation followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a powerful and versatile strategy.[7] This approach first installs a "handle" (a halogen) onto the pyridine ring, which then participates in the C-C bond-forming catalytic cycle.
Part A: Regioselective Bromination
The pyridine ring of this compound is activated towards electrophilic aromatic substitution by the two amino groups. Bromination is expected to occur at the C5 position, which is para to the C2-amino group and ortho to the C3-amino group, and is not sterically hindered by the C6-phenyl group.
Causality of Experimental Choices (Bromination):
-
Brominating Agent: N-Bromosuccinimide (NBS) is a convenient and safer source of electrophilic bromine compared to liquid Br₂.[8][9] It allows for more controlled bromination of activated aromatic rings.[10]
-
Solvent: Dichloromethane (DCM) or acetonitrile are suitable solvents that are inert to the reaction conditions.
Detailed Protocol (Bromination):
-
Reaction Setup:
-
Dissolve this compound (1.0 g, 5.4 mmol, 1.0 eq) in 25 mL of DCM in a round-bottom flask protected from light.
-
Cool the solution to 0°C in an ice bath.
-
-
Reaction Execution:
-
Add N-Bromosuccinimide (NBS) (0.96 g, 5.4 mmol, 1.0 eq) portion-wise over 15 minutes to the stirred solution.
-
Allow the reaction to stir at 0°C for 1 hour and then warm to room temperature, stirring for an additional 3-5 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
-
Workup and Purification:
-
Wash the reaction mixture with saturated aqueous sodium thiosulfate solution (20 mL) to quench any remaining NBS, followed by water (20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product, 5-bromo-2,3-diamino-6-phenylpyridine, can often be used in the next step without further purification. If necessary, it can be purified by column chromatography.
-
Part B: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a robust palladium-catalyzed reaction that forms a C-C bond between an organohalide and an organoboron compound.[4][11][12][13]
Causality of Experimental Choices (Suzuki Coupling):
-
Catalyst: A palladium(0) source is required for the catalytic cycle. Pd(PPh₃)₄ is a common and effective precatalyst that is already in the active Pd(0) state.
-
Base: A base, such as sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃), is essential for the transmetalation step of the catalytic cycle.[4]
-
Solvent System: A mixture of an organic solvent (like 1,4-dioxane or toluene) and water is typically used to dissolve both the organic-soluble and water-soluble reactants (the halide and the base/boronic acid, respectively).
-
Inert Atmosphere: The reaction must be conducted under an inert atmosphere (nitrogen or argon) to prevent the oxidation and deactivation of the Pd(0) catalyst.
Visualizing the Mechanism: Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Protocol (Suzuki Coupling):
-
Reaction Setup:
-
To a Schlenk flask, add 5-bromo-2,3-diamino-6-phenylpyridine (from Part A, ~5.4 mmol, 1.0 eq), the desired arylboronic acid (1.2 eq, 6.5 mmol), and sodium carbonate (2.0 eq, 10.8 mmol).
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.03 eq, 0.16 mmol).
-
Seal the flask with a septum, and evacuate and backfill with argon three times.
-
Add a degassed solvent mixture of 1,4-dioxane (30 mL) and water (10 mL) via syringe.
-
-
Reaction Execution:
-
Heat the reaction mixture to 90-100°C with vigorous stirring for 12-18 hours.
-
Monitor the reaction by TLC or LC-MS for the disappearance of the starting bromide.
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate (50 mL).
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with additional ethyl acetate.
-
Transfer the filtrate to a separatory funnel, wash with water (30 mL) and then brine (30 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography to obtain the desired 5-aryl-2,3-diamino-6-phenylpyridine.
-
-
Expected Outcomes & Characterization:
-
Yield: 50-80% over two steps.
-
Appearance: Typically a pale yellow or white solid.
-
Characterization:
-
¹H NMR: Disappearance of the singlet for the C5-H and appearance of new signals corresponding to the newly introduced aryl group.
-
¹³C NMR: Appearance of new signals for the carbons of the new aryl substituent.
-
Mass Spectrometry (ESI+): The molecular weight will increase corresponding to the addition of the aryl group minus a hydrogen atom.
-
-
Quantitative Data Summary
| Functionalization Type | Key Reagents | Typical Yield | Product Class |
| Cyclization | Aryl Aldehyde, Ethanol | 70-90% | Imidazo[4,5-b]pyridines |
| Mono-N-Acylation | Acyl Chloride, NEt₃, DCM | 60-85% | N-Acyl-diaminopyridines |
| Suzuki Coupling | Arylboronic Acid, Pd(PPh₃)₄, Na₂CO₃ | 50-80% | 5,6-Diaryl-diaminopyridines |
References
-
NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. [Link]
-
Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Study.com. (n.d.). Acylation Overview, Mechanism & Agents. [Link]
-
AdiChemistry. (n.d.). PHILLIPS CONDENSATION REACTION | EXPLANATION. [Link]
-
E3S Web of Conferences. (2024). Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. [Link]
-
Gore, R. P., et al. (2011). A comprehensive review on N-acylation of amines. Der Pharma Chemica, 3(3), 409-421. [Link]
-
Beilstein Journals. (n.d.). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. [Link]
-
Wikipedia. (n.d.). Suzuki reaction. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Scribd. (n.d.). Lab 10 N Acetylation - The Acetylation of A Primary Aromatic Amine. [Link]
-
ResearchGate. (n.d.). N-Acylation Reactions of Amines. [Link]
-
Science. (2022). Halogenation of the 3-position of pyridines through Zincke imine intermediates. [Link]
-
ResearchGate. (n.d.). Synthesis and Characterization of 2-Phenylimidazo[1,2-A]pyridine: A Privileged Structure for Medicinal Chemistry. [Link]
-
Eindhoven University of Technology Research Portal. (n.d.). Hydrogen bonded complexes of diaminopyridines and diaminotriazines: Opposite effect of acylation on complex stabilities. [Link]
-
Royal Society of Chemistry. (n.d.). 13C NMR Spectrum of 2, 4, 5-triphenyl-1H-imidazole (4a). [Link]
-
Royal Society of Chemistry. (n.d.). Annulation of a-Bromocinnamaldehydes to Access 3-Formyl- imidazo[1,2-a]pyridines and Pyrimidines under Transition- Metal-Free Co. [Link]
-
Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). [Link]
-
ChemRxiv. (n.d.). 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. [Link]
-
Wikipedia. (n.d.). N-Bromosuccinimide. [Link]
-
PMC. (n.d.). Selective Halogenation of Pyridines Using Designed Phosphine Reagents. [Link]
-
PMC. (n.d.). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. [Link]
-
MDPI. (2019). One-Pot NBS-Promoted Synthesis of Imidazoles and Thiazoles from Ethylarenes in Water. [Link]
-
Synthesis. (n.d.). A Green Procedure for the Diazotization–Iodination of Aromatic Amines under Aqueous, Strong-Acid-Free Conditions. [Link]
-
Chemia. (2022). Active/inactive aromatic ring bromination: Bromination reactions that use NBS (2): N-bromo compounds (4): Discussion series on bromination/iodination reactions 4. [Link]
-
PMC. (n.d.). Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years. [Link]
-
ResearchGate. (n.d.). Synthesis, characterization, and biological applications of some 2- acetylpyridine and acetophenone derivatives. [Link]
-
PMC. (n.d.). Cu(ii), Ga(iii) and In(iii) complexes of 2-acetylpyridine N(4)-phenylthiosemicarbazone: synthesis, spectral characterization and biological activities. [Link]
-
PubMed. (n.d.). Detection of N-acetyl derivative of 2-amino-6-methyldipyrido[1,2-a:3',2'-d]imidazole in the bile of a rat given 2-amino-6-methyldipyrido[1,2-a:3',2'-d]imidazole. [Link]
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
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- 5. rsc.org [rsc.org]
- 6. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 7. e3s-conferences.org [e3s-conferences.org]
- 8. N-Bromosuccinimide (NBS) [organic-chemistry.org]
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- 10. Bromination reactions that use NBS(active/inactive aromatic ring brominationActive/inactive aromatic ring bromination:Bromination reactions that use NBS(2):N-bromo compounds(4):Discussion series on bromination/iodination reactions 4 – Chemia [chemia.manac-inc.co.jp]
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- 13. chem.libretexts.org [chem.libretexts.org]
Role of 2,3-Diamino-6-phenylpyridine in the synthesis of kinase inhibitors
An Application Guide to the Synthesis of Kinase Inhibitors Utilizing the 2,3-Diamino-6-phenylpyridine Scaffold
Abstract
Protein kinases are a critical class of enzymes whose dysregulation is implicated in a multitude of diseases, most notably cancer. Consequently, the development of small molecule kinase inhibitors remains a focal point of modern drug discovery. The pyridine ring is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved therapeutics.[1][2] This application note provides a detailed guide for researchers and drug development professionals on the strategic use of This compound as a versatile starting material for the synthesis of potent kinase inhibitors. We delve into the rationale behind its selection, provide detailed, field-proven protocols for its elaboration into complex heterocyclic systems, and discuss the underlying principles that govern experimental design.
Introduction: The Strategic Value of the Diaminopyridine Scaffold
Kinase inhibitors have revolutionized the treatment of various cancers and other diseases by targeting the ATP-binding site of specific kinases.[3] The design of these inhibitors often relies on heterocyclic scaffolds that can mimic the hydrogen bonding and aromatic interactions of the native adenine moiety of ATP. Pyridine-based structures are particularly prominent due to their favorable physicochemical properties, synthetic tractability, and ability to be functionalized in a regioselective manner.[4]
Within this class, this compound stands out as a high-value synthetic intermediate.[5] Its molecular architecture offers a unique combination of features:
-
Vicinal Diamines: The amino groups at the C2 and C3 positions are poised for cyclocondensation reactions, enabling the efficient construction of fused bicyclic and polycyclic systems. This is a key strategy for creating rigid, planar cores that can be tailored to fit the kinase active site.
-
Pre-installed Phenyl Group: The phenyl group at the C6 position provides a foundational hydrophobic interaction and a vector for further modification, which can be crucial for achieving selectivity and potency.
-
Multiple Functionalization Points: The scaffold contains several sites for chemical elaboration, allowing for the systematic exploration of structure-activity relationships (SAR).
This guide will focus on a primary synthetic application: the use of this compound to construct pyrido[2,3-b]pyrazine cores, a heterocyclic system present in a variety of kinase inhibitors.[6][7]
Core Synthesis Strategy: From Diamine to Fused Heterocycle
The primary synthetic route leverages the reactivity of the vicinal diamines in a condensation reaction to form the pyrazine ring. This core can then be further decorated using modern cross-coupling methodologies to introduce functionalities that modulate kinase affinity and selectivity.
Overall Synthetic Workflow
The workflow is conceptually divided into two main stages:
-
Core Formation: A cyclocondensation reaction between this compound and a 1,2-dicarbonyl compound to form the rigid pyrido[2,3-b]pyrazine scaffold.
-
Scaffold Functionalization: Subsequent modification of the core, typically via palladium-catalyzed cross-coupling reactions, to install key pharmacophoric elements.
Below is a diagrammatic representation of this synthetic logic.
Caption: General workflow for synthesizing kinase inhibitors from this compound.
Experimental Protocols
The following protocols are presented as robust, adaptable procedures for the synthesis of a representative kinase inhibitor scaffold.
Protocol A: Synthesis of 2-(4-bromophenyl)-7-phenylpyrido[2,3-b]pyrazine (Intermediate)
This protocol details the formation of the core heterocyclic system. The choice of a bromo-substituted phenylglyoxal introduces a handle for subsequent cross-coupling reactions.
Principle: The condensation of a 1,2-diamine with a 1,2-dicarbonyl is a classic method for synthesizing pyrazines (in this case, a fused pyrazine). The reaction typically proceeds under mild acidic or neutral conditions in an alcoholic solvent, which facilitates both the initial imine formation and the subsequent cyclization and aromatization.
Materials & Equipment:
-
This compound (1.0 eq)
-
(4-bromophenyl)-oxoacetaldehyde (1.1 eq)
-
Ethanol (EtOH), Anhydrous
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating
-
Standard glassware for workup and purification
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add this compound (e.g., 1.85 g, 10 mmol) and anhydrous ethanol (100 mL). Stir until the solid is fully dissolved.
-
Add (4-bromophenyl)-oxoacetaldehyde (e.g., 2.36 g, 11 mmol) to the solution in one portion.
-
Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, allow the mixture to cool to room temperature. A precipitate may form.
-
Reduce the solvent volume in vacuo to approximately one-third of the original volume.
-
Filter the resulting solid and wash with cold ethanol (2 x 20 mL).
-
If the filtrate still contains a significant amount of product, concentrate it and purify the residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to recover the remaining product.
-
Combine the solid fractions and dry under high vacuum to yield the title compound as a solid.
Protocol B: Synthesis of N-Aryl-7-phenyl-2-(4-aminophenyl)pyrido[2,3-b]pyrazine (Final Product Example)
This protocol demonstrates the functionalization of the core intermediate via a Buchwald-Hartwig amination, a powerful C-N bond-forming reaction.[1]
Principle: This palladium-catalyzed cross-coupling reaction couples an aryl halide with an amine. The choice of phosphine ligand is critical for reaction efficiency. A bulky, electron-rich ligand like XPhos or RuPhos is often effective for coupling with electron-rich anilines on a heterocyclic core. A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the amine and facilitate the catalytic cycle.
Materials & Equipment:
-
2-(4-bromophenyl)-7-phenylpyrido[2,3-b]pyrazine (Intermediate from Protocol A, 1.0 eq)
-
Desired aniline derivative (e.g., 3-methoxy-aniline, 1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 eq)
-
XPhos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene, 0.04 eq)
-
Sodium tert-butoxide (NaOtBu, 1.4 eq)
-
Toluene, Anhydrous
-
Schlenk flask or sealed microwave vial
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the aryl bromide intermediate (e.g., 3.62 g, 10 mmol), the aniline derivative (e.g., 1.48 g, 12 mmol), and sodium tert-butoxide (e.g., 1.35 g, 14 mmol).
-
In a separate vial, pre-mix the Pd₂(dba)₃ catalyst (e.g., 183 mg, 0.2 mmol) and XPhos ligand (e.g., 190 mg, 0.4 mmol) in anhydrous toluene (10 mL).
-
Add the catalyst/ligand slurry to the Schlenk flask containing the solids.
-
Add additional anhydrous toluene (90 mL) to the reaction flask.
-
Seal the flask and heat the mixture to 100-110 °C for 12-18 hours, or until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and quench by carefully adding saturated aqueous ammonium chloride solution (50 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude residue by silica gel column chromatography to yield the final product.
Characterization & Representative Data
All synthesized compounds should be characterized using standard analytical techniques to confirm their identity and purity.
-
¹H and ¹³C NMR: To confirm the chemical structure.
-
High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition.
-
HPLC: To determine the purity of the final compound, which should typically be >95% for biological screening.
The ultimate goal is to evaluate the synthesized compounds for their ability to inhibit a target kinase. Below is a table with representative, hypothetical data for a series of analogs.
| Compound ID | R¹ Group (at C2) | R² Group (Amine) | Yield (%) | Purity (%) | Kinase X IC₅₀ (nM) |
| EX-01 | 4-Aminophenyl | 3-Methoxyphenyl | 65 | >98 | 45 |
| EX-02 | 4-Aminophenyl | 4-Fluorophenyl | 71 | >99 | 120 |
| EX-03 | 4-Aminophenyl | Pyridin-3-yl | 58 | >97 | 22 |
| EX-04 | 3-Aminophenyl | 3-Methoxyphenyl | 62 | >98 | 88 |
Discussion and Mechanistic Insights
Rationale and SAR Logic
The pyrido[2,3-b]pyrazine core serves as a rigid anchor within the kinase ATP-binding pocket. The strategic placement of substituents allows for the optimization of interactions with key regions of the enzyme.
-
The Hinge-Binding Region: One of the nitrogen atoms on the pyrazine ring often acts as a hydrogen bond acceptor, interacting with the "hinge" region of the kinase.
-
Hydrophobic Pockets: The phenyl group at C7 and the aryl group at C2 can be directed into hydrophobic pockets within the active site.
-
Solvent-Exposed Region: The amine functionality introduced via cross-coupling often extends towards the solvent-exposed region, providing a point to attach groups that can enhance solubility and cell permeability or target unique sub-pockets for improved selectivity.
The process of optimizing a kinase inhibitor involves a systematic exploration of these interactions, as illustrated below.
Caption: Logical relationship between scaffold modification and inhibitor properties in SAR studies.
Conclusion
This compound is a powerful and versatile building block in medicinal chemistry for the synthesis of kinase inhibitors. Its inherent reactivity allows for the rapid and efficient construction of complex, fused heterocyclic cores like pyrido[2,3-b]pyrazines. By combining classical condensation chemistry with modern cross-coupling techniques, researchers can generate diverse libraries of compounds for biological screening. The protocols and strategic insights provided in this guide offer a solid foundation for scientists and drug developers aiming to leverage this valuable scaffold in their kinase inhibitor discovery programs.
References
- BenchChem. Application Notes: Synthesis of Novel Kinase Inhibitors Using 2,6-Dichloro-4-phenylpyridine.
- BenchChem. This compound | CAS 144563-51-9.
- I.R.I.S. Design and synthesis of pyridopyrimidines targeting NEK6 kinase.
- National Center for Biotechnology Information. Structure-activity relationships of 6-(2,6-dichlorophenyl)-8-methyl-2-(phenylamino)pyrido[2,3-d]pyrimidin-7-ones: toward selective Abl inhibitors.
- Islam, M. B., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities.
- MDPI. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design.
- MDPI. Kinase Inhibitors in Genetic Diseases.
- Fraley, M., et al. (2002). Synthesis and initial SAR studies of 3,6-disubstituted pyrazolo[1,5-a]pyrimidines: a new class of KDR kinase inhibitors. Bioorganic & Medicinal Chemistry Letters.
- National Center for Biotechnology Information. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents.
- Zhang, A., et al. (2015). Discovery and SAR study of c-Met kinase inhibitors bearing an 3-amino-benzo[d]isoxazole or 3-aminoindazole scaffold. Bioorganic & Medicinal Chemistry.
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- 2. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
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One-Pot Synthesis of Highly Substituted Pyridines: A Practical Guide for Medicinal Chemistry
Introduction: The Enduring Importance of the Pyridine Scaffold
The pyridine ring is a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents.[1] Its unique electronic properties, ability to participate in hydrogen bonding, and the versatility with which it can be functionalized make it a privileged scaffold in modern drug discovery.[1][2] From anticancer agents to treatments for neurodegenerative diseases, substituted pyridines are integral to a vast array of pharmaceuticals. The development of efficient, atom-economical methods for their synthesis is therefore a critical endeavor for researchers in both academic and industrial settings.
One-pot, multicomponent reactions (MCRs) have emerged as a powerful strategy for the rapid assembly of complex molecular architectures from simple, readily available starting materials.[3][4] These reactions offer significant advantages over traditional multi-step syntheses, including reduced reaction times, lower solvent consumption, and simplified purification procedures.[3][5] This guide provides a detailed protocol and technical insights for a robust one-pot synthesis of 2-amino-3,5-dicarbonitrile-6-thio-pyridines, a class of compounds with significant potential in drug development programs.
Reaction Overview: A Three-Component Assembly
This protocol details the one-pot, three-component condensation of an aromatic aldehyde, malononitrile, and a thiophenol, catalyzed by a mild base in a recyclable solvent. This reaction proceeds with high efficiency and regioselectivity to yield highly functionalized pyridines.
Visualizing the Workflow
The following diagram illustrates the streamlined, one-pot nature of this synthetic protocol.
Caption: Workflow for the one-pot synthesis of substituted pyridines.
Mechanistic Insights: The "Why" Behind the "How"
The reaction proceeds through a cascade of interconnected steps within a single pot, highlighting the elegance of multicomponent design. Understanding the mechanism allows for rational optimization and troubleshooting.
-
Knoevenagel Condensation: The reaction initiates with a base-catalyzed Knoevenagel condensation between the aromatic aldehyde and one equivalent of malononitrile. The base (potassium carbonate) deprotonates the acidic methylene group of malononitrile, which then attacks the aldehyde carbonyl. Subsequent dehydration yields an arylidenemalononitrile intermediate.
-
Michael Addition: Concurrently, the thiophenol, a soft nucleophile, undergoes a Michael addition to a second molecule of arylidenemalononitrile (formed in situ). This forms a key thioether intermediate.
-
Cyclization and Tautomerization: The reaction culminates in the cyclization of the intermediates. The amino group attacks one of the nitrile groups, leading to the formation of the pyridine ring. A subsequent tautomerization and aromatization result in the stable, final product. The use of a polar, reusable solvent like PEG-400 facilitates these steps by effectively solvating the ionic intermediates.
Detailed Experimental Protocol
This protocol provides a general procedure that can be adapted for various substituted aromatic aldehydes and thiophenols.
Materials & Equipment:
-
Aromatic aldehyde (1.0 mmol)
-
Malononitrile (2.0 mmol)
-
Substituted thiophenol (1.0 mmol)
-
Potassium Carbonate (K₂CO₃) (0.2 mmol, 10 mol%)
-
Polyethylene glycol (PEG-400) (5 mL)
-
Round-bottom flask equipped with a magnetic stirrer and reflux condenser
-
Heating mantle or oil bath
-
Thin Layer Chromatography (TLC) apparatus (silica plates, UV lamp)
-
Filtration apparatus (Büchner funnel, filter paper)
Procedure:
-
Vessel Preparation: To a 25 mL round-bottom flask, add the aromatic aldehyde (1.0 mmol), malononitrile (2.0 mmol), the substituted thiophenol (1.0 mmol), and potassium carbonate (0.2 mmol).
-
Solvent Addition: Add PEG-400 (5 mL) to the flask.
-
Reaction Setup: Equip the flask with a magnetic stir bar and a reflux condenser.
-
Heating and Monitoring: Place the flask in a preheated oil bath at 80 °C. Stir the mixture vigorously. Monitor the reaction's progress by TLC (e.g., using a 3:1 mixture of hexane:ethyl acetate as the eluent). The reaction is typically complete within 1-2 hours.[1]
-
Work-up and Isolation: Once the reaction is complete (as indicated by the disappearance of starting materials on TLC), remove the flask from the heat and allow it to cool to room temperature. Pour the reaction mixture into cold water (20 mL) with stirring. A solid product will precipitate.
-
Purification: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with water and then with a small amount of cold ethanol to remove any residual PEG-400 and unreacted starting materials.
-
Drying: Dry the purified product in a vacuum oven to obtain the final 2-amino-3,5-dicarbonitrile-6-thio-pyridine derivative.
Data Summary and Substrate Scope
The versatility of this one-pot protocol allows for the synthesis of a diverse library of pyridine derivatives. The yields are generally high, and the reaction tolerates a variety of functional groups on both the aromatic aldehyde and the thiophenol.
| Entry | Aromatic Aldehyde | Thiophenol | Product Yield (%) |
| 1 | Benzaldehyde | Thiophenol | 92% |
| 2 | 4-Chlorobenzaldehyde | Thiophenol | 95% |
| 3 | 4-Methoxybenzaldehyde | Thiophenol | 90% |
| 4 | 4-Nitrobenzaldehyde | Thiophenol | 88% |
| 5 | Benzaldehyde | 4-Methylthiophenol | 91% |
| 6 | Benzaldehyde | 4-Chlorothiophenol | 94% |
Yields are representative and based on published data.[1][6] Optimization may be required for specific substrate combinations.
Concluding Remarks for the Research Professional
The described one-pot, three-component synthesis provides an efficient, environmentally conscious, and highly versatile route to a valuable class of substituted pyridines.[1] The procedural simplicity, use of a recyclable solvent, and high yields make this method particularly attractive for generating compound libraries for high-throughput screening in drug discovery campaigns. The resulting 2-amino-3,5-dicarbonitrile-6-thio-pyridine scaffold offers multiple points for further functionalization, enabling the exploration of structure-activity relationships (SAR) to develop novel therapeutic candidates.
References
- Upadhyay, A., et al. (2016). An efficient one pot three component synthesis of fused pyridines via electrochemical approach. Tetrahedron Letters.
-
Wu, R., et al. (2010). Synthesis of a 6-Methyl-7-deaza Analogue of Adenosine That Potently Inhibits Replication of Polio and Dengue Viruses. Journal of Medicinal Chemistry. Available at: [Link]
- Faldu, P. R., et al. (2011). Multi-Component Reaction and Their Application in Drug Discovery. Asian Journal of Research in Chemistry.
-
Friedländer, P. (1882). Ueber o-Amidobenzaldehyd. Chemische Berichte. Available at: [Link]
-
Huang, Z., et al. (2010). Efficient One-Pot Three-Component Synthesis of Fused Pyridine Derivatives in Ionic Liquid. ACS Combinatorial Science. Available at: [Link]
- Oluwafemi, K. A., et al. (2023). Synthesis of 2,3-Diaminopyridine-derived Azabenzimidazoles and (Phenylimino)pyridine Analogues as Potential Anti-plasmodial Agents. Arkivoc.
- Shaabani, A., et al. (2007). Friedländer Synthesis. Organic Chemistry Portal.
-
Starosotnikov, A. M., et al. (2020). Mild and efficient addition of carbon nucleophiles to condensed pyridines: influence of structure and limits of applicability. Chemistry of Heterocyclic Compounds. Available at: [Link]
-
Patil, A. V., et al. (2010). Silica Supported Fluoroboric Acid: An Efficient and Reusable Heterogeneous Catalyst for Facile Synthesis of 2-Aliphatic Benzothiazoles, Benzoxazoles, Benzimidazoles and Imidazo[4,5-b]pyridines. Bulletin of the Korean Chemical Society. Available at: [Link]
-
Cai, S. X., et al. (1997). 5-(N-Oxyaza)-7-substituted-1,4-dihydroquinoxaline-2,3-diones: Novel, Systemically Active and Broad Spectrum Antagonists for NMDA/glycine, AMPA, and Kainate Receptors. Journal of Medicinal Chemistry. Available at: [Link]
- Ningbo Inno Pharmchem Co., Ltd. The Role of Pyridine Intermediates in Modern Drug Discovery. Pharma Focus Asia.
- BenchChem. (2025). The Diverse Biological Landscape of Substituted Pyridines: A Technical Guide for Drug Discovery Professionals. BenchChem.
- Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. (2023). IntechOpen.
- Sarchem Labs. (2024). Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis. Sarchem Labs.
- A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. (2024). Journal of Biomedical Science.
- K2CO3 catalyzed green and rapid access to 2-amino-3,5-dicarbonitrile-6-thio-pyridines. (2016).
- Multi-component synthesis of 2-amino-6-(alkyllthio)pyridine-3,5-dicarbonitriles using Zn(II) and Cd(II) metal-organic frameworks (MOFs) under solvent-free conditions. (2017). RSC Advances.
- Organic Syntheses Procedure: 2,3-diaminopyridine. Organic Syntheses.
- Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. (2020). RSC Advances.
- From Quinoxaline, Pyrido[2,3-b]pyrazine and Pyrido[3,4-b]pyrazine to Pyrazino-Fused Carbazoles and Carbolines. (2018). Molecules.
- An Efficient Synthesis of Pyrido[2,3-d]pyrimidine Derivatives via One-Pot Three-Component Reaction in Aqueous Media. (2012).
- Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds. (2016).
- MULTI-COMPONENT REACTION SYNTHESIS OF 1,6-DIAMINO-2-OXO- 1,2,3,4-TETRAHYDROPYRIDINE-3,5-DICARBONITRILES USING ULTRASONICATION. (2019). Chemistry Journal of Moldova.
- Multicomponent Reactions, Solvent-Free Synthesis of 2-Amino-4-aryl-6-substituted Pyridine-3,5-dicarbonitrile Derivatives, and Corrosion Inhibitors Evalu
- Multicomponent Synthesis of 2-(2,4-Diamino-3-cyano-5H-chromeno[2,3-b]pyridin-5-yl)malonic Acids in DMSO. (2022). Molecules.
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- 2. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 3. Sci-Hub. ChemInform Abstract: SYNTHESIS OF PYRIDO(2,3‐B)PYRAZINES AND STUDY OF THEIR ANTITUMOR ACTIVITY / Chemischer Informationsdienst, 1983 [sci-hub.ru]
- 4. ajrconline.org [ajrconline.org]
- 5. cjm.ichem.md [cjm.ichem.md]
- 6. Multi-component synthesis of 2-amino-6-(alkyllthio)pyridine-3,5-dicarbonitriles using Zn(II) and Cd(II) metal-organic frameworks (MOFs) under solvent-free conditions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Metal-Catalyzed Cross-Coupling Reactions Involving 2,3-Diamino-6-phenylpyridine
Introduction: The Strategic Value of 2,3-Diamino-6-phenylpyridine
This compound (CAS No. 144563-51-9, Molecular Formula: C₁₁H₁₁N₃) is a highly functionalized heterocyclic compound that serves as a pivotal building block in medicinal chemistry and materials science.[1] Its structure, featuring a pyridine core substituted with a phenyl group and two adjacent amino groups, offers a unique combination of steric and electronic properties. The diaminopyridine scaffold is of significant interest in drug discovery due to its potential for diverse biological activities and its utility as a core for constructing more complex molecular architectures.[1] The presence of vicinal amino groups on the electron-rich pyridine ring makes this molecule a versatile precursor for constructing novel heterocyclic systems and an excellent candidate for metal-catalyzed cross-coupling reactions.[1][2]
Palladium-catalyzed cross-coupling reactions represent one of the most powerful toolsets in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and functional group tolerance.[3] Reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings have revolutionized the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[4][5][6]
This guide provides an in-depth exploration of this compound as both a versatile substrate and a potential ligand in these transformative reactions. We will dissect the mechanistic underpinnings, provide field-tested protocols, and explain the critical causality behind experimental choices to empower researchers in their synthetic endeavors.
Section 1: The Dual Role of this compound in Catalysis
The unique arrangement of functional groups in this compound allows it to participate in cross-coupling reactions in two distinct capacities. Understanding this duality is key to unlocking its full synthetic potential.
As a Bidentate Ligand Scaffold: A Rationale
The two amino groups at the C2 and C3 positions can act as a bidentate chelating system for transition metals. Similar to how N-aryl-2-aminopyridines form stable five- or six-membered complexes with metal centers to direct C-H activation, the vicinal diamines of this molecule can coordinate to a metal catalyst like palladium.[7] This chelation can stabilize the active catalytic species, modulate its reactivity, and potentially influence the regioselectivity of a reaction. While its direct application as a primary ligand is an emerging area of research, the inherent coordinating ability is a critical factor to consider during reaction design, as it can compete with other phosphine-based ligands present in the system.
As a Versatile Substrate: A Platform for Functionalization
More commonly, this compound serves as the core scaffold to be functionalized. Both the amino groups and the pyridine ring are amenable to modification:
-
C-N Coupling: The primary amino groups are excellent nucleophiles for Buchwald-Hartwig amination, allowing for the introduction of various aryl or heteroaryl substituents.[4][8]
-
C-C Coupling: By first halogenating the pyridine ring (a common strategy for pyridine functionalization), the resulting halo-diaminophenylpyridine becomes a prime substrate for Suzuki-Miyaura or Sonogashira couplings to introduce new aryl, heteroaryl, or alkynyl moieties.[1][9]
Section 2: Suzuki-Miyaura Coupling for C(sp²)–C(sp²) Bond Formation
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, coupling an organoboron species with an organohalide.[10] This reaction is celebrated for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of diverse boronic acids.
Mechanistic Overview
The catalytic cycle is a well-established sequence of three primary steps: oxidative addition, transmetalation, and reductive elimination.[10][11] The base plays a crucial role by activating the boronic acid to form a more nucleophilic boronate complex, which facilitates the transmetalation step.[12]
Sources
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- 2. Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Impact of Cross-Coupling Reactions in Drug Discovery and Development [mdpi.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. grokipedia.com [grokipedia.com]
- 9. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. Cross-coupling reaction - Wikipedia [en.wikipedia.org]
- 12. Suzuki Coupling [organic-chemistry.org]
Troubleshooting & Optimization
Navigating the Labyrinth: A Technical Support Guide to the Large-Scale Synthesis of 2,3-Diamino-6-phenylpyridine
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis of 2,3-Diamino-6-phenylpyridine. As a Senior Application Scientist, I understand that scaling up a chemical synthesis from the bench to production can be a formidable challenge, fraught with unexpected obstacles that can impact yield, purity, and safety. This guide is designed to be your trusted companion in this journey, providing in-depth, field-proven insights and troubleshooting strategies to help you navigate the complexities of large-scale this compound synthesis. We will move beyond simple procedural lists to explore the "why" behind the "how," empowering you to make informed decisions and overcome the hurdles you may encounter.
A Plausible Large-Scale Synthetic Route
While multiple synthetic strategies can be envisioned, a common and logical approach for the large-scale production of this compound involves a two-step process. This pathway is often favored due to the availability of starting materials and the robustness of the chemical transformations involved.
Caption: Proposed two-step synthetic workflow for this compound.
An alternative and often utilized route, especially when considering different starting material availability, is the reduction of a nitro-substituted precursor.
Caption: Alternative synthetic route via nitration and subsequent reduction.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address the specific issues you are likely to encounter during your large-scale synthesis campaigns.
Part 1: Challenges in the Suzuki-Miyaura Coupling Step
Question 1: My Suzuki-Miyaura coupling reaction is sluggish or stalls completely. What are the likely causes and how can I troubleshoot this?
Answer: A stalled Suzuki coupling is a common frustration in scale-up. The root cause often lies in one of several key areas:
-
Catalyst Deactivation: Palladium catalysts are sensitive. On a large scale, the increased surface area of the reaction vessel and potential for impurities in bulk starting materials can lead to catalyst poisoning.
-
Troubleshooting:
-
Inert Atmosphere: Ensure a scrupulously inert atmosphere (Nitrogen or Argon) throughout the reaction. Oxygen can oxidize the active Pd(0) species.
-
Reagent Purity: Use high-purity, degassed solvents and reagents. Trace impurities like sulfur or other coordinating species can poison the catalyst.
-
Ligand Choice: For challenging couplings, consider more robust phosphine ligands that protect the palladium center and promote efficient catalytic turnover.
-
-
-
Poor Solubility: As the reaction volume increases, maintaining the solubility of all reactants, especially the base and the boronic acid, can become challenging.
-
Troubleshooting:
-
Solvent System: A mixture of solvents, such as 1,4-dioxane and water, can improve the solubility of both organic and inorganic components.[1] The ratio may need to be re-optimized at scale.
-
Phase-Transfer Catalyst: In some cases, a phase-transfer catalyst can facilitate the reaction between components in different phases.
-
-
-
Inefficient Mass Transfer: In large reactors, inadequate mixing can lead to localized "hot spots" or areas of poor reactant contact.
-
Troubleshooting:
-
Agitation: Ensure vigorous and efficient stirring. The type of impeller and stirring speed should be appropriate for the reactor geometry and reaction volume.
-
-
Question 2: I'm observing significant formation of a homo-coupled by-product from my phenylboronic acid. How can I minimize this side reaction?
Answer: Homo-coupling of boronic acids is a frequent side reaction, especially at higher temperatures or with prolonged reaction times.
-
Causality: This side reaction is often promoted by the presence of oxygen and can be catalyzed by palladium.
-
Mitigation Strategies:
-
Stoichiometry: Carefully control the stoichiometry. A slight excess of the boronic acid is common, but a large excess can favor homo-coupling.
-
Slow Addition: Consider adding the boronic acid solution slowly to the reaction mixture to maintain a low instantaneous concentration.
-
Temperature Control: Run the reaction at the lowest effective temperature. While higher temperatures can increase the reaction rate, they can also accelerate the rate of side reactions.
-
Part 2: Hurdles in the Catalytic Hydrogenation Route
Question 3: My catalytic hydrogenation of the nitro group is incomplete, even after extended reaction times. What should I investigate?
Answer: Incomplete hydrogenation on a large scale is a multifaceted problem. Here’s a systematic approach to troubleshooting:
-
Catalyst Activity and Loading:
-
Catalyst Poisoning: As with the Suzuki coupling, catalyst poisons are a primary suspect. Sulfur compounds and even some nitrogen-containing heterocycles (if not the substrate) can inhibit the catalyst.[2] Ensure all equipment is thoroughly cleaned and use high-purity reagents.
-
Catalyst Deactivation: Improper storage or handling of the catalyst (e.g., exposure to air for pyrophoric catalysts like Raney Nickel) can lead to a loss of activity.[2]
-
Insufficient Loading: For large-scale reactions, a typical catalyst loading for Pd/C is 5-10 mol% relative to the substrate.[2]
-
-
Hydrogen Availability:
-
Inadequate Pressure: While a hydrogen balloon may suffice for small-scale reactions, larger scales often require higher and more consistent hydrogen pressure, necessitating the use of a Parr hydrogenator or a similar setup.[2]
-
Poor Gas Dispersion: Inefficient stirring can lead to poor mixing of the three-phase system (solid catalyst, liquid substrate/solvent, and gaseous hydrogen), limiting the reaction rate.[2] Ensure the agitation is sufficient to create good gas-liquid dispersion.
-
-
Substrate and Solvent Issues:
Question 4: I'm observing over-reduction or other side reactions during the hydrogenation. How can I improve the selectivity?
Answer: Achieving chemoselectivity during hydrogenation can be challenging, especially with multifunctional molecules.
-
Controlling Reaction Conditions:
-
Temperature: While heating can increase the reaction rate, excessive heat can also promote side reactions and catalyst deactivation.[2]
-
Hydrogen Pressure: Higher pressures can sometimes lead to over-reduction. Optimizing the pressure is key.
-
-
Catalyst Choice:
-
Palladium on Carbon (Pd/C): This is a common choice for nitro group reductions.[3]
-
Raney Nickel: This can be an alternative, particularly if dehalogenation is a concern with other functional groups on the molecule.[3]
-
Other Catalysts: For highly sensitive substrates, milder reducing agents like iron in acidic conditions or tin(II) chloride can be considered, though these are less atom-economical for large-scale production.[3]
-
Part 3: Purification and Isolation Challenges
Question 5: My crude this compound is difficult to purify on a large scale. What are some effective strategies?
Answer: Purification is often the bottleneck in large-scale synthesis. Diaminopyridines can be prone to oxidation and may be challenging to crystallize.
-
Crystallization:
-
Solvent Screening: A thorough solvent screening is crucial. Consider anti-solvent crystallization, where the crude product is dissolved in a good solvent and a poor solvent is added to induce precipitation.
-
pH Adjustment: The basicity of the amino groups can be exploited. The product can often be precipitated as a salt (e.g., hydrochloride) by adding acid, which can then be filtered and neutralized to yield the pure free base.[4]
-
Seeding: Using a small amount of pure product as seed crystals can significantly improve the crystallization process.
-
-
Chromatography:
-
While often a last resort for large-scale production due to cost and solvent usage, column chromatography with silica gel or alumina may be necessary to remove stubborn impurities.[5]
-
-
Extraction:
-
A well-designed liquid-liquid extraction workup can remove many impurities. The pH of the aqueous phase should be carefully controlled to ensure the product is in the desired form (free base or salt) for efficient partitioning into the organic or aqueous layer.
-
Question 6: My final product is discolored (often pink or brown). What is the cause and how can I prevent it?
Answer: Discoloration in diaminopyridines is typically due to oxidation.
-
Prevention:
-
Inert Atmosphere: Handle the product under an inert atmosphere whenever possible, especially during drying and packaging.
-
Antioxidants: In some cases, adding a small amount of an antioxidant during the workup or crystallization can help prevent oxidation.
-
Light Sensitivity: Some aminopyridines are light-sensitive. Protect the product from light during processing and storage.
-
Charcoal Treatment: A charcoal treatment of the crude product solution before crystallization can sometimes remove colored impurities.
-
Part 4: Safety at Scale
Question 7: What are the key safety considerations for the large-scale synthesis of this compound?
Answer: Safety is paramount in any chemical synthesis, and the risks are magnified at scale.
-
Reagent Handling:
-
Pyrophoric Catalysts: Catalysts like Raney Nickel are pyrophoric and must be handled under an inert atmosphere.
-
Flammable Solvents: Large volumes of flammable solvents pose a significant fire risk. Ensure proper grounding of all equipment to prevent static discharge.
-
Corrosive Reagents: Acids and bases used in the synthesis and workup should be handled with appropriate personal protective equipment (PPE).
-
-
Reaction Hazards:
-
Hydrogenations: Hydrogen is highly flammable and can form explosive mixtures with air. Ensure the reaction is carried out in a well-ventilated area with appropriate monitoring for leaks.
-
Exothermic Reactions: Both nitration and hydrogenation can be highly exothermic. Ensure the reactor has adequate cooling capacity and that the reaction is monitored for any temperature runaway.
-
-
Product Toxicity:
-
Diaminopyridines should be handled with care. They can be toxic if swallowed and may cause skin and eye irritation.[6] Always consult the Safety Data Sheet (SDS) for the specific compound and its intermediates.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, safety glasses, and a lab coat, at all times. For large-scale operations, respiratory protection may also be necessary.[6]
-
Experimental Protocols
Protocol 1: Large-Scale Suzuki-Miyaura Coupling
-
Reactor Setup: A multi-necked, jacketed glass reactor equipped with an overhead stirrer, a condenser, a thermocouple, and an inert gas inlet is used. The reactor is thoroughly dried and purged with nitrogen.
-
Reagent Charging: To the reactor, charge 2,3-Diamino-6-halopyridine (1.0 eq), Phenylboronic acid (1.1-1.3 eq), and a suitable base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 eq).
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.01-0.05 eq) under a positive pressure of nitrogen.
-
Reaction: Heat the mixture to the desired temperature (e.g., 85-95 °C) with vigorous stirring. Monitor the reaction progress by HPLC or TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and an organic solvent (e.g., ethyl acetate). Separate the layers. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product.
Protocol 2: Large-Scale Catalytic Hydrogenation
-
Reactor Setup: A high-pressure reactor (e.g., a Parr hydrogenator) is used.
-
Reagent Charging: To the reactor, add 2-Amino-3-nitro-6-phenylpyridine (1.0 eq) and a suitable solvent (e.g., methanol or ethanol).
-
Catalyst Addition: Carefully add the Pd/C catalyst (5-10 wt%) under a stream of nitrogen.
-
Hydrogenation: Seal the reactor, purge with nitrogen, and then pressurize with hydrogen to the desired pressure (e.g., 50-100 psi). Stir the mixture vigorously at room temperature or with gentle heating. Monitor the reaction by hydrogen uptake and/or HPLC/TLC.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the reactor with nitrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst. Caution: The catalyst may be pyrophoric and should be kept wet with solvent during filtration.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product.
Quantitative Data Summary
| Parameter | Suzuki-Miyaura Coupling | Catalytic Hydrogenation |
| Typical Solvents | 1,4-Dioxane/Water, Toluene | Methanol, Ethanol, Ethyl Acetate |
| Common Catalysts | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Pd/C, Raney Nickel |
| Catalyst Loading | 0.01-0.05 eq | 5-10 wt% |
| Reaction Temperature | 80-100 °C | 25-50 °C |
| Reaction Pressure | Atmospheric | 50-100 psi |
| Common Bases | K₂CO₃, K₃PO₄, Cs₂CO₃ | N/A |
References
- Rao, J. M., et al. (2011). Synthesis of 2,6-diamino-3-phenyl-5-phenylazopyridine hydrochloride: An Impurity in the Process for Phenazopyridine Hydrochloride a Genito-urinary Antiseptic Drug. Indo-Global Journal of Pharmaceutical Sciences, 1(2), 121-126.
- Agarwal, A., et al. (2007). Process for producing 2,3-diamino-6-methoxypyridine. U.S.
-
Wikipedia. (n.d.). Palladium on carbon. Retrieved from [Link]
- Thermo Fisher Scientific. (2025).
-
Organic Chemistry Portal. (n.d.). Nitro Reduction. Retrieved from [Link]
- Talagadadeevi, G. B., et al. (2013). SYNTHESIS OF 2, 6-DIAMINO-3-PHENYLAZOPYRIDINE-1-OXIDE AND ITS HYDRO-CHLORIDE. International Journal of Pharmaceutical Sciences and Research, 4(11), 4286-4290.
- OSTI.GOV. (2023).
- American Chemical Society. (2023). Synthesis on Scale: Process Chemistry in the Pharmaceutical Industry.
- ResearchGate. (2025).
- ResearchGate. (2013).
- Semantic Scholar. (2016). Synthesis of 2,6-diamino-3-phenyl-5-phenylazopyridine hydrochloride: An Impurity in the Process for Phenazopyridine Hydrochloride a Genito-urinary Antiseptic Drug.
- MDPI. (2017).
- ResearchGate. (2025). SYNTHESIS OF 2, 6-DIHYDROXY-3-PHENYLDIAZENYLPYRIDINE AND 6-AMINO-2-HYDROXY-3-PHENYLDIAZENYLPYRIDINE: AN IMPURITY IN THE PROCESS FOR PHENAZOPYRIDINE HYDROCHLORIDE A GENITO-URINARY ANTISEPTIC DRUG.
- PubMed Central. (2020).
- ResearchGate. (n.d.).
- PubMed Central. (2017).
- Reddit. (2023).
- ResearchGate. (2025). Microwave-Assisted Solvent Free Amination of Halo(pyridine or pyrimidine)
-
Imperial College London. (n.d.). Drug Precursors. Retrieved from [Link]
- Organic Syntheses. (2021). C2 Amination of Pyridine with Primary Amines Mediated by Sodium Hydride in the Presence of Lithium Iodide.
- MDPI. (2016). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles.
- ResearchGate. (2007).
- ResearchGate. (n.d.). A Systematic Investigation on the Preparation of 2, 6-Diamino-3, 5-Dinitropyridine.
- ResearchGate. (2022). Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution.
- Organic Syntheses. (n.d.). 2,3-diaminopyridine.
- PubMed. (2006). Rapid synthesis of 3-amino-imidazopyridines by a microwave-assisted four-component coupling in one pot.
- ResearchGate. (n.d.). Effect of various catalysts in Suzuki coupling of 3 with phenyl boronic acid.
- MDPI. (2023).
- MDPI. (2020). A Qualitative Numerical Study on Catalytic Hydrogenation of Nitrobenzene in Gas-Liquid Taylor Flow with Detailed Reaction Mechanism.
Sources
- 1. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 4. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. chemicalbook.com [chemicalbook.com]
Technical Support Center: Purification of Crude 2,3-Diamino-6-phenylpyridine
Welcome to the dedicated technical support guide for the purification of 2,3-Diamino-6-phenylpyridine. This resource is designed for researchers, medicinal chemists, and process development professionals who handle this versatile synthetic intermediate.[1] As a key building block in pharmaceutical research, achieving high purity is critical for downstream applications and ensuring the integrity of your results. This guide provides in-depth, field-proven answers to common challenges encountered during its purification, moving beyond simple steps to explain the underlying chemical principles.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level strategic questions you might have before starting your purification workflow.
Q1: What are the most common impurities I should expect in my crude this compound?
A1: The impurity profile of your crude material is highly dependent on the synthetic route employed. Common synthetic pathways, such as the catalytic hydrogenation of a dinitro-precursor or Suzuki coupling of a halogenated diaminopyridine, can introduce specific impurities.[1]
-
Unreacted Starting Materials: Incomplete reactions can leave behind precursors like 2-amino-3-nitro-6-phenylpyridine or halogenated pyridines.
-
Reaction Byproducts: Isomeric products or compounds from side-reactions may be present. For instance, syntheses involving diazo coupling can sometimes yield hydroxylated or other coupled impurities.[2][3]
-
Residual Catalysts: If catalytic hydrogenation was used (e.g., with Pd/C), trace amounts of the metal catalyst might contaminate the product.[1]
-
Oxidation Products: Aromatic amines, particularly diamines, are susceptible to air oxidation. This often results in the formation of highly colored, polar impurities, which can give your crude product a yellow, brown, or even dark purple hue.[4]
-
Solvent Residues: Residual solvents from the reaction or initial work-up may be present.
Q2: My purified this compound is slightly colored (e.g., off-white or yellow). Is this acceptable, and how can I get a colorless product?
A2: While a faint coloration might be acceptable for some applications, it typically indicates the presence of minor oxidized impurities.[4] For applications requiring high purity, such as in drug development, achieving a colorless or white solid is often necessary.
-
Causality: The color arises from conjugated systems formed when the amino groups are oxidized. These impurities are often present in very small amounts but have strong chromophores.
-
Troubleshooting:
-
Charcoal Treatment: During recrystallization, adding a small amount of activated charcoal to the hot solution can effectively adsorb these colored impurities. Be cautious, as charcoal can also adsorb your product, potentially reducing yield.
-
Column Chromatography: A plug of silica or alumina can remove baseline polar impurities.
-
Inert Atmosphere: Perform the final purification steps (e.g., solvent evaporation, drying) under an inert atmosphere (Nitrogen or Argon) to prevent re-oxidation.
-
Q3: How should I store the purified this compound to maintain its purity?
A3: Due to its sensitivity to air and light, proper storage is crucial. Commercial suppliers often recommend storing the compound at 2-8°C.
-
Atmosphere: Store under an inert atmosphere (Nitrogen or Argon) to prevent oxidation.
-
Temperature: Refrigeration (2-8°C) is recommended to slow down potential degradation pathways.
-
Light: Keep the container in a dark place or use an amber vial to prevent light-induced degradation.
-
Container: Use a tightly sealed container to protect it from moisture.
Q4: Which purification method is best for my needs?
A4: The optimal method depends on the nature of the impurities, the scale of your purification, and your final purity requirement. The flowchart below provides a general decision-making framework.
Caption: A decision tree for selecting the appropriate purification technique.
Section 2: Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments.
Problem: My compound streaks badly on a silica gel TLC plate and won't move from the baseline.
-
Underlying Cause: this compound is a basic compound.[5] The two amino groups act as Lewis bases and can interact very strongly with the acidic silanol (Si-OH) groups on the surface of standard silica gel. This can lead to irreversible adsorption or significant tailing.[4]
-
Solution 1: Basic Modifier: Add a small amount of a basic modifier to your mobile phase. Typically, 0.5-2% triethylamine (Et₃N) or ammonia solution in your eluent system (e.g., Dichloromethane/Methanol) will neutralize the acidic sites on the silica, allowing your basic compound to elute properly.
-
Solution 2: Use a Different Stationary Phase: Switch to a more inert or basic stationary phase. Alumina (Al₂O₃) is a common alternative for purifying basic compounds. A literature report on the related 2:6-diamino-3-phenylpyridine successfully used chromatography on alumina with chloroform as the eluent.
Problem: I am getting a very low yield after recrystallization.
-
Underlying Cause 1: Incorrect Solvent Choice: The ideal recrystallization solvent should dissolve the compound well when hot but poorly when cold. If the compound is too soluble in the cold solvent, it will remain in the mother liquor.
-
Solution 1: Perform a thorough solvent screen. Test small amounts of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, or mixtures like ethyl acetate/hexanes) to find the optimal system. A related compound has been successfully recrystallized from light petroleum or isopropanol.
-
Underlying Cause 2: Using Too Much Solvent: Using an excessive volume of solvent will keep your compound dissolved even after cooling, drastically reducing the recovery.
-
Solution 2: Add the hot solvent portion-wise to your crude material, just until it fully dissolves. This ensures you are using the minimum volume necessary to achieve saturation.
-
Underlying Cause 3: Cooling Too Quickly: Rapid cooling can cause the compound to "crash out" as a fine powder or oil, trapping impurities.
-
Solution 3: Allow the heated flask to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation.
Problem: An emulsion formed during my acid-base extraction and the layers won't separate.
-
Underlying Cause: Vigorous shaking of the separatory funnel can create fine droplets that are slow to coalesce, especially if the densities of the organic and aqueous layers are similar.
-
Solution 1: Gentle Inversion: Instead of shaking vigorously, gently invert the separatory funnel 10-15 times to mix the layers. This is often sufficient for the acid-base reaction to occur.
-
Solution 2: Break the Emulsion: If an emulsion has already formed, you can try adding a small amount of brine (saturated aqueous NaCl solution).[6] The increased ionic strength of the aqueous layer helps to break the emulsion and improve layer separation.
Section 3: Detailed Experimental Protocols
Protocol 1: Purification by Column Chromatography (Alumina)
This method is effective for separating the target compound from impurities with different polarities, especially other basic compounds.
-
Stationary Phase Preparation: Choose activated, neutral alumina (Brockmann I, ~150 mesh).
-
Column Packing (Wet Loading):
-
Prepare a slurry of alumina in your starting eluent (e.g., 100% Dichloromethane or 2% Methanol in Dichloromethane).
-
Pour the slurry into the column and allow the alumina to settle, tapping the column gently to ensure even packing.[7]
-
Drain the solvent until the level is just above the top of the alumina bed. Never let the column run dry.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent.
-
Carefully add the sample solution to the top of the alumina bed using a pipette.
-
-
Elution:
-
Begin eluting with your starting solvent system, collecting fractions.
-
Monitor the separation by TLC (using alumina TLC plates if possible).
-
Gradually increase the polarity of the eluent (e.g., increase the percentage of methanol) to elute your compound.
-
-
Isolation: Combine the pure fractions, and remove the solvent under reduced pressure to yield the purified product.
Protocol 2: Purification by Recrystallization
This is an excellent method for removing small amounts of impurities from a solid crude product.
-
Solvent Selection: Based on a solvent screen, select a suitable solvent or solvent system (e.g., isopropanol).
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the hot solvent until the solid just dissolves completely. If the solution is colored, this is the point to add a spatula-tip of activated charcoal.
-
Hot Filtration (if charcoal was used): Quickly filter the hot solution through a fluted filter paper into a clean, pre-warmed flask to remove the charcoal.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.
-
Drying: Dry the purified crystals under vacuum. A study on a similar diaminopyridine derivative showed that recrystallization can significantly improve purity.[8]
Protocol 3: Purification via Acid-Base Extraction
This technique is highly effective for removing neutral or acidic impurities from your basic product.[9][10]
-
Dissolution: Dissolve the crude product in a suitable water-immiscible organic solvent (e.g., Dichloromethane or Ethyl Acetate) in a separatory funnel.
-
Acid Wash: Add an aqueous acid solution (e.g., 1 M HCl) to the separatory funnel.[11] The basic this compound will be protonated to form its hydrochloride salt, which is soluble in the aqueous layer.
-
Separation: Gently mix the layers. Allow them to separate and drain the lower aqueous layer containing your protonated product into a clean flask. The organic layer, containing neutral or acidic impurities, can be discarded.
-
Regeneration of Free Base: Cool the aqueous layer in an ice bath. Slowly add a base (e.g., 2 M NaOH or saturated NaHCO₃) until the solution is basic (pH > 9, check with pH paper).[11] Your neutral product will precipitate out of the solution.
-
Final Extraction: Extract the neutral product back into an organic solvent (e.g., Dichloromethane, 3 times).
-
Drying and Isolation: Combine the organic extracts, dry them over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified product.
Section 4: Data Summary
The choice of technique significantly impacts the final purity. The table below provides a general comparison.
Table 1: Comparison of Purification Techniques
| Technique | Typical Purity | Pros | Cons | Best For |
| Recrystallization | 95-98% | Scalable, cost-effective, improves crystal form.[8] | Requires a suitable solvent system; may not remove impurities with similar solubility. | Removing minor impurities from a mostly pure solid batch (>90% crude purity). |
| Column Chromatography | >98% | High resolution; can separate closely related impurities. | Can be slow, requires significant solvent, may be difficult to scale up. | Complex mixtures or when very high purity is required. |
| Acid-Base Extraction | >95% (from non-basic impurities) | Fast, simple, and removes entire classes of impurities (neutral/acidic).[6][9] | Does not separate other basic impurities; requires additional steps to isolate the final product. | Crude material contaminated with non-basic starting materials or byproducts. |
References
-
Wikipedia. (2023). Acid–base extraction. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Acid-Base Extraction. Retrieved from [Link]
- Chase, B. H., & Walker, J. (1953). Synthesis of 2 : 6-Diamino-3-arylpyridines. Journal of the Chemical Society, 3548.
-
Confluence - Engineering Ideas Clinic. (n.d.). Acid and Base Extraction. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 2,6-diamino-3-phenyl-5-phenylazopyridine hydrochloride: An Impurity in the Process for Phenazopyridine Hydrochloride a Genito-urinary Antiseptic Drug. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Retrieved from [Link]
- Google Patents. (n.d.). US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine.
-
Indo Global Journal of Pharmaceutical Sciences. (2011). Synthesis of 2,6-diamino-3-phenyl-5-phenylazopyridine hydrochloride: An Impurity in the Process for Phenazopyridine Hydrochloride a Genito-urinary Antiseptic Drug. Retrieved from [Link]
- Google Patents. (n.d.). US20060217549A1 - Diamine purification method.
-
Semantic Scholar. (n.d.). Synthesis of 2,6-diamino-3-phenyl-5-phenylazopyridine hydrochloride: An Impurity in the Process for Phenazopyridine Hydrochloride a Genito-urinary Antiseptic Drug. Retrieved from [Link]
-
Magritek. (n.d.). Separation of Acidic, Basic and Neutral Compounds. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) SYNTHESIS OF 2, 6-DIHYDROXY-3-PHENYLDIAZENYLPYRIDINE AND 6-AMINO-2-HYDROXY-3-PHENYLDIAZENYLPYRIDINE: AN IMPURITY IN THE PROCESS FOR PHENAZOPYRIDINE HYDROCHLORIDE A GENITO-URINARY ANTISEPTIC DRUG. Retrieved from [Link]
-
PubMed. (2023). Facile Recrystallization Process for Tuning the Crystal Morphology and Thermal Safety of Industrial Grade PYX. Retrieved from [Link]
-
Reddit. (2024). Purification Troubleshooting : r/chemistry. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2,3-diaminopyridine. Retrieved from [Link]
-
YouTube. (2023). Performing Column Chromatography. Retrieved from [Link]
-
AQA. (2015). A-level Chemistry 7405 Specification. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. aqa.org.uk [aqa.org.uk]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. youtube.com [youtube.com]
- 8. Facile Recrystallization Process for Tuning the Crystal Morphology and Thermal Safety of Industrial Grade PYX - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 10. uwaterloo.atlassian.net [uwaterloo.atlassian.net]
- 11. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Synthesis of 2,3-Diamino-6-phenylpyridine
Welcome to the technical support center for the synthesis of 2,3-Diamino-6-phenylpyridine. This guide is designed for researchers, scientists, and professionals in drug development. As Senior Application Scientists, we have compiled this resource to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions to help you improve the yield and purity of your synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
The most prevalent and direct pathway to this compound involves the reduction of a nitro-substituted precursor. The two primary approaches are:
-
Reduction of 2-amino-3-nitro-6-phenylpyridine: This is a widely used method where the nitro group is selectively reduced to an amine. Common reducing agents for this transformation include catalytic hydrogenation with palladium on carbon (Pd/C) or metal-based reductions using reagents like tin(II) chloride (SnCl₂) or iron (Fe) in an acidic medium.[1][2][3]
-
Suzuki-Miyaura Coupling: This method can be employed to introduce the phenyl group onto a pre-existing diaminopyridine core that has a halogen substituent (e.g., bromo or iodo) at the 6-position. This involves the reaction of the halogenated diaminopyridine with a phenylboronic acid derivative in the presence of a palladium catalyst.[1]
Q2: How do I choose the optimal reduction method for the nitro precursor?
The choice of reduction method depends on several factors including the scale of your reaction, available equipment, and desired purity.
-
Catalytic Hydrogenation (e.g., Pd/C, H₂): This method is often preferred for its high efficiency and the clean nature of the reaction, which simplifies purification as the by-products are typically gaseous. It is highly effective for producing high-purity products with good yields.[1] However, it requires specialized equipment for handling hydrogen gas, and the catalyst can be sensitive to poisoning.
-
Metal-Based Reduction (e.g., SnCl₂, Fe, Zn): These methods are experimentally simpler to set up and do not require high-pressure apparatus. Stannous chloride in the presence of concentrated hydrochloric acid is a common choice.[2] Metal reductions are robust but may require a more involved workup to remove metal salts, and the product may sometimes be colored due to residual metallic impurities.
Q3: What are the expected yields for the synthesis of this compound?
Yields can vary significantly based on the chosen synthetic route, the purity of the starting materials, and the optimization of reaction conditions. For the reduction of 2-amino-3-nitro-6-phenylpyridine, yields are generally reported to be good. For instance, a similar reduction of a methoxy-substituted analogue yielded 92% of the final product after neutralization.[2]
Q4: What are the critical safety precautions to consider during this synthesis?
-
Handling Nitro Compounds: Nitro-aromatic compounds can be energetic and should be handled with care. Avoid excessive heat and mechanical shock.
-
Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure the reaction is carried out in a well-ventilated fume hood with appropriate safety measures, including the use of a blast shield. The palladium on carbon catalyst can be pyrophoric when dry and exposed to air; always handle it as a wet paste.
-
Metal Reductions: Reactions involving metals and strong acids can generate significant heat and hydrogen gas. Ensure adequate cooling and ventilation.
-
General Precautions: Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Problem: Low or No Yield of this compound
Possible Cause 1: Poor Quality of the Starting Nitro-Precursor (2-amino-3-nitro-6-phenylpyridine)
-
How to address it: The purity of your starting material is critical. Impurities in the nitro-precursor can interfere with the reduction reaction.
-
Verification: Confirm the identity and purity of your starting material using techniques like ¹H NMR, LC-MS, and melting point analysis. The expected molecular formula for 2-amino-3-nitro-6-phenylpyridine is C₁₁H₉N₃O₂.
-
Purification: If impurities are detected, purify the precursor by recrystallization from a suitable solvent or by column chromatography.
-
Possible Cause 2: Inefficient Reduction Reaction
-
How to address it: The reduction step is the most critical part of the synthesis. Incomplete or inefficient reduction will directly impact your yield.
-
Catalytic Hydrogenation:
-
Catalyst Activity: Ensure your Pd/C catalyst is fresh and active. Catalyst poisoning can occur if the starting material or solvent contains impurities like sulfur or halides.
-
Hydrogen Pressure: The reaction may require a specific hydrogen pressure to proceed efficiently. If using a balloon, ensure it is adequately filled and that there are no leaks in the system. For larger scale reactions, a Parr hydrogenator is recommended.
-
Reaction Time and Temperature: The reduction of the nitro group may require heating, typically between 50-60 °C for one to two hours.[1] Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
-
Metal-Based Reduction:
-
Stoichiometry: Ensure you are using a sufficient excess of the reducing metal and acid.
-
Temperature Control: These reactions can be exothermic. Maintain the recommended temperature range (e.g., 35-40 °C for SnCl₂ reduction) to prevent side reactions.[2]
-
-
Problem: The Final Product is Highly Colored or Contains Significant Impurities
Possible Cause 1: Incomplete Reduction
-
How to address it: The presence of the starting nitro compound or partially reduced intermediates (e.g., nitroso, hydroxylamino species) can lead to a colored and impure product.
-
Reaction Monitoring: Use TLC to monitor the disappearance of the starting material. A common mobile phase for this analysis is a mixture of ethyl acetate and hexane.
-
Drive the Reaction to Completion: If the reaction stalls, you can try adding more reducing agent or, in the case of catalytic hydrogenation, fresh catalyst.
-
Possible Cause 2: Product Degradation
-
How to address it: Diaminopyridine derivatives can be sensitive to air and light, leading to oxidation and the formation of colored impurities.
-
Inert Atmosphere: During workup and purification, try to minimize exposure to air. Performing these steps under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.
-
Purification:
-
Column Chromatography: Chromatography on alumina with a solvent system like chloroform can be effective for purification.
-
Recrystallization: Recrystallization from a suitable solvent, such as benzene or a mixture of ethyl acetate and light petroleum, can also yield a pure product.
-
-
Experimental Protocols
Protocol 1: Catalytic Hydrogenation of 2-amino-3-nitro-6-phenylpyridine
-
Reaction Setup: In a suitable hydrogenation vessel, dissolve 2-amino-3-nitro-6-phenylpyridine (1 equivalent) in a solvent such as ethanol or ethyl acetate.
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (typically 5-10% by weight of the starting material). The catalyst should be handled as a wet paste to prevent ignition.
-
Hydrogenation: Seal the vessel and purge it with hydrogen gas. Pressurize the vessel with hydrogen (typically 1-3 atm) and stir the mixture vigorously. The reaction may be heated to 50-60 °C to increase the rate.[1]
-
Monitoring: Monitor the reaction progress by TLC until the starting material is completely consumed.
-
Workup: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas like nitrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Purification: Purify the crude product by column chromatography or recrystallization.
Protocol 2: Tin(II) Chloride Reduction of 2-amino-3-nitro-6-phenylpyridine
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-amino-3-nitro-6-phenylpyridine (1 equivalent).
-
Reagent Addition: Add a solution of stannous chloride dihydrate (SnCl₂·2H₂O, typically 3-5 equivalents) in concentrated hydrochloric acid.
-
Reaction Conditions: Heat the reaction mixture to 35-40 °C and stir until the starting material is consumed, as monitored by TLC.[2]
-
Workup: Cool the reaction mixture in an ice bath and carefully neutralize it with a concentrated aqueous solution of sodium hydroxide or ammonia until the pH is basic (pH 7-8). This will precipitate tin salts.[2]
-
Extraction: Extract the product with a suitable organic solvent like ethyl acetate or dichloromethane.
-
Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Data Presentation
Table 1: Comparison of Reduction Methods
| Feature | Catalytic Hydrogenation (Pd/C) | Metal-Based Reduction (SnCl₂) |
| Reagents | H₂, Pd/C | SnCl₂·2H₂O, HCl |
| Conditions | 50-60 °C, 1-3 atm H₂ | 35-40 °C, atmospheric pressure |
| Typical Yields | Good to excellent | Good |
| Pros | High purity, clean reaction | Simple setup, robust |
| Cons | Requires specialized equipment, catalyst can be pyrophoric and sensitive to poisoning | Involves corrosive acid, workup can be tedious due to metal salts |
Visualizations
Caption: General workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for common synthesis issues.
References
- Agarwal, A., Singh, Y., & Thakare, D. B. (2007). U.S. Patent No. 7,256,295 B2. Washington, DC: U.S. Patent and Trademark Office.
-
Chase, B. H., & Walker, J. (1952). Synthesis of 2 : 6-Diamino-3-arylpyridines. Journal of the Chemical Society, 3548-3555. Retrieved from [Link]
-
van der Westhuizen, J. H., et al. (2021). Design, synthesis and evaluation of amino-3,5-dicyanopyridines and thieno[2,3-b]pyridines as ligands of adenosine A1 receptors for the potential treatment of epilepsy. Molecules, 26(16), 4975. Retrieved from [Link]
-
C. F. H. Allen and J. A. VanAllan. (1946). 2,3-Diaminopyridine. Organic Syntheses, 26, 22. Retrieved from [Link]
-
Srinivasu, K., et al. (2013). Synthesis of 2, 6-Diamino-3-phenylazopyridine-1-oxide and its Hydrochloride. International Journal of Pharmaceutical Sciences and Research, 4(11), 4333-4337. Retrieved from [Link]
-
Zhu, B., et al. (2023). Base-Catalyzed One-Pot Synthesis of 2,3,6-Substituted Pyridines. The Journal of Organic Chemistry, 88(17), 11450–11459. Retrieved from [Link]
-
Reddy, K. R., et al. (2011). Synthesis of 2, 6-diamino-3-phenyl-5-phenylazopyridine hydrochloride. Indo Global Journal of Pharmaceutical Sciences, 1(1), 52-59. Retrieved from [Link]
-
Wróblewski, Z., et al. (2018). Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates. Molecules, 23(11), 2947. Retrieved from [Link]
Sources
Common side reactions in the synthesis of 2,3-Diamino-6-phenylpyridine derivatives
Welcome to the technical support center for the synthesis of 2,3-diamino-6-phenylpyridine derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of synthesizing this valuable heterocyclic scaffold. These molecules are critical building blocks in pharmaceutical development, and their successful synthesis requires a nuanced understanding of potential side reactions and optimization strategies.
This document moves beyond standard protocols to provide in-depth, field-tested insights in a direct question-and-answer format. We will explore the causality behind common issues and offer robust troubleshooting workflows to enhance your experimental success.
Section 1: Troubleshooting the Suzuki-Miyaura Coupling for 6-Phenyl Group Installation
The introduction of the C6-phenyl group onto the pyridine core is a foundational step, typically achieved via a Suzuki-Miyaura cross-coupling. However, the inherent electronic properties of the pyridine ring can make this transformation challenging.
FAQ 1: My Suzuki-Miyaura coupling of a 2,3-disubstituted-6-halopyridine with phenylboronic acid is resulting in low or no yield. What are the primary causes and how can I troubleshoot this?
Answer:
This is a frequent challenge stemming from two main factors: the relative inertness of certain C-X bonds and catalyst inhibition by the pyridine nitrogen. The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, effectively poisoning it and stalling the catalytic cycle.[1] A systematic approach to optimization is crucial.
Core Areas for Investigation:
-
Catalyst System (Palladium Source & Ligand): Standard catalysts like Pd(PPh₃)₄ may be insufficient. The coupling of electron-deficient heterocyclic halides often requires more sophisticated catalyst systems capable of facilitating the difficult oxidative addition step.
-
Expert Insight: Bulky, electron-rich phosphine ligands are essential. They promote the formation of a coordinatively unsaturated, highly reactive Pd(0) species and accelerate the rate-limiting oxidative addition step. Ligands like XPhos, SPhos, and RuPhos are industry standards for these challenging couplings.[1] N-heterocyclic carbene (NHC) ligands can also be highly effective.
-
-
Choice of Base: The base plays a critical role in the transmetalation step, but its effectiveness is tied to its strength, solubility, and potential to cause side reactions.
-
Expert Insight: Strong, non-nucleophilic bases are preferred. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are excellent choices.[1] Ensure the base is finely powdered and anhydrous, as its solubility and surface area can significantly impact reaction kinetics. In some cases, a small amount of water is necessary for couplings using K₃PO₄ to function effectively.[2]
-
-
Reaction Temperature: Insufficient thermal energy can prevent the reaction from overcoming the activation barrier for oxidative addition, especially with less reactive aryl chlorides.
Troubleshooting Workflow:
Below is a logical workflow to diagnose and solve low-yield Suzuki couplings for this substrate class.
Caption: Troubleshooting workflow for low-yield Suzuki coupling.
FAQ 2: My reaction is producing significant amounts of phenyl-phenyl homocoupling and/or protodehalogenated starting material. How can I minimize these side reactions?
Answer:
These side reactions are common and point to issues with oxygen contamination, stoichiometry, or reaction temperature.
-
Homocoupling (Biphenyl Formation): This typically arises from oxidative coupling of the boronic acid, often catalyzed by palladium in the presence of oxygen.
-
Protodehalogenation: This is the replacement of the halide with a hydrogen atom. It can occur via several pathways, including a competing reaction pathway where an intermediate palladium-hydride species is formed.
Mitigation Strategies:
-
Rigorous Degassing: Oxygen is the primary culprit for homocoupling. Ensure your solvent and reaction mixture are thoroughly degassed. The standard procedure is to bubble an inert gas (argon or nitrogen) through the solvent for 15-30 minutes before adding the catalyst.[5]
-
Control Stoichiometry: Use a slight excess of the boronic acid (typically 1.1-1.3 equivalents). A large excess can sometimes favor homocoupling.
-
Temperature Management: Excessively high temperatures can accelerate catalyst decomposition and side reactions. While high heat may be necessary, avoid unnecessarily long reaction times at maximum temperature. Monitor the reaction by TLC or LC-MS and stop heating once the starting material is consumed.
-
Reagent Quality: Ensure the boronic acid is pure. Phenylboronic acid can dehydrate to form the trimeric anhydride (triphenylboroxine), which can have different reactivity.
| Parameter | Recommendation for Suzuki Coupling |
| Halide | Aryl Bromide > Aryl Chloride (in terms of reactivity) |
| Catalyst | Pd₂(dba)₃ with XPhos ligand (or XPhos Pd G3 precatalyst) |
| Catalyst Loading | 1-3 mol % |
| Base | K₃PO₄ or Cs₂CO₃ (3 equivalents) |
| Solvent | 1,4-Dioxane/water (10:1) or Toluene/water (10:1) |
| Temperature | 90-110 °C |
| Precaution | Rigorous degassing of the solvent and reaction setup |
Caption: Recommended starting conditions for Suzuki coupling.
Section 2: Troubleshooting the Diamination Sequence
Introducing two adjacent amino groups on the pyridine ring is synthetically challenging due to electronic deactivation and steric hindrance. The two primary methods are direct double amination (e.g., Buchwald-Hartwig) or a nitration-reduction sequence.
FAQ 3: My Buchwald-Hartwig double amination of a 2,3-dihalopyridine stalls after mono-amination, yielding primarily the 2-amino-3-halo-6-phenylpyridine. How can I drive the reaction to completion?
Answer:
This is a classic case of product deactivation. After the first C-N bond is formed, the electron-donating amino group makes the remaining C-X bond significantly less electrophilic and thus less susceptible to oxidative addition by the palladium catalyst. Furthermore, the newly introduced amino group can act as a competing ligand for the palladium center.
Optimization Strategies:
-
Ligand Choice is Critical: The ligand must be sufficiently electron-rich and bulky to promote oxidative addition on the deactivated C-X bond. While ligands like XPhos are good, more specialized ligands developed for challenging aminations, such as BrettPhos or the use of specific catalyst systems, may be required.
-
Increase Temperature and/or Use Microwave: Driving the second amination often requires more forcing conditions. Increasing the temperature to 110-140 °C or using microwave irradiation can provide the necessary energy to overcome the higher activation barrier.[3]
-
Use a Stronger, More Soluble Base: A strong base like Lithium bis(trimethylsilyl)amide (LiHMDS) or sodium tert-butoxide (NaOtBu) is typically required for Buchwald-Hartwig aminations.[3] Ensure the base is fully soluble in the reaction medium to maximize its effectiveness.
-
Ammonia Source: If using ammonia directly, it can be challenging. Using a protected ammonia equivalent like benzophenone imine followed by hydrolysis can sometimes be more effective. Recent methods have also shown success with direct ammonia coupling using specialized catalyst systems under mild conditions.[6]
Caption: Reaction pathway showing the rate-limiting second amination step.
FAQ 4: I am using a nitration-reduction sequence on a 2-amino-6-phenylpyridine, but the initial nitration step gives poor regioselectivity, resulting in a mixture of 3-nitro and 5-nitro isomers. How can this be controlled?
Answer:
This is a well-documented issue. The amino group is a strong ortho-, para-director. In 2-aminopyridine, the positions ortho (C3) and para (C5) to the amino group are both activated towards electrophilic substitution.
Controlling Regioselectivity:
-
Nitrating Agent and Conditions: The choice of nitrating agent is paramount. Using a mixture of concentrated sulfuric acid and nitric acid often leads to poor selectivity. A common strategy is to first form a nitroamino intermediate which then rearranges. This rearrangement to the 3-nitro position is often favored under specific temperature control.[7]
-
Protecting Groups: While more synthetically intensive, temporarily protecting the 2-amino group can alter its directing effect and improve selectivity.
-
Alternative Synthetic Route: Often, the most reliable method is to start with a pyridine ring that already has the desired substitution pattern. For instance, starting with 2-chloro-3-nitropyridine, one could perform a Suzuki coupling at the 6-position (if a halide is present), followed by amination at C2 and reduction of the nitro group. The order of these steps would need careful strategic planning.
Section 3: Unintended Cyclization Side Reactions
The 1,2-diamine functionality in the final product is a powerful nucleophile and a precursor to fused heterocycles. This inherent reactivity can lead to unexpected side reactions, particularly during workup or subsequent steps.
FAQ 5: After purification of my this compound, I observe a new impurity over time, or during subsequent reactions, with a mass corresponding to a cyclized product. What is happening?
Answer:
You are likely observing the formation of a 1H-imidazo[4,5-b]pyridine, also known as a 4-azabenzimidazole.[7][8] The adjacent diamines can readily condense with a one-carbon electrophile (aldehydes, carboxylic acids, or their equivalents) to form a stable, fused five-membered ring.
Common Sources of the One-Carbon Electrophile:
-
Solvents: Amide solvents like N,N-Dimethylformamide (DMF) or Dimethylacetamide (DMAc) can break down under acidic or basic conditions at high temperatures to generate formic acid or acetic acid, respectively, which can drive this cyclization.
-
Reagents from Subsequent Steps: If the next step involves reaction with a benzaldehyde, for example, this condensation can occur readily, sometimes even being the desired transformation.[8]
-
Atmospheric Carbon Dioxide: While slower, reaction with CO₂ from the air can lead to the formation of a cyclic urea derivative.
-
Impurities: Trace amounts of aldehyde or acid impurities in your reagents or solvents can be sufficient to cause this side reaction, especially during heating.
Caption: Unintended cyclization of the product with an electrophile.
Preventative Measures:
-
Purification Solvents: Avoid using reactive solvents during the final purification and handling steps. Use stable, non-electrophilic solvents like ethyl acetate, dichloromethane, or THF.
-
Storage: Store the purified 2,3-diamino compound under an inert atmosphere and away from heat and light to minimize degradation and reaction with atmospheric components.
-
pH Control: Avoid strongly acidic or basic conditions during workup and storage.
Protocols
Protocol 1: Optimized Suzuki-Miyaura Coupling
This protocol is a robust starting point for the coupling of a 2,3-disubstituted-6-bromopyridine.
-
Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the 6-bromopyridine starting material (1.0 eq), phenylboronic acid (1.2 eq), and finely powdered K₃PO₄ (3.0 eq).
-
Inert Atmosphere: Seal the flask with a septum and purge with argon for 10 minutes.
-
Solvent Addition: Add degassed 1,4-dioxane and water (10:1 v/v) via syringe. The reaction concentration should be approximately 0.1 M.
-
Catalyst Addition: In a separate vial under argon, weigh XPhos Pd G3 catalyst (2 mol %). Briefly remove the septum and add the catalyst to the reaction flask, then immediately resume purging with argon for another 5 minutes.
-
Reaction: Heat the mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS every 2 hours. The reaction is typically complete within 4-12 hours.
-
Work-up: Once complete, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel.
References
-
Oluwafemi, K. A., et al. (2023). Synthesis of 2,3-diaminopyridine-derived 4-azabenzimidazoles and (phenylimino)pyridine analogues as potential anti-parasitic agents. Arkivoc, 2023(vii), 124-140. [Link]
-
Oluwafemi, K. A., et al. (2023). Synthesis of 2,3-Diaminopyridine-derived Azabenzimidazoles and (Phenylimino)pyridine Analogues as Potential Anti-plasmodial Agents. ResearchGate. [Link]
-
Syndivia. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed. Retrieved January 14, 2026, from [Link]
- Google Patents. (2009). DE102009022830A1 - Preparing 2,3-diaminopyridine compounds.
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking the Potential of 2,3-Diaminopyridine in Pharmaceutical Synthesis. Retrieved January 14, 2026, from [Link]
-
Yeoh, S. D., et al. (2021). Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. Molecules, 26(16), 4987. [Link]
-
O'Connor, D., et al. (2019). Rapid Optimisation of a Buchwald–Hartwig Amination using DoE. ResearchGate. [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. [Link]
-
Kashani, S. K., et al. (2022). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
-
Kollár, L., et al. (2012). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 8, 1248-1254. [Link]
-
National Institutes of Health. (n.d.). A Zincke-Inspired Cycloreversion/Cyclization Sequence with Arrested Rearomatization: Synthesis of 2‑Aminodihydropyridinium Complexes. [Link]
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. [Link]
-
Reddit. (2022). Failed suzuki coupling, any suggenstions?. r/Chempros. [Link]
-
ResearchGate. (n.d.). Amination of 2-halopyridines. [Link]
-
National Institutes of Health. (2019). Environmentally Benign, Base-Promoted Selective Amination of Polyhalogenated Pyridines. [Link]
-
The Chemists' Cookbook. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
-
Dell'Amico, L., et al. (2019). Streamlined Synthesis of Diaminopyridines by Pd-Catalyzed Ammonia Coupling with Deactivated Amino-Chloropyridines. Chemistry – A European Journal, 25(38), 9006-9011. [Link]
-
ResearchGate. (n.d.). A General and Efficient 2-Amination of Pyridines and Quinolines. [Link]
-
Sci-Hub. (n.d.). Selective Amination of Trihalopyridines. Retrieved January 14, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. reddit.com [reddit.com]
- 3. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 5. youtube.com [youtube.com]
- 6. Streamlined Synthesis of Diaminopyridines by Pd-Catalyzed Ammonia Coupling with Deactivated Amino-Chloropyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. arkat-usa.org [arkat-usa.org]
Technical Support Center: Optimization of Suzuki Coupling for 2,3-Diamino-6-phenylpyridine
Introduction: Navigating the Challenges of Diaminopyridine Coupling
The Suzuki-Miyaura cross-coupling is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency.[1] However, substrates like 2,3-Diamino-6-phenylpyridine present a unique and significant challenge. The presence of two basic amino groups and the pyridine nitrogen itself creates a multidentate chelation environment that can effectively "poison" the palladium catalyst.[2][3][4] These nitrogen atoms, acting as Lewis bases, can coordinate strongly to the palladium center, leading to the formation of inactive catalytic species and stalling the reaction.[2][3][4][5]
This guide provides in-depth troubleshooting advice and optimized protocols specifically tailored for researchers working with this and structurally related challenging substrates. Our goal is to move beyond standard starting points and provide field-proven solutions to common failure modes, empowering you to achieve high yields and reproducible results.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Question 1: My reaction shows low or no conversion. What is the primary cause?
Answer: The most common reason for failure with diaminopyridine substrates is catalyst inhibition or deactivation .[2][3][4] The nitrogen lone pairs on both amino groups and the pyridine ring coordinate to the palladium(0) center, preventing it from participating in the catalytic cycle. Standard catalysts like Pd(PPh₃)₄ are often ineffective for this reason.[2]
Troubleshooting Workflow:
-
Ligand Selection is Critical: The key to success is using a ligand that can sterically shield the palladium center and outcompete the substrate's nitrogen atoms. Bulky, electron-rich monophosphine ligands (Buchwald-type ligands) are the industry standard for this purpose.[2][3][6][7][8]
-
Primary Recommendation: Start with SPhos or XPhos . These ligands have a proven track record for coupling electron-rich and heteroaromatic substrates.[2][4][8]
-
Mechanism Insight: The bulky biaryl backbone of these ligands creates a "pocket" around the palladium atom. This steric hindrance makes it difficult for the planar pyridine ring to bind effectively, allowing the catalytic cycle to proceed.
-
-
Increase Catalyst Loading: While not a first resort, a modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes overcome partial deactivation.[9]
-
Palladium Precursor Choice: Use a reliable Pd(0) source like Pd₂(dba)₃ or an air-stable Pd(II) precatalyst that efficiently generates Pd(0) in situ. Pre-formed palladacycles can also offer higher initial activity.
Question 2: I'm observing significant byproduct formation, mainly protodeboronation and homocoupling. How can I minimize these?
Answer: Side reactions are often a symptom of a stalled or inefficient catalytic cycle. When the desired cross-coupling is slow, competing pathways like protodeboronation (loss of the boronic acid group) and homocoupling (boronic acid coupling with itself) become significant.[2][4]
Solutions & Explanations:
-
Protodeboronation: This occurs when the boronic acid reacts with a proton source (often water in the presence of a base) instead of transmetalating to the palladium center.[2][3][4]
-
Use a Strong, Non-Aqueous Base: Switch from aqueous bases like K₂CO₃ or Na₂CO₃ to anhydrous potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[2][4] K₃PO₄ is often the base of choice for these challenging couplings.[2][10]
-
Use Anhydrous Solvents: Ensure your solvents (e.g., dioxane, toluene) are rigorously dried and degassed.[3][4]
-
Consider Boronic Esters: Pinacol esters of boronic acids are generally more stable towards protodeboronation and can be a valuable alternative.[3][11]
-
-
Homocoupling: This side reaction is often promoted by the presence of oxygen, which can interfere with the catalyst's oxidation state.[2][3][4]
-
Rigorous Degassing is Mandatory: Before heating, thoroughly degas your reaction mixture. This is typically done by subjecting the sealed reaction vessel to several cycles of vacuum followed by backfilling with an inert gas like argon or nitrogen.[2][3] Solvents should also be degassed separately before addition.
-
Question 3: What are the optimal Base and Solvent combinations for this substrate?
Answer: The choice of base and solvent is interdependent and crucial for success. The base's primary role is to facilitate the transmetalation step, forming a more nucleophilic boronate species.[1]
| Base | Recommended Solvent(s) | Rationale & Comments |
| K₃PO₄ | 1,4-Dioxane, Toluene | First choice. Strong, anhydrous base that effectively promotes transmetalation while minimizing protodeboronation.[2][4][10] Good solubility in dioxane/water mixtures if needed, but anhydrous conditions are preferred here. |
| Cs₂CO₃ | 1,4-Dioxane, Toluene | A stronger, but more expensive, alternative to K₃PO₄. Can sometimes improve yields when K₃PO₄ is insufficient.[12] |
| K₂CO₃ | Dioxane/H₂O, Toluene/H₂O | A common "go-to" base, but the aqueous conditions can promote protodeboronation with sensitive substrates. Use with caution and only if other bases fail.[12][13] |
Solvent Considerations:
-
1,4-Dioxane and Toluene are the most common and effective solvents for this type of coupling. They are aprotic and have high boiling points suitable for reactions that may require heating.[2][4]
-
Anhydrous and Degassed: It cannot be overstated that the solvent must be free of water and oxygen to prevent side reactions and catalyst deactivation.[3][4]
Visualizing the Process
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the key steps in the Suzuki-Miyaura coupling. For challenging substrates like this compound, optimizing conditions to favor this cycle over catalyst poisoning is paramount.
Caption: The catalytic cycle for Suzuki-Miyaura coupling.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low conversion.
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling of 2,3-Diamino-6-bromopyridine
This protocol assumes the use of 2,3-Diamino-6-bromopyridine as the halide partner, which is generally more reactive than the corresponding chloride.
Materials:
-
2,3-Diamino-6-bromopyridine
-
Arylboronic Acid (1.2 - 1.5 equivalents)
-
Pd₂(dba)₃ (1-2 mol%)
-
SPhos (2-4 mol%)
-
Anhydrous K₃PO₄ (2.0 - 3.0 equivalents)
-
Anhydrous, Degassed 1,4-Dioxane
Procedure:
-
Vessel Preparation: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add 2,3-Diamino-6-bromopyridine, the arylboronic acid, and K₃PO₄.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[2]
-
Catalyst Addition: Under the inert atmosphere, add the palladium precursor (Pd₂(dba)₃) and the ligand (SPhos).
-
Solvent Addition: Add the anhydrous, degassed 1,4-dioxane via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by a suitable analytical method such as TLC or LC-MS.[2]
-
Workup: Upon completion (or when no further progress is observed), cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[2]
Protocol 2: Screening Conditions for Optimization
When the general protocol yields suboptimal results, a systematic screening of parameters is recommended. A Design of Experiments (DoE) approach can be highly efficient.[14]
| Experiment | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Temp (°C) |
| 1 (Baseline) | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (2) | 90 |
| 2 (Ligand Screen) | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (2) | 90 |
| 3 (Base Screen) | Pd₂(dba)₃ (2) | SPhos (4) | Cs₂CO₃ (2) | 90 |
| 4 (Temp Screen) | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (2) | 110 |
| 5 (Chloride Sub.) | Pd₂(dba)₃ (3) | SPhos (6) | K₃PO₄ (3) | 110 |
Note: For the less reactive 2,3-Diamino-6-chloropyridine, higher catalyst loadings and temperatures are often necessary to facilitate the more difficult oxidative addition step.[4]
References
- Unsuccessful Suzuki coupling with 2-chloro-3-aminopyridine troubleshooting - Benchchem.
- Technical Support Center: Troubleshooting Low Conversion in 2-Amino-4-bromopyridine Cross-Coupling Reactions - Benchchem.
-
Electronic Nature of N-Heterocyclic Carbene Ligands: Effect on the Suzuki Reaction | Organic Letters - ACS Publications. Available at: [Link]
- Effect of base and solvent on 6-Chloropyridin-3-amine reactivity - Benchchem.
-
Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics - ACS Publications. Available at: [Link]
-
Suzuki Coupling of Heteroaromatic Chlorides Using Highly Electron-Donating ClickPhos Ligands | Request PDF - ResearchGate. Available at: [Link]
-
Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure | Journal of the American Chemical Society. Available at: [Link]
-
Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC - NIH. Available at: [Link]
-
Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... - ResearchGate. Available at: [Link]
-
The Suzuki Reaction - Andrew G Myers Research Group. Available at: [Link]
-
Optimizing Suzuki Coupling Reactions - CovaSyn. Available at: [Link]
-
Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? | ResearchGate. Available at: [Link]
-
Help needed with unreproducible Suzuki coupling : r/Chempros - Reddit. Available at: [Link]
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Available at: [Link]
-
Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System | Journal of the American Chemical Society. Available at: [Link]
-
Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC - NIH. Available at: [Link]
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Why can't I achieve good yields for this Suzuki reaction? - ResearchGate. Available at: [Link]
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An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - NIH. Available at: [Link]
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Suzuki reaction - Wikipedia. Available at: [Link]
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Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. Available at: [Link]
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Optimization table for the Suzuki-Miyaura cross-coupling reactions a - ResearchGate. Available at: [Link]
-
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies - MDPI. Available at: [Link]
-
How to approach choosing reaction conditions for Suzuki? : r/Chempros - Reddit. Available at: [Link]
-
Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design | Request PDF - ResearchGate. Available at: [Link]
-
Rapid synthesis of 3-amino-imidazopyridines by a microwave-assisted four-component coupling in one pot - PubMed. Available at: [Link]
- Application Notes & Protocol: Suzuki-Miyaura Coupling with 2,6-dichloro-4-phenylpyridine - Benchchem.
- Catalyst poisoning issues in cross-coupling reactions with sulfur heterocycles - Benchchem.
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Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem - YouTube. Available at: [Link]
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- 14. Optimizing Suzuki Coupling Reactions [covasyn.com]
Overcoming low solubility issues of 2,3-Diamino-6-phenylpyridine in reactions
A Guide to Overcoming Low Solubility in Synthetic Reactions
Welcome to the technical support guide for 2,3-Diamino-6-phenylpyridine. This resource is designed for researchers, chemists, and drug development professionals who utilize this valuable synthetic intermediate. This compound is a key building block in medicinal chemistry and material science, frequently employed in the synthesis of complex heterocyclic structures.[1] However, its planar aromatic structure and potential for strong intermolecular hydrogen bonding can lead to low solubility in common reaction solvents, posing a significant challenge for reaction efficiency and yield.[2][3]
This guide provides in-depth troubleshooting strategies and answers to frequently asked questions, empowering you to overcome these solubility hurdles and achieve optimal results in your experiments.
Troubleshooting Guide: Reaction & Solubility Issues
This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.
Q1: My reaction is sluggish, with visible solid material remaining in the flask. How can I confirm if this is a solubility problem?
A1: Visual inspection is the first and most reliable indicator. If you observe suspended solid particles of your starting material (this compound) that do not dissolve as the reaction progresses, poor solubility is the likely cause.[2] This issue is common for non-polar, hydrophobic compounds in aqueous media or polar reactants in non-polar organic solvents.[2]
Low solubility directly impacts reaction kinetics. A reaction can only occur when molecules are in the same phase, allowing for effective collision and interaction. If the starting material remains in its solid state, the reaction rate is limited to the solid-liquid interface, leading to:
-
Slow or Incomplete Conversions: The reaction may appear to stall or proceed very slowly.[2][4]
-
Low Yields: A significant portion of the starting material remains unreacted.[5][6]
-
Inconsistent Results: Batch-to-batch variability can be high due to inconsistent dissolution.[2]
Q2: What is the most effective initial strategy to improve the solubility of this compound?
A2: The most straightforward approach is to optimize the solvent system based on the principle of "like dissolves like."[2] Given the aromatic (non-polar) and amino (polar) functionalities of this compound, polar aprotic solvents are often a good starting point.
Recommended Initial Solvents:
-
Dimethyl Sulfoxide (DMSO): A powerful solvent for a wide variety of organic compounds.[7]
-
N,N-Dimethylformamide (DMF): Another highly effective polar aprotic solvent.[4][7]
-
Dichloromethane (DCM): A common solvent for organic reactions.[7]
-
Alcohols (Ethanol, Methanol): Can serve as effective polar protic solvents or co-solvents.[7]
The following table provides a general guide to the solubility of related aminopyridine structures in various solvents. Note: Specific solubility data for this compound is not widely published; this table is illustrative based on chemical principles and data for similar compounds.
| Solvent | Type | Polarity | Expected Solubility | Rationale |
| Water | Polar Protic | 80.1 | Low | The phenyl group imparts significant hydrophobicity. |
| Hexane | Non-polar | 1.9 | Very Low | Insufficient polarity to overcome crystal lattice energy. |
| Ethanol | Polar Protic | 24.5 | Moderate | Can engage in hydrogen bonding with the amino groups.[7] |
| Acetone | Polar Aprotic | 20.7 | Moderate | Good general-purpose solvent for many organic compounds.[7] |
| Dichloromethane (DCM) | Non-polar | 9.1 | Moderate-Good | Effective for many aromatic compounds.[7][8] |
| DMF | Polar Aprotic | 36.7 | Good | High polarity effectively solvates the molecule.[4][7] |
| DMSO | Polar Aprotic | 46.7 | Excellent | Powerful solvent capable of disrupting intermolecular forces.[7] |
Q3: My reaction chemistry restricts me from changing the primary solvent. What is my next best option?
A3: Using a co-solvent is a powerful and widely used technique when the primary solvent cannot be changed.[2] A co-solvent is a miscible organic solvent added in a small volume to the primary solvent to increase the solubility of a poorly soluble compound.[9][10]
How Co-solvents Work: Co-solvents function by reducing the overall polarity of the solvent system, making it more favorable for the solute to dissolve.[11] For example, adding a small amount of DMSO or ethanol to an aqueous system can significantly enhance the solubility of an organic compound like this compound.[7]
Experimental Protocol: Implementing a Co-solvent System
-
Initial Dissolution: Attempt to suspend the this compound in your primary reaction solvent.
-
Co-solvent Addition: While stirring vigorously, gradually add a miscible co-solvent (e.g., DMSO, DMF, Ethanol) dropwise.
-
Monitoring: Observe the mixture for signs of dissolution. Continue adding the co-solvent until the starting material is fully dissolved.
-
Record Ratio: Note the final volume ratio of the primary solvent to the co-solvent. This ratio should be maintained for scaling the reaction.
-
Proceed: Once a homogenous solution is achieved, proceed with the addition of other reagents.[7]
Q4: Can adjusting the reaction temperature help dissolve this compound?
A4: Yes, for most neutral organic compounds, solubility increases with temperature. Carefully increasing the reaction temperature can be a very effective method to dissolve your starting material and drive the reaction to completion.[4]
Causality: Increasing the temperature provides the system with more thermal energy. This energy helps to overcome the intermolecular forces (like hydrogen bonding and π-stacking) that hold the molecules together in the solid crystal lattice, allowing the solvent to solvate them more effectively.
Step-by-Step Methodology:
-
Initial Setup: Suspend the this compound in the chosen solvent at room temperature.
-
Incremental Heating: Gradually increase the temperature of the reaction mixture, for example, in 10-20 °C increments.[4]
-
Observe and Monitor: Stir the mixture and observe for dissolution. Use a technique like Thin-Layer Chromatography (TLC) to monitor for the appearance of the product and any potential decomposition of the starting material or product.[4]
-
Determine Optimal Temperature: Identify the minimum temperature at which the starting material is sufficiently soluble without causing degradation.
-
Caution: Be aware that high temperatures can sometimes lead to unwanted side reactions or decomposition.[4] Always conduct a small-scale test reaction first.
Q5: For reactions in protic or aqueous media, can I use pH modification to increase solubility?
A5: Absolutely. Modifying the pH is an excellent strategy for compounds with ionizable functional groups, such as the amino groups in this compound.[12][13]
The Chemical Principle: The two amino groups (-NH₂) on the pyridine ring are basic. In an acidic medium (low pH), these groups can be protonated to form ammonium salts (-NH₃⁺). This positive charge dramatically increases the polarity of the molecule, thereby significantly increasing its solubility in polar solvents like water or alcohols.[12][14]
Experimental Protocol: pH-Mediated Solubilization
-
Suspend the Compound: Add the this compound to your protic solvent (e.g., water, ethanol).
-
Acidify: While stirring, slowly add a dilute acid (e.g., 1M HCl) dropwise.
-
Monitor pH and Solubility: Monitor the pH of the solution and observe the dissolution of the solid. Continue adding acid until a homogenous solution is formed. The target pH will typically be below the pKa of the conjugate acid of the amine groups.
-
Reaction Compatibility Check: Crucially , ensure that acidic conditions are compatible with all other reagents and the stability of your desired product. This method should not be used if your reaction involves acid-sensitive functional groups.[14]
Q6: Are there any physical methods that can assist with dissolution?
A6: Yes, sonication can be a useful physical method to accelerate the dissolution process, although it does not change the thermodynamic solubility limit.
How Sonication Works: Sonication uses high-frequency sound waves to induce cavitation—the rapid formation and collapse of microscopic bubbles in the liquid.[7] This process generates intense mechanical agitation at the particle level, which helps to:
-
Break down particle agglomerates.
-
Increase the effective surface area of the solid.
-
Enhance mass transfer of the solute from the solid surface into the bulk solvent.[7]
Workflow for Using Sonication:
-
Preparation: Place the this compound and the chosen solvent in a suitable flask.
-
Sonication: Place the flask in an ultrasonic bath.
-
Operation: Turn on the sonicator and run it for short intervals (e.g., 5-15 minutes).
-
Observation: Visually monitor the dissolution of the solid. Sonication is often used in conjunction with warming or co-solvents to achieve full dissolution.[7]
Decision Workflow for Troubleshooting Solubility
The following diagram outlines a logical progression for addressing solubility challenges with this compound.
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of this compound?
A1: The key properties are summarized below.
| Property | Value | Source |
| CAS Number | 144563-51-9 | [1][15] |
| Molecular Formula | C₁₁H₁₁N₃ | [1] |
| Molecular Weight | 185.22 g/mol | [1] |
| Appearance | Typically a powder or solid | |
| InChI Key | KWEKGHLBYYNQBW-UHFFFAOYSA-N | [1] |
Q2: What structural features of this compound contribute to its low solubility?
A2: The solubility of an organic molecule is a balance between its interactions with itself (crystal lattice energy) and its interactions with the solvent (solvation energy). For this compound, several factors favor strong self-association, leading to low solubility:
-
Aromatic Rings: The presence of both a pyridine and a phenyl ring creates a large, rigid, and planar structure. These flat surfaces can stack efficiently (π-π stacking) in the solid state, creating a stable crystal lattice that requires significant energy to break apart.[3]
-
Hydrogen Bonding: The two primary amine groups are excellent hydrogen bond donors, while the pyridine nitrogen is a hydrogen bond acceptor. This allows for extensive intermolecular hydrogen bonding networks in the solid state, further stabilizing the crystal lattice and reducing solubility.[3][16]
-
Hydrophobicity: The phenyl group is non-polar and hydrophobic, which significantly reduces the molecule's solubility in polar protic solvents like water.[3]
Q3: How does pH adjustment chemically alter the molecule to increase solubility?
A3: As a weak base, the amino groups of this compound exist in a pH-dependent equilibrium with their protonated (conjugate acid) forms. Lowering the pH drives this equilibrium towards the formation of the charged ammonium species.
The conversion from a neutral organic molecule to an ionic salt drastically alters its physical properties. The ionic charge allows for strong ion-dipole interactions with polar solvent molecules (like water), leading to a much higher degree of solvation and, consequently, a dramatic increase in solubility.[12][17]
Q4: Are there any safety precautions I should be aware of when handling this compound?
A4: As with any laboratory chemical, standard safety protocols should be followed. While specific toxicity data for this compound is limited, related diaminopyridines are classified as acute toxicants and irritants.[18] Therefore, it is prudent to:
-
Handle the compound in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust and direct contact with skin and eyes.
-
Consult the Safety Data Sheet (SDS) provided by the supplier for comprehensive safety and handling information.
References
-
Cosolvent. (n.d.). In Wikipedia. Retrieved January 10, 2026, from [Link]
-
Workup: Amines. (n.d.). University of Rochester, Department of Chemistry. Retrieved January 10, 2026, from [Link]
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Co-solvency and anti-solvent method for the solubility enhancement. (2024, October 30). Retrieved January 10, 2026, from [Link]
-
Solubilization techniques used for poorly water-soluble drugs. (n.d.). PubMed Central. Retrieved January 10, 2026, from [Link]
-
Troubleshooting: How to Improve Yield. (n.d.). University of Rochester, Department of Chemistry. Retrieved January 10, 2026, from [Link]
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How does branching increase the solubility in amines? (2018, May 12). Quora. Retrieved January 10, 2026, from [Link]
-
2,3-Diaminopyridine | C5H7N3 | CID 9956. (n.d.). PubChem. Retrieved January 10, 2026, from [Link]
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Amines: Structure, Properties, and Reactions. (n.d.). Solubility of Things. Retrieved January 10, 2026, from [Link]
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2,3-Diamino-6-methoxypyridine | C6H9N3O | CID 3023920. (n.d.). PubChem. Retrieved January 10, 2026, from [Link]
-
Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions. (n.d.). MDPI. Retrieved January 10, 2026, from [Link]
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Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. (n.d.). ACS Publications. Retrieved January 10, 2026, from [Link]
-
Design, synthesis and evaluation of amino-3,5-dicyanopyridines and thieno[2,3-b]pyridines as ligands of adenosine A1 receptors for the potential treatment of epilepsy. (n.d.). PubMed Central. Retrieved January 10, 2026, from [Link]
-
The Effects of pH on Solubility. (2019, January 3). Chemistry LibreTexts. Retrieved January 10, 2026, from [Link]
-
What could be reason for getting a very low yield in organic chemistry? (2015, January 21). Quora. Retrieved January 10, 2026, from [Link]
-
Impact of Gastric pH Variations on the Release of Amorphous Solid Dispersion Formulations Containing a Weakly Basic Drug and Enteric Polymers. (n.d.). PubMed Central. Retrieved January 10, 2026, from [Link]
-
Synthesis and New Reactions of 3,6-Diaminothieno[2,3-b]pyridine-5-carbonitriles. (2025, November 12). MDPI. Retrieved January 10, 2026, from [Link]
-
Direct Synthesis of Pyridine Derivatives. (n.d.). Organic Chemistry Portal. Retrieved January 10, 2026, from [Link]
-
Properties of amines. (2024, November 7). Chemistry LibreTexts. Retrieved January 10, 2026, from [Link]
-
2-Phenylpyridine. (n.d.). In Wikipedia. Retrieved January 10, 2026, from [Link]
-
Methods of preparation of Aromatic amines. (n.d.). Slideshare. Retrieved January 10, 2026, from [Link]
-
Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. (2025, August 7). Retrieved January 10, 2026, from [Link]
-
Pyridine: the scaffolds with significant clinical diversity. (2022, May 20). RSC Publishing. Retrieved January 10, 2026, from [Link]
-
Effect of pH on the solubility and release of furosemide from polyamidoamine (PAMAM) dendrimer complexes. (2007, December 10). PubMed. Retrieved January 10, 2026, from [Link]
-
Impact of dissolution medium pH and ionization state of the drug on the release performance of amorphous solid dispersions. (2024, October 23). PubMed. Retrieved January 10, 2026, from [Link]
-
2-N-phenylpyridine-2,3-diamine | C11H11N3 | CID 10679091. (n.d.). PubChem. Retrieved January 10, 2026, from [Link]
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- 13. Effect of pH on the solubility and release of furosemide from polyamidoamine (PAMAM) dendrimer complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 15. This compound | 144563-51-9 [amp.chemicalbook.com]
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- 18. 2,3-Diaminopyridine | C5H7N3 | CID 9956 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Catalyst Deactivation in Reactions with 2,3-Diamino-6-phenylpyridine
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific challenges of catalyst deactivation when working with 2,3-Diamino-6-phenylpyridine in catalytic reactions. Our goal is to equip you with the expert knowledge and practical protocols necessary to overcome common hurdles and ensure the success of your experiments.
Introduction: The Challenge of this compound
This compound is a valuable building block in medicinal chemistry and materials science. However, its unique structure, featuring a pyridine nitrogen and two adjacent amino groups, presents a significant challenge in transition metal-catalyzed reactions, particularly those employing palladium catalysts. These multiple nitrogen-based Lewis basic sites can strongly coordinate to the metal center, leading to catalyst inhibition and deactivation, ultimately resulting in low or no product yield. This phenomenon is a specific and more complex case of the "2-pyridyl problem" often encountered with pyridine-containing substrates.[1]
This guide will walk you through the mechanisms of deactivation and provide actionable strategies to mitigate these issues, ensuring robust and reproducible results.
Part 1: Troubleshooting Guide - Diagnosing and Solving Catalyst Deactivation
This section is designed to help you identify the root cause of catalyst deactivation in your reaction and provides a logical workflow for troubleshooting.
Q1: My cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) with this compound is failing or giving very low yields. What are the likely causes?
Low yields or complete reaction failure are common when first working with this substrate. The primary suspect is almost always rapid catalyst deactivation. Here’s how to diagnose the problem:
-
Visual Cues: The formation of a black precipitate, known as "palladium black," is a clear indicator of catalyst aggregation and deactivation. This happens when the active Pd(0) species fall out of the catalytic cycle and agglomerate.
-
Reaction Profile: If you are monitoring the reaction over time (e.g., by LC-MS or GC-MS), you may observe an initial burst of product formation that quickly plateaus. This suggests that the catalyst is active at the beginning but is rapidly poisoned by the substrate or product.
The workflow below will guide you through a systematic approach to resolving this issue.
Caption: Troubleshooting workflow for low conversion with this compound.
Part 2: Frequently Asked Questions (FAQs)
This section provides detailed answers to common questions, explaining the causality behind experimental choices.
Mechanism of Deactivation
Q2: How exactly does this compound deactivate the palladium catalyst?
The deactivation is primarily due to the strong coordination of the nitrogen lone pairs to the palladium center. With this compound, this is exacerbated by the potential for bidentate chelation, where two nitrogen atoms bind to the palladium simultaneously, forming a highly stable, but catalytically inactive, complex.
There are two main binding modes that can lead to catalyst poisoning:
-
Pyridine-Amino Chelation: The nitrogen of the pyridine ring and the amino group at the 2-position can form a stable 5-membered ring with the palladium center. This bidentate chelation is a very effective way to sequester the catalyst.
-
Diamino Chelation: The two adjacent amino groups at the 2- and 3-positions can also potentially chelate to the metal, although this would form a less favorable 4-membered ring.
Caption: Chelation of this compound leads to an inactive catalyst complex.
Preventative Strategies: Ligand Selection
Q3: How can I prevent this chelation and keep the catalyst active? The most effective strategy is to use a ligand that can sterically and electronically shield the palladium center.
The choice of ligand is the most critical parameter for success. Standard ligands like triphenylphosphine (PPh₃) are often ineffective because they are not bulky enough to prevent the substrate from accessing and coordinating to the palladium.[2]
Recommended Ligands:
-
Bulky, Electron-Rich Biaryl Monophosphine Ligands (Buchwald Ligands): These are the go-to choice for challenging substrates like aminopyridines. Their steric bulk physically blocks the substrate's nitrogen atoms from coordinating to the palladium, while their electron-donating nature promotes the key oxidative addition and reductive elimination steps of the catalytic cycle.[3]
-
Examples: SPhos, XPhos, and RuPhos are excellent starting points.[2]
-
-
N-Heterocyclic Carbenes (NHCs): These are another class of bulky, electron-donating ligands that can be very effective.
-
Examples: IPr, SImes.
-
Table 1: Comparative Performance of Ligands in Suzuki-Miyaura Coupling of Aminopyridines
| Ligand | Catalyst Precursor | Base | Solvent | Substrate | Yield (%) | Reference |
| PPh₃ | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 5-Bromo-2-methylpyridin-3-amine | Moderate to Good | [1] |
| SPhos | PdCl₂ | K₂CO₃ | DMF | N-protected-5-bromo-2-nitrophenyl-benzimidazole | up to 81% | [1] |
| XPhos | Pd(OAc)₂ | K₃PO₄ | Toluene | 4-Chloro-toluene | 95% | [4] |
Note: Data for the exact target substrate is limited; this table uses close analogs to demonstrate ligand efficacy.
Preventative Strategies: Reaction Conditions
Q4: Beyond ligand choice, how can I optimize my reaction conditions (base, solvent, temperature)?
Optimizing reaction conditions is crucial to disfavor catalyst deactivation pathways and promote the desired coupling reaction.
-
Base Selection: The base plays a critical role in the transmetalation step of the Suzuki reaction and in the deprotonation of the amine in the Buchwald-Hartwig amination.[5] For challenging substrates like this compound, a stronger, non-nucleophilic base is often required.
-
Solvent Selection: The solvent must be able to dissolve all reaction components and should be anhydrous and aprotic (for most cross-coupling reactions).
-
Temperature Control: While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition. A typical starting point is 80-110 °C. If catalyst deactivation is suspected, it may be beneficial to run the reaction at a lower temperature for a longer period.
Preventative Strategies: Substrate Modification (Protecting Groups)
Q5: Should I consider protecting the amino groups? If so, how?
Yes, protecting one or both amino groups is a highly effective, albeit longer, strategy to prevent catalyst poisoning. By temporarily converting the amino groups into a less coordinating functional group (like a carbamate), you can effectively "turn off" their ability to deactivate the catalyst. The tert-butyloxycarbonyl (Boc) group is an excellent choice due to its stability and ease of removal under acidic conditions.[8][9]
Workflow for Amino Group Protection Strategy
Caption: Workflow for using a protecting group strategy.
Part 3: Experimental Protocols
These protocols provide detailed, step-by-step methodologies for key experiments. Safety Note: Always perform reactions under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with an Unprotected Aminopyridine
This protocol is a starting point for the direct coupling of a halo-diaminopyridine.
-
Reaction Setup: To an oven-dried Schlenk tube, add the halo-diaminopyridine (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).
-
Catalyst Addition: In a separate vial, prepare the catalyst system by mixing the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%) in anhydrous toluene. Add this catalyst solution to the Schlenk tube.
-
Reaction: Seal the Schlenk tube, evacuate, and backfill with an inert gas (repeat three times). Stir the mixture at the desired temperature (e.g., 100 °C) for the specified time (monitor by TLC or LC-MS).
-
Work-up: After the reaction is complete, cool to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[10]
Protocol 2: Mono-Boc Protection of a Diaminopyridine
This protocol describes a method for the selective mono-protection of a diamine, which can be adapted for this compound.[11]
-
Reaction Setup: Dissolve the diaminopyridine (1.0 equiv.) in a suitable solvent like methanol.
-
Acid Addition: Cool the solution to 0 °C and slowly add a source of HCl (e.g., Me₃SiCl, 1.0 equiv.) to form the mono-hydrochloride salt in situ.
-
Boc Anhydride Addition: Allow the mixture to warm to room temperature, then add water followed by di-tert-butyl dicarbonate ((Boc)₂O, 1.0 equiv.) in methanol.
-
Reaction: Stir the mixture at room temperature for 1-2 hours.
-
Work-up: Dilute with water and wash with a nonpolar solvent (e.g., ether) to remove any di-protected byproduct. Adjust the aqueous layer to a pH >12 with NaOH and extract the mono-protected product with dichloromethane.
-
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to obtain the mono-Boc protected diamine.[11]
Protocol 3: Deprotection of a Boc-Protected Aminopyridine
This is a standard procedure for removing the Boc group after a successful coupling reaction.[9][12]
-
Reaction Setup: Dissolve the Boc-protected compound in a solvent such as dichloromethane (CH₂Cl₂).
-
Acid Addition: Add an excess of a strong acid, such as trifluoroacetic acid (TFA, typically 20-50% v/v in CH₂Cl₂) or a solution of HCl in dioxane (e.g., 4M).
-
Reaction: Stir the solution at room temperature. The reaction is usually rapid and can be monitored by the evolution of CO₂ gas and by TLC.
-
Work-up: Once the reaction is complete, carefully neutralize the excess acid with a base (e.g., saturated aqueous NaHCO₃).
-
Isolation: Extract the product with an organic solvent, dry the organic layer, and concentrate to yield the deprotected amine.
Part 4: Catalyst Regeneration
Q6: Can I regenerate my palladium catalyst after it has been deactivated by a nitrogen-containing substrate?
Regeneration of homogeneous palladium catalysts can be challenging, but in some cases, activity can be restored. For heterogeneous catalysts (e.g., Pd on carbon), regeneration is more feasible.
Protocol for Regeneration of Pd/C Catalyst:
If your catalyst has been fouled by organic residues, a washing procedure may be effective.
-
Filtration: After the reaction, filter the heterogeneous Pd/C catalyst from the reaction mixture.
-
Washing: Wash the catalyst sequentially with a series of solvents to remove adsorbed organic material. A typical sequence might be:
-
The reaction solvent (e.g., toluene)
-
A more polar solvent (e.g., ethanol or methanol)
-
A non-polar solvent (e.g., hexanes)
-
-
Drying: Dry the washed catalyst under vacuum at a moderate temperature (e.g., 60-80 °C).
For more severe poisoning, oxidative treatments followed by reduction may be necessary, but these are more complex procedures and may alter the catalyst's morphology and activity.
References
- BenchChem Technical Support. (2025). Effect of base and solvent on 6-Chloropyridin-3-amine reactivity.
- BenchChem Technical Support. (2025). A Comparative Guide to Phosphine Ligands in Suzuki-Miyaura Coupling Reactions.
- Wikipedia. (2023).
- BenchChem Technical Support. (2025).
- Gale, D. J., et al. (2010). A computational study of phosphine ligand effects in Suzuki-Miyaura coupling.
- Chemistry LibreTexts. (2023).
- KAUST Repository. (n.d.). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol.
- BenchChem Technical Support. (2025).
- Bardey, V., et al. (2014). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 47(10), 3151-3163.
- Arhangelskis, M., et al. (2018). Air-Stable, Recyclable, and Regenerative Phosphine Sulfide Palladium(0) Catalysts for C−C Coupling Reaction. Organometallics, 37(15), 2549-2556.
- Wikipedia. (2023).
- BenchChem Technical Support. (2025). A Comparative Guide to Phosphine Ligands in Suzuki-Miyaura Coupling Reactions.
- Servín, F. A., et al. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society, 61(1), 23-27.
- Rasool, N., et al. (2019). Role of Pyridine Nitrogen in Palladium-Catalyzed Imine Hydrolysis: A Case Study of (E)-1-(3-bromothiophen-2-yl)-N-(4-methylpyridin-2-yl)methanimine. Molecules, 24(14), 2609.
- Rasool, N., et al. (2019). Role of Pyridine Nitrogen in Palladium-Catalyzed Imine Hydrolysis: A Case Study of (E)-1-(3-bromothiophen-2-yl)-N-(4-methylpyridin-2-yl)methanimine. PubMed.
- Beltrán, A., et al. (2023). Palladium Catalysts Supported in Microporous Phosphine Polymer Networks. Polymers, 15(20), 4078.
- Beltrán, A., et al. (2023). Palladium Catalysts Supported in Microporous Phosphine Polymer Networks.
- Google Patents. (n.d.). CN102936220B - BOC protection method for aminopyridine.
- Servín, F. A., et al. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof.
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
- Wikipedia. (2023). Suzuki reaction.
- El-Gendy, M. A., et al. (2013).
- BenchChem Technical Support. (2025).
- Daugulis, O., & Zaitsev, V. G. (2005). Palladium-Catalyzed Ortho C–H Arylation of Unprotected Anilines: Chemo- and Regioselectivity Enabled by the Cooperating Ligand [2,2′-Bipyridin]-6(1H)-one.
- Doraghi, F., et al. (2023). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. RSC Advances, 13(5), 3136-3156.
- Master Organic Chemistry. (2022). Amine Protection and Deprotection.
- SciSpace. (n.d.).
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 12. masterorganicchemistry.com [masterorganicchemistry.com]
Troubleshooting guide for the synthesis of 2,3-diaminopyridine derivatives
Welcome to the technical support center for the synthesis of 2,3-diaminopyridine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of these crucial building blocks. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, grounded in scientific principles and practical experience.
Troubleshooting Guides
This section is dedicated to addressing specific issues that may arise during the synthesis of 2,3-diaminopyridine and its derivatives. We will explore common synthetic routes and their associated challenges.
Route 1: Reduction of 2-Amino-3-nitropyridine
The reduction of a nitro group is a fundamental transformation in the synthesis of 2,3-diaminopyridines.[1][2][3] However, this step can be fraught with challenges, including incomplete reactions and the formation of side products.
Question 1: I am experiencing low yields and incomplete reduction of 2-amino-3-nitropyridine to 2,3-diaminopyridine. What are the potential causes and how can I optimize the reaction?
Answer:
Low yields and incomplete reduction are common hurdles in this synthesis. The efficiency of the reduction is highly dependent on the chosen reducing agent and the reaction conditions. Several factors could be at play:
-
Choice of Reducing Agent: The selection of the reducing agent is critical. Common choices include catalytic hydrogenation (e.g., Pd/C, Raney Nickel) and metal/acid combinations (e.g., Sn/HCl, Fe/HCl).[1][2] Catalytic hydrogenation is often preferred for its cleaner reaction profile, but the catalyst can be sensitive to impurities. Metal/acid reductions are robust but can sometimes lead to the formation of chlorinated byproducts or difficulties in product isolation.
-
Catalyst Activity (for Catalytic Hydrogenation): If you are using catalytic hydrogenation, the activity of your catalyst is paramount. Ensure that the catalyst is fresh and has not been poisoned by sulfur-containing compounds or other inhibitors. The loading of the catalyst is also a key parameter to optimize.
-
Reaction Conditions: Temperature and pressure are crucial for catalytic hydrogenation. Insufficient hydrogen pressure or low temperatures can lead to incomplete reduction. For metal/acid reductions, the concentration of the acid and the reaction temperature can influence the reaction rate and selectivity.
-
Solvent Selection: The choice of solvent can impact the solubility of the starting material and the efficiency of the reduction. Common solvents for catalytic hydrogenation include ethanol, methanol, and ethyl acetate.
Troubleshooting Workflow for Low Yields in Nitro Group Reduction:
Caption: Troubleshooting workflow for low yields in the reduction of 2-amino-3-nitropyridine.
Experimental Protocol: Catalytic Hydrogenation of 2-Amino-3-nitropyridine
-
Preparation: In a suitable hydrogenation vessel, dissolve 2-amino-3-nitropyridine (1.0 eq) in anhydrous ethanol.
-
Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) (5-10 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (typically 50-100 psi) and stir the reaction mixture vigorously at room temperature or with gentle heating (40-50 °C).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Once the reaction is complete, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with ethanol.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude 2,3-diaminopyridine, which can be further purified by recrystallization or column chromatography.[4]
| Parameter | Condition A | Condition B | Condition C |
| Reducing Agent | Pd/C (10%) | SnCl₂·2H₂O/HCl | Fe/HCl |
| Solvent | Ethanol | Concentrated HCl | Ethanol/Water |
| Temperature | 25-50°C | 35-40°C | Reflux |
| Typical Yield | >90% | ~86% | Variable |
| Reference | [4] | [5] | [1] |
Table 1. Comparison of different reduction methods for 2-amino-3-nitropyridine.
Route 2: Chichibabin Amination
The Chichibabin reaction provides a direct method for the amination of pyridines using sodium amide.[6][7] While effective, this reaction can be challenging due to its harsh conditions and potential for side reactions.
Question 2: My Chichibabin amination of 3-aminopyridine is giving a low yield of 2,3-diaminopyridine, and I'm observing the formation of a dark, tarry substance. What's going wrong?
Answer:
The Chichibabin reaction is notoriously sensitive to reaction conditions, and the issues you're facing are quite common. Here's a breakdown of the likely culprits and how to address them:
-
Purity of Sodium Amide: The quality of the sodium amide is crucial. Old or impure sodium amide can lead to decreased reactivity and the formation of byproducts.[8] It's often recommended to use freshly prepared or high-purity commercial sodium amide.
-
Reaction Temperature: The Chichibabin reaction typically requires high temperatures. However, excessive temperatures can lead to polymerization and the formation of tarry byproducts. Careful temperature control is essential.
-
Solvent: The choice of solvent is important. Anhydrous, high-boiling, and inert solvents like xylene, toluene, or N,N-dimethylaniline are commonly used.[6][8] Ensure your solvent is completely dry, as moisture will quench the sodium amide.
-
Atmosphere: The reaction must be carried out under a strictly inert atmosphere (e.g., dry nitrogen or argon) to prevent the decomposition of the highly reactive sodium amide.
Mechanism of the Chichibabin Reaction:
Caption: Simplified mechanism of the Chichibabin reaction.
Troubleshooting Tips for Chichibabin Amination:
-
Use Fresh Sodium Amide: If possible, use freshly opened or high-purity sodium amide.
-
Optimize Temperature: Start with a lower temperature and gradually increase it, monitoring the reaction closely.
-
Ensure Anhydrous Conditions: Dry your solvent and glassware thoroughly before use.
-
Inert Atmosphere: Maintain a positive pressure of an inert gas throughout the reaction.
-
Modified Procedures: Consider modified Chichibabin conditions, such as the use of NaH-iodide composites, which can mediate the amination under milder conditions.[9]
Route 3: Palladium-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig Amination)
The Buchwald-Hartwig amination is a powerful and versatile method for forming C-N bonds, offering a milder alternative to traditional methods.[10][11][12] However, catalyst deactivation and incomplete conversion can be problematic.
Question 3: I'm attempting a Buchwald-Hartwig amination to synthesize a 2,3-diaminopyridine derivative, but the reaction is sluggish and gives a low yield. How can I improve the efficiency of my coupling reaction?
Answer:
The success of a Buchwald-Hartwig amination hinges on the careful selection of the catalyst system (palladium precursor and ligand) and the reaction conditions. Here are the key factors to consider:
-
Ligand Choice: The ligand is arguably the most critical component of the catalyst system. The choice of ligand depends on the specific substrates being coupled. For electron-rich anilines and aryl halides, bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos are often effective.
-
Palladium Precursor: Common palladium precursors include Pd(OAc)₂, Pd₂(dba)₃, and various pre-catalysts. The choice of precursor can influence the rate of catalyst activation.
-
Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle. Common choices include sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), and potassium phosphate (K₃PO₄). The strength and solubility of the base can significantly impact the reaction.
-
Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are typically used. The choice of solvent can affect the solubility of the reactants and the stability of the catalyst.
-
Temperature: While many Buchwald-Hartwig reactions can be performed at or near room temperature, some challenging couplings may require heating.
Catalytic Cycle of the Buchwald-Hartwig Amination:
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
| Ligand | Substrate Scope | Key Features |
| P(o-tol)₃ | Secondary amines with aryl bromides | One of the earliest ligands used. |
| BINAP | Primary amines with aryl iodides and triflates | Bidentate ligand that can prevent catalyst decomposition.[10] |
| XPhos | Wide range of amines and aryl halides | Bulky, electron-rich ligand enabling challenging couplings. |
| RuPhos | Secondary amines with aryl chlorides | Particularly effective for less reactive aryl chlorides.[11] |
Table 2. Common ligands for the Buchwald-Hartwig amination and their applications.
Frequently Asked Questions (FAQs)
Q1: What is the best method for purifying 2,3-diaminopyridine and its derivatives?
A1: The purification method depends on the scale of the reaction and the nature of the impurities. For small-scale purifications, column chromatography on silica gel is often effective. For larger quantities, recrystallization from a suitable solvent (e.g., benzene, water, or ethanol-water mixtures) is a common and efficient method.[1] In some cases, cation-exchange chromatography can be a useful technique for removing excess aminopyridine starting materials.[13]
Q2: I am observing the formation of a significant amount of 2-amino-3,5-dibromopyridine during the bromination of 2-aminopyridine. How can I minimize this side reaction?
A2: Over-bromination is a common issue in this reaction.[14] To minimize the formation of the dibromo byproduct, you can try the following:
-
Control Stoichiometry: Carefully control the stoichiometry of the brominating agent (e.g., bromine or N-bromosuccinimide). Using a slight excess of 2-aminopyridine can help.
-
Slow Addition: Add the brominating agent slowly and at a low temperature to control the reaction rate and improve selectivity.
-
Alternative Brominating Agent: Consider using a milder brominating agent like N-bromosuccinimide (NBS), which can offer better control over the reaction.
Q3: Are there any safety precautions I should be aware of when working with reagents for 2,3-diaminopyridine synthesis?
A3: Yes, several reagents used in these syntheses require careful handling.
-
Sodium Amide (NaNH₂): Highly reactive and pyrophoric. It reacts violently with water. Handle under a strictly inert atmosphere in a glovebox or with appropriate Schlenk techniques.
-
Bromine: Highly corrosive and toxic. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Palladium Catalysts: While generally stable, some palladium catalysts can be pyrophoric, especially when finely divided (e.g., Pd/C). Handle with care, especially during filtration.
-
Strong Acids and Bases: Concentrated acids (HCl, H₂SO₄) and strong bases (NaOtBu) are corrosive. Handle with appropriate PPE.
Always consult the Safety Data Sheet (SDS) for each reagent before use and perform a thorough risk assessment for your specific experimental setup.
References
-
Organic Syntheses Procedure. 2,3-diaminopyridine. Available from: [Link]
-
Wikipedia. Chichibabin reaction. Available from: [Link]
-
Scientific Update. The Chichibabin amination reaction. Available from: [Link]
-
Slideshare. Chichibabin Reaction. Available from: [Link]
-
Chemistry Notes. Chichibabin amination: Easy mechanism. Available from: [Link]
-
PubMed. Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Available from: [Link]
- Google Patents. DE102009022830A1 - Preparing 2,3-diaminopyridine compounds.
- Google Patents. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine.
-
Wikipedia. Buchwald–Hartwig amination. Available from: [Link]
-
DR-NTU. Revisiting the Chichibabin reaction: C2-amination of pyridines with a NaH-iodide composite. Available from: [Link]
-
University of Rochester. Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. Available from: [Link]
- Google Patents. CN103664762A - Method for preparing 2,3-diamino pyridine.
-
Eureka | Patsnap. Preparation method of 2-amino-3-nitro pyridine. Available from: [Link]
-
Wikipedia. Ullmann condensation. Available from: [Link]
-
ResearchGate. Regioselective Copper(I)‐Catalyzed Ullmann Amination of Halopyridyl Carboxylates using Sodium Azide. Available from: [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. Available from: [Link]
-
University of Groningen research portal. The Buchwald–Hartwig Amination After 25 Years. Available from: [Link]
-
ResearchGate. Synthesis of 2,3-Diaminopyridine-derived Azabenzimidazoles and (Phenylimino)pyridine Analogues as Potential Anti-plasmodial Agents. Available from: [Link]
-
MDPI. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Available from: [Link]
-
PubMed Central. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Available from: [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Available from: [Link]
- Google Patents. KR20100050524A - Process for the synthesis of diaminopyridine and related compounds.
-
ResearchGate. 2,3-Diaminopyridine | Request PDF. Available from: [Link]
-
ARKAT USA. Synthesis of 2,3-diaminopyridine-derived 4-azabenzimidazoles and (phenylimino)pyridine analogues as potential anti. Available from: [Link]
-
MDPI. Synthesis and New Reactions of 3,6-Diaminothieno[2,3-b]pyridine-5-carbonitriles. Available from: [Link]
-
Organic Chemistry Portal. Ullmann Reaction. Available from: [Link]
-
ResearchGate. Microwave‐Promoted Ullmann Condensation of 2‐Aminopyridines with 2‐Chlorobenzoic Acids. Available from: [Link]
-
MDPI. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Available from: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Unlocking the Potential of 2,3-Diaminopyridine in Pharmaceutical Synthesis. Available from: [Link]
Sources
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- 4. CN103664762A - Method for preparing 2,3-diamino pyridine - Google Patents [patents.google.com]
- 5. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]
- 6. Chichibabin reaction - Wikipedia [en.wikipedia.org]
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- 8. chemistnotes.com [chemistnotes.com]
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- 11. research.rug.nl [research.rug.nl]
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- 14. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Recrystallization of 2,3-Diamino-6-phenylpyridine
Introduction
Welcome to the technical support center for the purification of 2,3-Diamino-6-phenylpyridine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile synthetic intermediate.[1] High purity of this compound is often critical for successful downstream applications, particularly in medicinal chemistry and materials science.[1] Recrystallization is a powerful technique for achieving the desired purity, but it can present challenges.[2][3] This document provides in-depth, experience-based guidance in a question-and-answer format to help you navigate common issues and optimize your recrystallization protocols.
Principles of Recrystallization
Recrystallization is a purification technique used for solid organic compounds.[3] The fundamental principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures. Ideally, the compound of interest should be highly soluble in the solvent at an elevated temperature and sparingly soluble at a lower temperature. Impurities, on the other hand, should either be highly soluble at all temperatures (remaining in the mother liquor upon cooling) or insoluble in the hot solvent (allowing for removal by hot filtration).
General Recrystallization Workflow
The process of recrystallization can be broken down into several key steps, each critical for achieving high purity and yield.
Caption: A generalized workflow for the recrystallization of a solid organic compound.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: What is the best solvent for recrystallizing this compound?
A1: The ideal solvent for recrystallization is one in which this compound has high solubility at the solvent's boiling point and low solubility at room temperature or below. Aromatic amines like this compound often exhibit good solubility in polar organic solvents.[4][5]
Recommended Solvents to Screen:
| Solvent | Rationale | Potential Drawbacks |
| Ethanol | Often a good starting point for aromatic compounds.[5] | May have moderate solubility at room temperature, potentially reducing yield. |
| Methanol | Similar to ethanol but more polar. | Can also lead to reduced yield if solubility at low temperatures is too high. |
| Isopropanol | Less polar than ethanol and methanol, may offer a better solubility differential. | |
| Toluene | A non-polar aromatic solvent; can be effective if impurities are highly polar. | May require a co-solvent to achieve sufficient solubility at high temperatures. |
| Water | Generally, aromatic amines have limited solubility in water.[4] However, a mixed solvent system (e.g., Ethanol/Water or Methanol/Water) can be highly effective.[5] | The ratio of solvents is critical and must be determined empirically. |
Experimental Protocol: Solvent Screening
-
Place a small amount (e.g., 20-30 mg) of your crude this compound into several test tubes.
-
Add a small volume (e.g., 0.5 mL) of a candidate solvent to each test tube at room temperature. Observe the solubility.
-
If the compound is insoluble at room temperature, gently heat the test tube in a water bath. Add the solvent dropwise until the solid just dissolves.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath.
-
Observe the formation of crystals. An ideal solvent will yield a significant amount of crystalline solid upon cooling.
Q2: My recrystallized product is still colored. How can I remove colored impurities?
A2: Colored impurities are common in the synthesis of aromatic amines, often arising from oxidation or side reactions.[6] These can typically be removed by treating the hot solution with activated carbon.
Mechanism of Action: Activated carbon has a high surface area and can adsorb large, colored impurity molecules.
Experimental Protocol: Decolorization with Activated Carbon
-
After dissolving your crude product in the minimum amount of hot solvent, remove the flask from the heat source.
-
Allow the boiling to subside slightly to prevent violent frothing.
-
Add a small amount of activated carbon (a spatula tip is usually sufficient) to the hot solution.
-
Swirl the flask and gently reheat to boiling for a few minutes.
-
Perform a hot filtration to remove the activated carbon and any other insoluble impurities.[7]
-
Proceed with the cooling and crystallization steps as usual.
Caution: Adding activated carbon to a boiling solution can cause it to boil over violently. Always cool the solution slightly before adding the carbon.
Q3: No crystals are forming, even after cooling the solution in an ice bath. What should I do?
A3: The failure of crystals to form can be due to several factors, including using too much solvent or the presence of impurities that inhibit crystallization.[8][9]
Troubleshooting Steps:
-
Induce Crystallization:
-
Scratching: Use a glass rod to scratch the inside surface of the flask below the level of the solution.[5][9] The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: Add a tiny crystal of the pure compound (a "seed crystal") to the solution.[9] This provides a template for further crystal growth.
-
-
Reduce the Volume of Solvent: If induction techniques fail, it is likely that too much solvent was used.[8][9] Gently heat the solution to boil off some of the solvent. Then, allow the solution to cool again.
-
Consider an Anti-Solvent: If you are using a single solvent system, you can try adding a miscible "anti-solvent" in which your compound is insoluble. Add the anti-solvent dropwise to the solution until it becomes slightly cloudy, then warm the solution until it becomes clear again and allow it to cool slowly.
Q4: The product "oils out" instead of forming crystals. How can I fix this?
A4: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid phase instead of a solid.[9] This is often due to a high concentration of impurities, which can depress the melting point of the mixture.
Solutions:
-
Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Add a small amount of additional hot solvent to decrease the saturation point, and then allow the solution to cool more slowly.[9]
-
Use a Lower-Boiling Solvent: If possible, choose a recrystallization solvent with a boiling point lower than the melting point of your compound.
-
Purify Further Before Recrystallization: If the material is very impure, consider a preliminary purification step, such as column chromatography, before attempting recrystallization.
Q5: My yield is very low. How can I improve it?
A5: A low yield can result from several experimental errors.[8]
Key Areas for Improvement:
-
Minimize Solvent Usage: Ensure you are using the minimum amount of hot solvent necessary to dissolve the compound.[8] Excess solvent will retain more of your product in the mother liquor upon cooling.
-
Ensure Complete Crystallization: Allow sufficient time for crystallization to occur. Cooling the solution in an ice bath after it has reached room temperature will maximize the amount of product that crystallizes out.
-
Careful Filtration and Washing: When washing the collected crystals, use a minimal amount of ice-cold solvent to avoid redissolving the product.[8]
-
Avoid Premature Crystallization: If crystals form during hot filtration, some of your product will be lost. To prevent this, use a pre-heated funnel and flask for the hot filtration.
Troubleshooting Summary Table
| Issue | Probable Cause(s) | Recommended Solution(s) |
| No Crystal Formation | - Too much solvent used.- Solution is supersaturated but nucleation hasn't started. | - Boil off some solvent and re-cool.- Scratch the inner surface of the flask.- Add a seed crystal.[9] |
| "Oiling Out" | - Solution is cooling too rapidly.- High concentration of impurities depressing the melting point.- Solvent boiling point is higher than the compound's melting point. | - Reheat, add more solvent, and cool slowly.[9]- Consider a preliminary purification step.- Choose a lower-boiling point solvent. |
| Colored Product | - Presence of colored, often oxidized, impurities. | - Add activated carbon to the hot solution and perform a hot filtration.[7] |
| Low Yield | - Using too much solvent.- Incomplete crystallization.- Washing crystals with too much or warm solvent.- Premature crystallization during hot filtration. | - Use the minimum amount of hot solvent.[8]- Allow adequate time for cooling and use an ice bath.- Wash with a minimal amount of ice-cold solvent.[8]- Use a pre-heated funnel for hot filtration. |
| Crystallization is Too Rapid | - The solution is too concentrated. | - Reheat, add a small amount of additional solvent, and cool more slowly.[9] |
Recommended Recrystallization Protocol for this compound
This protocol is a general guideline. The optimal solvent and conditions should be determined through preliminary screening experiments.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the chosen solvent (e.g., ethanol) and a boiling chip. Heat the mixture to a gentle boil on a hot plate. Continue to add the hot solvent in small portions until the solid is completely dissolved.
-
(Optional) Decolorization: Remove the flask from the heat. Once the boiling has subsided, add a small amount of activated carbon. Swirl and reheat for 2-3 minutes.
-
Hot Filtration: Pre-heat a funnel and a receiving flask. Place a piece of fluted filter paper in the funnel. Pour the hot solution through the filter paper to remove the activated carbon and any other insoluble impurities.
-
Crystallization: Cover the receiving flask with a watch glass and allow the filtrate to cool slowly to room temperature. To maximize yield, subsequently place the flask in an ice-water bath for 15-20 minutes.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.
-
Drying: Allow the crystals to dry completely, either by air drying or in a vacuum oven at a temperature well below the compound's melting point.
References
- Recrystallization and Crystallization. (n.d.).
- Recrystallization1. (n.d.).
- CN104529886A - Method for separating mixed aminopyridine through crystallization and rectification coupling technology - Google Patents. (n.d.).
- Phenylpyridine: Properties, Applications, Safety Data & Supplier Information. (n.d.).
- How to recrystallization amine compound and it is not soluble in common organic solvents. (2021).
- Veteran chemists, have any advice on recrystallization for an inexperienced undergrad? : r/chemistry - Reddit. (2014).
- Troubleshooting - Chemistry LibreTexts. (2022).
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Validation & Comparative
A Senior Application Scientist's Comparative Guide to Diaminopyridine Isomers for Advanced Research
Introduction: The Strategic Choice of a Diaminopyridine Scaffold
In the landscape of medicinal chemistry and materials science, the pyridine ring is a privileged scaffold, offering a unique combination of aromaticity, hydrogen bonding capability, and aqueous solubility.[1] The introduction of two amino substituents transforms this simple heterocycle into a versatile building block, a diaminopyridine (DAP), ripe with potential for constructing complex molecular architectures. However, not all DAP isomers are created equal. The precise placement of the amino groups profoundly influences the molecule's electronic properties, steric profile, reactivity, and ultimately, its utility in a given application.
This guide provides an in-depth comparison of 2,3-diamino-6-phenylpyridine with other key diaminopyridine isomers, namely 2,6-diaminopyridine and 3,4-diaminopyridine. We will dissect their fundamental physicochemical differences, explore their divergent reactivity, and highlight their applications, providing researchers, scientists, and drug development professionals with the critical insights needed to select the optimal isomer for their synthetic and therapeutic goals.
Caption: Key diaminopyridine isomers discussed in this guide.
Part 1: A Comparative Analysis of Physicochemical Properties
The foundation of a molecule's behavior lies in its physicochemical properties. For DAP isomers, properties like basicity (pKa), solubility, and lipophilicity (logP) are dictated by the interplay between the electron-withdrawing pyridine nitrogen and the electron-donating amino groups.
-
Basicity (pKa): The position of the amino groups relative to the ring nitrogen and each other determines their basicity. In 2,6-diaminopyridine , the amino groups are in positions activated by the ring nitrogen, increasing their electron-donating character and making this isomer relatively basic. In 3,4-diaminopyridine , the 3-amino group is less influenced by the ring nitrogen than the 4-amino group, leading to two distinct pKa values. The vicinal arrangement of amino groups in This compound creates a unique electronic environment, with the 2-amino group being more directly influenced by the ring nitrogen. The addition of the phenyl group further modifies the electron density and introduces steric bulk.
-
Solubility: Diaminopyridines are generally soluble in polar organic solvents, and their solubility in water is moderate.[2] 2,6-Diaminopyridine is reported to be soluble in water at 180 g/L at 20°C.[2] The ability of the amino groups to form hydrogen bonds is a key contributor. The phenyl substitution in this compound increases its lipophilicity, generally decreasing its aqueous solubility compared to its unsubstituted counterparts.
-
Lipophilicity (logP): The partition coefficient (logP) is a critical parameter in drug design, influencing membrane permeability and absorption.[3] Unsubstituted DAPs have low logP values. The introduction of a phenyl group, as in this compound, significantly increases the logP value, enhancing its potential for crossing biological membranes but also posing challenges related to solubility.
Table 1: Comparative Physicochemical Properties of Diaminopyridine Isomers
| Property | This compound | 2,6-Diaminopyridine | 3,4-Diaminopyridine (Amifampridine) |
| CAS Number | 144563-51-9[4][5] | 141-86-6[6][7] | 54-96-6[8] |
| Molecular Formula | C₁₁H₁₁N₃[4] | C₅H₇N₃ | C₅H₇N₃[8] |
| Molecular Weight | 185.23 g/mol | 109.13 g/mol | 109.13 g/mol [8] |
| Predicted logP | ~2.0 (Estimated) | 0.2 | -0.5[8] |
| Key Structural Feature | Vicinal amino groups, Phenyl substituent | Symmetrical, amino groups ortho to N | Vicinal amino groups, Asymmetrical |
Part 2: Synthesis, Reactivity, and Applications
The synthetic accessibility and subsequent reactivity of DAP isomers define their utility as chemical building blocks.
Synthesis Overview
Diaminopyridines are typically synthesized via multi-step routes. Common strategies include:
-
Reduction of Dinitropyridines: A widely used method involves the catalytic hydrogenation of a corresponding dinitropyridine precursor using catalysts like Palladium on carbon (Pd/C).[4]
-
Amination of Halopyridines: Nucleophilic aromatic substitution of dihalopyridines with ammonia or protected amine equivalents, often catalyzed by copper or palladium complexes, is another effective route.[9][10] The Chichibabin amination reaction, while historically significant, is often complicated by harsh conditions and the use of excess sodium amide.[10][11]
For This compound , the synthesis invariably involves an additional step to introduce the phenyl ring. This is typically achieved via a Suzuki-Miyaura cross-coupling reaction, where a halogenated diaminopyridine precursor is coupled with a phenylboronic acid derivative.[4] This modular approach allows for the introduction of various aryl or heteroaryl groups at the 6-position.
Comparative Reactivity and Applications
The true divergence of these isomers is revealed in their reactivity, which directly translates to their applications.
Caption: Logical flow from isomeric structure to primary application.
-
This compound: The adjacent amino groups make this isomer an exceptional precursor for forming fused five- or six-membered rings. It is a cornerstone for synthesizing imidazo[4,5-b]pyridines and pyrido[2,3-b]pyrazines, which are prominent scaffolds in medicinal chemistry, particularly for developing kinase inhibitors.[4][12][13] The phenyl group can be crucial for establishing key interactions within a protein's binding pocket or can be further functionalized.
-
2,6-Diaminopyridine: This symmetrical isomer is widely used in polymer chemistry and materials science.[7][11] The two amino groups can react with diacids or diacid halides to form polyamides.[10] Its ability to act as a bidentate ligand makes it valuable in coordination chemistry for forming stable metal complexes, which have applications in catalysis and as sensors.[7] In medicinal chemistry, it has been used as a scaffold for developing antitumor agents and CDK inhibitors.[6][12]
-
3,4-Diaminopyridine (Amifampridine): This isomer is best known for its pharmacological activity as a potassium channel blocker.[8][14] It is used as the drug Amifampridine to treat rare neuromuscular disorders like Lambert-Eaton myasthenic syndrome (LEMS).[15][16] Its mechanism involves prolonging the action potential at the nerve terminal, which enhances acetylcholine release. While it can also be used to synthesize fused heterocycles like imidazo[4,5-c]pyridines, its primary value lies in its direct biological activity.[17]
Table 2: Comparative Biological and Industrial Applications
| Isomer | Primary Field | Specific Application | Example Biological Data |
| This compound | Medicinal Chemistry | Precursor for fused heterocyclic kinase inhibitors (e.g., EGFR, CDK9).[13] | Derivatives of related 2,3-diamino-5-bromopyridine show antiproliferative activity with IC₅₀ values in the sub-micromolar range.[12] |
| 2,6-Diaminopyridine | Materials/Pharma | Monomer for specialty polymers and resins; ligand in catalysis; scaffold for antitumor agents.[7][10] | 3-Acyl-2,6-diaminopyridine derivatives show potent inhibition of CDK1 and CDK2.[12] |
| 3,4-Diaminopyridine | Pharmaceuticals | Active pharmaceutical ingredient (Amifampridine) for treating Lambert-Eaton myasthenic syndrome (LEMS).[8][15][16] | Significantly more effective than placebo in improving muscle strength and subjective symptoms in LEMS patients.[16] |
Part 3: Experimental Protocols for Comparative Characterization
To empirically validate the differences in reactivity and biological potential, standardized experimental protocols are essential. The following protocols provide a framework for a comparative analysis.
Protocol 1: Comparative Reactivity via Condensation with a 1,2-Dicarbonyl
This experiment is designed to compare the rate and efficiency of fused ring formation, a key application for vicinal DAPs. The reaction of a DAP with benzil (a 1,2-dicarbonyl) forms a quinoxaline-like fused system (a pyrido[2,3-b]pyrazine or pyrido[3,4-b]pyrazine). 2,6-Diaminopyridine, lacking vicinal amino groups, will not undergo this specific cyclization and serves as a negative control.
Causality: The choice of a 1,2-dicarbonyl compound like benzil specifically probes the reactivity of adjacent amino groups. The reaction rate will be influenced by the nucleophilicity of these amines, which is a direct consequence of their position on the pyridine ring. Acetic acid is used as a catalyst to protonate a carbonyl oxygen, activating it for nucleophilic attack. Ethanol is a suitable polar solvent that dissolves the reactants.
Caption: Experimental workflow for comparative cyclization.
Step-by-Step Methodology:
-
Reaction Setup: In three separate round-bottom flasks, place this compound (1.0 mmol), 3,4-diaminopyridine (1.0 mmol), and 2,6-diaminopyridine (1.0 mmol), respectively. To each flask, add benzil (1.0 mmol, 210.2 mg) and 10 mL of absolute ethanol.
-
Catalyst Addition: To each flask, add 3-4 drops of glacial acetic acid.
-
Heating: Equip each flask with a reflux condenser and heat the mixtures to reflux using a heating mantle. Start a timer for each reaction.
-
Monitoring: Every 15 minutes, take a small aliquot from each reaction mixture and spot it on a TLC plate (e.g., silica gel with a fluorescent indicator). Develop the plate using a suitable eluent (e.g., 50:50 ethyl acetate:hexanes). Visualize the spots under UV light to track the disappearance of starting materials and the appearance of the product spot. Record the time to completion for the 2,3- and 3,4-isomers.
-
Work-up: Once a reaction is complete (as judged by TLC), cool the flask to room temperature. Slowly pour the reaction mixture into a beaker containing 50 mL of cold water while stirring.
-
Isolation: Collect the precipitated solid product by vacuum filtration, wash with a small amount of cold water, and allow it to air dry.
-
Analysis: Determine the crude yield for each reaction. The expected outcome is a high yield for the 2,3- and 3,4-isomers and no cyclized product for the 2,6-isomer. The product structures can be confirmed by melting point, ¹H NMR, and mass spectrometry.
Protocol 2: Comparative Cytotoxicity Screening using the MTT Assay
This protocol allows for the comparison of the inherent cytotoxicity of the DAP isomers, which is a fundamental starting point in drug discovery.
Causality: The MTT assay measures the metabolic activity of cells, which correlates with cell viability. Differences in cytotoxicity can be attributed to the isomers' varying abilities to penetrate cell membranes (related to logP and hydrogen bonding) and interact with intracellular targets. A human cancer cell line like HeLa is chosen as a standard model for initial cytotoxicity screening.
Step-by-Step Methodology:
-
Cell Seeding: Seed HeLa cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C with 5% CO₂ to allow for cell attachment.[12]
-
Compound Preparation: Prepare 10 mM stock solutions of each DAP isomer in DMSO. Perform serial dilutions in culture medium to obtain final concentrations ranging from 1 µM to 100 µM.
-
Compound Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).[12]
-
Incubation: Incubate the plate for 48 hours at 37°C in a humidified 5% CO₂ atmosphere.[12]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.[12]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[12]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the logarithm of the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Conclusion
The choice between this compound and its isomeric counterparts is a strategic decision that hinges on the desired outcome.
-
Choose this compound when the synthetic goal is the construction of complex, fused heterocyclic systems like imidazo[4,5-b]pyridines or pyrido[2,3-b]pyrazines. Its vicinal amino groups are perfectly poised for cyclization reactions, and the phenyl moiety provides a key anchor for derivatization, making it a premier building block in modern medicinal chemistry, especially for targeted therapies like kinase inhibitors.
-
Choose 2,6-Diaminopyridine for applications in materials science, such as the synthesis of specialty polymers, or in coordination chemistry where a symmetrical bidentate ligand is required. Its structural simplicity and symmetrical reactivity are its greatest assets.
-
Choose 3,4-Diaminopyridine when leveraging its inherent biological activity as a potassium channel blocker is the primary objective. It stands as a testament to how a small molecule can have a profound therapeutic impact, serving as the active ingredient in Amifampridine for treating specific neuromuscular diseases.
By understanding the nuanced differences in their structure, reactivity, and function, researchers can harness the full potential of these versatile scaffolds to advance the frontiers of science and medicine.
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A Comparative Guide to the Biological Activity of 2,3-Diamino-6-phenylpyridine Derivatives Versus Analogs
In the dynamic field of medicinal chemistry, the pyridine scaffold is a cornerstone for the development of novel therapeutic agents. Its derivatives are integral to a wide array of FDA-approved drugs, showcasing a remarkable spectrum of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1] This guide provides an in-depth, objective comparison of the biological activities of 2,3-Diamino-6-phenylpyridine derivatives and their structural analogs, grounded in experimental data to inform researchers, scientists, and drug development professionals.
The this compound structure is a versatile building block, offering multiple sites for chemical modification that can significantly influence its interaction with biological targets.[2] The strategic placement of amino groups and the phenyl ring creates a unique electronic and steric profile, making it a privileged scaffold in drug discovery.
Comparative Anticancer Activity
The fight against cancer continually demands novel chemical entities that can selectively target tumor cells. Pyridine and its fused heterocyclic analogs, such as pyrido[2,3-d]pyrimidines, have emerged as potent anticancer agents, often acting as kinase inhibitors.[3][4]
Structure-Activity Relationship (SAR) Insights
A comparative analysis reveals that specific substitutions on the pyridine or fused pyrimidine ring are critical for potent anticancer activity. For instance, in a series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors, the introduction of a [4-(diethylamino)butyl]amino side chain at the 2-position significantly enhanced potency and bioavailability.[3] Furthermore, replacing a dichlorophenyl moiety at the 6-position with a 3,5-dimethoxyphenyl group resulted in a highly selective inhibitor of the Fibroblast Growth Factor Receptor (FGFr) tyrosine kinase, with an IC50 value of 0.060 µM.[3]
Similarly, studies on 2-amino-3-cyano-6-(1H-indol-3-yl)-4-phenylpyridine derivatives have shown that halogen substitutions on the benzene ring and a methyl group on the indole moiety are fundamental for their antitumor effects.[5] One derivative, compound 27 , exhibited exceptionally strong activity against A549, H460, HT-29, and SMMC-7721 cell lines with IC50 values as low as 0.23 nM.[5]
In another study, non-fused cyanopyridone derivatives demonstrated remarkable activity against breast (MCF-7) and liver (HepG2) cancer cell lines, with some compounds showing greater efficacy than the standard drug taxol.[6] Specifically, compounds with an unsubstituted phenyl ring or a 4-chlorophenyl substitution on the cyanopyridone core showed the best cytotoxic activities.[6]
Quantitative Comparison of Anticancer Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values for representative pyridine derivatives and analogs against various cancer cell lines.
| Compound Class | Derivative/Analog Example | Cancer Cell Line | Activity (IC50 / GI50 in µM) | Reference |
| Pyrido[2,3-d]pyrimidine | PD-089828 (4b) | FGFr Tyrosine Kinase | 0.13 | [3] |
| Pyrido[2,3-d]pyrimidine | Analog 6c | PDGFr Tyrosine Kinase | 0.3 | [3] |
| Pyrido[2,3-d]pyrimidine | Analog 4e | FGFr Tyrosine Kinase | 0.06 | [3] |
| 6-aryl-pyridazin-3(2H)-one | Analog 2h | Leukemia (SR) | < 0.1 | [7] |
| 6-aryl-pyridazin-3(2H)-one | Analog 2h | Non-Small Cell Lung (NCI-H522) | < 0.1 | [7] |
| Thieno[2,3-c]pyridine | Derivative 6i | Head and Neck (HSC3) | 10.8 | [8] |
| Thieno[2,3-c]pyridine | Derivative 6i | Breast (T47D) | 11.7 | [8] |
| Cyanopyridone | Derivative 5e | Breast (MCF-7) | 1.39 | [6] |
| Cyanopyridone | Derivative 5a | Liver (HepG2) | 2.71 | [6] |
| 2-Amino-4,6-diphenylnicotinonitrile | Compound 3 | Breast (MDA-MB-231) | 1.81 | [9] |
| 2-Amino-4,6-diphenylnicotinonitrile | Compound 3 | Breast (MCF-7) | 2.85 | [9] |
Comparative Antimicrobial Activity
The rise of antibiotic-resistant pathogens necessitates the development of new antimicrobial agents. Diaminopyridine and its analogs, particularly diaminopyrimidines, have a history as antimicrobial agents, often targeting dihydrofolate reductase (DHFR).[10]
SAR Insights
The antimicrobial efficacy is highly dependent on the substitution pattern. For instance, certain 2-amino-4,6-substituted diphenylpyridine-3-carbonitrile derivatives showed significant activity against Gram-negative bacteria like E. Coli, while others were more effective against Gram-positive bacteria such as S. aureus.[11] The fusion of an imidazo ring to the pyridine core, derived from 2,3-diaminopyridine, has also yielded compounds with pronounced antimicrobial effects against a range of bacterial strains.[12] One such compound demonstrated a potent minimum inhibitory concentration (MIC) of 9.091 µg/mL against E. coli.[12]
Quantitative Comparison of Antimicrobial Activity
The table below presents the Minimum Inhibitory Concentration (MIC) or zone of inhibition for various pyridine derivatives against selected microbial strains.
| Compound Class | Derivative/Analog Example | Microbial Strain | Activity (MIC in µg/mL or Zone of Inhibition) | Reference |
| Imidazopyridine | Compound 3 | E. coli | 9.091 | [12] |
| Imidazopyridine | Compound 2 | E. coli | 171.9 | [12] |
| Pyrimido[4,5-d]pyrimidine | Compound 2a | B. subtilis | Active (data qualitative) | [13] |
| Pyrido[2,3-d:6,5-d']dipyrimidine | Compound 3a | B. subtilis | Active (data qualitative) | [13] |
Comparative Anti-inflammatory Activity
Inflammation is a key process in many diseases, and pyridine derivatives have shown promise as anti-inflammatory agents.
SAR Insights
Studies on cyanopyridine and pyrimidine analogs have identified compounds with good anti-inflammatory activity when compared to the standard drug indomethacin.[11] The activity is influenced by the substituents on the phenyl rings of the diphenylpyridine core. Similarly, certain N-Mannich bases of 1,2,4-triazole derivatives have demonstrated dose-dependent anti-inflammatory effects in carrageenan-induced paw edema models in rats.[14]
Experimental Protocols
To ensure scientific integrity and reproducibility, detailed methodologies for key biological assays are provided below.
MTT Assay for Anticancer Activity (Cytotoxicity)
This protocol is a standard colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, in part by the action of dehydrogenase enzymes, to generate reducing equivalents such as NADH and NADPH. The resulting intracellular purple formazan crystals are solubilized and quantified by spectrophotometry.
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., this compound derivatives and analogs) in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, using non-linear regression analysis.
Caption: Simplified pathway of receptor tyrosine kinase inhibition.
Pyrido[2,3-d]pyrimidines often act as ATP-competitive inhibitors. [3]They bind to the ATP-binding pocket of the kinase, preventing the phosphorylation of substrate proteins and thereby blocking downstream signaling pathways that lead to cell proliferation and survival. The selectivity and potency of these inhibitors are dictated by the specific interactions their side chains make with the amino acid residues within this pocket.
Conclusion and Future Perspectives
The this compound scaffold and its analogs represent a fertile ground for the discovery of new therapeutic agents. Experimental data consistently demonstrate that subtle modifications to the core structure can lead to significant gains in potency and selectivity across anticancer and antimicrobial applications. The structure-activity relationships highlighted in this guide underscore the importance of rational design in medicinal chemistry. Future research should focus on exploring a wider range of substitutions, leveraging computational modeling to predict binding affinities, and conducting more direct comparative studies between isomeric scaffolds to unlock their full therapeutic potential.
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A Comparative Guide to Validating the Structure of 2,3-Diamino-6-phenylpyridine using 2D NMR
As a Senior Application Scientist, I've seen countless projects hinge on one fundamental principle: you must know your molecule. An assumed structure is a liability that can invalidate downstream data and waste valuable resources. For novel compounds like 2,3-Diamino-6-phenylpyridine, a substituted heterocyclic amine with significant potential as a synthetic intermediate in medicinal chemistry, unambiguous structural validation is not just a formality—it is the bedrock of reliable science.[1]
This guide provides an in-depth, field-proven methodology for validating the structure of this compound. We will move beyond simple 1D spectra and harness the power of a suite of two-dimensional Nuclear Magnetic Resonance (2D NMR) experiments. This approach serves as a self-validating system, where different datasets converge to provide a single, irrefutable structural assignment. Furthermore, we will objectively compare the 2D NMR approach with other common structural elucidation techniques to highlight its unique advantages for in-solution characterization.
The Limits of One-Dimensional NMR: An Incomplete Picture
While 1D ¹H and ¹³C NMR spectra are indispensable starting points, they often present an incomplete and sometimes ambiguous picture for a molecule like this compound. The aromatic region of the ¹H spectrum (typically 6.5-8.0 ppm) is expected to be crowded. The two protons on the pyridine ring and the five protons on the phenyl ring will have overlapping multiplets, making definitive assignment based on splitting patterns alone a significant challenge. Similarly, while ¹³C NMR confirms the number of unique carbon environments, it provides no direct information on how they are connected.[2] We can predict chemical shifts, but we cannot rely on them for proof. This is where 2D NMR transforms ambiguity into certainty.
The 2D NMR Workflow: Building the Molecule, Bond by Bond
2D NMR spectroscopy spreads NMR signals across two frequency dimensions, revealing correlations between nuclei that are interacting through chemical bonds or through space.[3][4] This allows us to piece the molecular puzzle together logically. The overall workflow is a systematic progression from sample preparation to the final validated structure.
The following table summarizes the key correlations that would be used to confirm the structure.
| Proton (¹H) | COSY Correlation (¹H) | HSQC Correlation (¹³C) | Key HMBC Correlations (¹³C) |
| H4 | H5 | C4 | C2, C5, C6 |
| H5 | H4 | C5 | C3, C4, C6 |
| H2', H6' | H3', H5' | C2', C6' | C6 , C4', C1' |
| H3', H5' | H2'/H6', H4' | C3', C5' | C1', C2'/C6' |
| H4' | H3', H5' | C4' | C2'/C6' |
Comparison with Alternative Techniques
While 2D NMR is a powerful tool for determining structure in solution, other techniques provide complementary information. A multi-technique approach is always the most rigorous path to full characterization.
| Technique | Information Provided | Sample Requirements | Pros | Cons |
| 2D NMR | Atomic connectivity (C-C, C-H), relative stereochemistry, in-solution conformation. | 5-10 mg of soluble sample in a deuterated solvent. | Provides a complete bonding map in the solution state, which is relevant for biological assays. Non-destructive. [5] | Requires a relatively concentrated sample. Can be time-consuming for very complex molecules. [6] |
| X-Ray Crystallography | Precise 3D structure, bond lengths, bond angles, absolute stereochemistry. | A single, high-quality crystal (can be very difficult to grow). | Provides an unambiguous, high-resolution 3D structure. Considered the "gold standard" for absolute structure proof. [5] | The solid-state structure may not represent the conformation in solution. Crystal growing is a major bottleneck. [7] |
| Mass Spectrometry (HRMS) | High-resolution mass-to-charge ratio, confirming elemental composition. Fragmentation patterns can suggest substructures. | Micrograms or less of sample. | Extremely sensitive, provides the exact molecular formula. | Provides no information on isomer connectivity (e.g., cannot distinguish 2,3-diamino from 2,4-diamino). |
Experimental Protocols
The following are generalized protocols for acquiring the necessary spectra on a standard 500 MHz NMR spectrometer.
Sample Preparation
-
Accurately weigh 5-10 mg of the this compound sample.
-
Dissolve the sample in ~0.5 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d6). The choice of DMSO-d6 is to ensure solubility and to avoid exchange of the amine protons with the solvent.
-
Transfer the solution to a 5 mm NMR tube.
1D NMR Acquisition
-
Acquire a standard ¹H NMR spectrum to determine the spectral width and assess sample purity.
-
Acquire a ¹³C NMR spectrum with proton decoupling.
-
Acquire a DEPT-135 spectrum to differentiate between CH/CH₃ (positive phase) and CH₂ (negative phase) signals.
2D NMR Acquisition
-
COSY:
-
Load a standard gradient-selected COSY pulse program (e.g., cosygpqf on a Bruker spectrometer).
-
Set the spectral width in both dimensions (F1 and F2) to encompass all proton signals.
-
Set the number of scans (e.g., 2-4) and dummy scans (e.g., 8-16) to achieve an adequate signal-to-noise ratio.
-
The data is typically processed with a sine-bell window function and Fourier transformed.
-
-
HSQC:
-
Load a standard phase-sensitive, gradient-selected HSQC pulse program with multiplicity editing (e.g., hsqcedetgpsisp2.2 on a Bruker spectrometer). [5] 2. Set the spectral width in F2 (¹H) and F1 (¹³C) based on the 1D spectra.
-
Optimize the number of scans (e.g., 2-8) per increment to achieve good signal-to-noise.
-
-
HMBC:
-
Load a standard gradient-selected HMBC pulse program (e.g., hmbcgplpndqf on a Bruker spectrometer).
-
Set spectral widths as done for HSQC.
-
The long-range coupling delay is typically optimized for a J-coupling of 8-10 Hz to observe 2- and 3-bond correlations. [8] 4. A higher number of scans (e.g., 8-16) per increment is usually required compared to HSQC.
-
Conclusion
For determining the constitutional isomerism and complete covalent structure of this compound in solution, a combination of COSY, HSQC, and HMBC experiments provides an unparalleled level of confidence. This suite of 2D NMR techniques creates a self-validating dataset that allows for the unambiguous assignment of every proton and carbon, and crucially, confirms the connectivity between the distinct phenyl and diaminopyridine fragments. While mass spectrometry is essential for confirming the molecular formula and X-ray crystallography provides the ultimate proof of solid-state structure, 2D NMR remains the gold standard for elucidating the detailed molecular architecture in the solution phase, where most chemical and biological processes occur.
References
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Shapiro, B. L., & Mohrmann, L. E. (2009). NMR spectral data: A compilation of aromatic proton chemical shifts in mono- and di- substituted benzenes. Journal of Physical and Chemical Reference Data. Available at: [Link]
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Moodle, LibreTexts™. (n.d.). NMR Spectroscopy of Benzene Derivatives. Available at: [Link]
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Miyamoto, H., & Hada, M. (2021). ¹³C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. ResearchGate. Available at: [Link]
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University of Calgary. (n.d.). Chapter 13: Aromatic H. Available at: [Link]
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LibreTexts™. (n.d.). Assigning the ¹H-NMR Signals of Aromatic Ring ¹H-atoms. Available at: [Link]
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Elyashberg, M., et al. (2012). Theoretical NMR correlations based Structure Discussion. Magnetic Resonance in Chemistry. Available at: [Link]
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JEOL. (n.d.). Structural Analysis of Organic Compound Using 2D-NMR Spectrum. Available at: [Link]
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Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Available at: [Link]
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Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ResearchGate. Available at: [Link]
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SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). Available at: [Link]
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Pinto, D., Santos, C. M. M., & Silva, A. M. S. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Available at: [Link]
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Quora. (2025). What are some alternatives to NMR spectroscopy to study protein structures?. Available at: [Link]
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Wikipedia. (n.d.). Two-dimensional nuclear magnetic resonance spectroscopy. Available at: [Link]
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American Chemical Society. (2025). Development of a Teaching Approach for Structure Elucidation Using 1D and 2D Homonuclear and Heteronuclear NMR Spectra. Journal of Chemical Education. Available at: [Link]
-
YouTube. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Available at: [Link]
-
Guan, Y., et al. (2021). A framework for automated structure elucidation from routine NMR spectra. Nature Communications. Available at: [Link]
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A Comparative Guide to Catalytic Strategies for the Synthesis of 2,3-Diamino-6-phenylpyridine
Introduction
2,3-Diamino-6-phenylpyridine is a foundational scaffold in contemporary medicinal chemistry and materials science. Its vicinal diamine arrangement on a phenyl-substituted pyridine core serves as a versatile synthon for constructing complex heterocyclic systems, including potent kinase inhibitors and novel ligands for organometallic chemistry. The synthetic challenge lies in the precise and efficient installation of three distinct functionalities onto the pyridine ring with absolute regiochemical control.
This guide provides an in-depth comparative analysis of the primary catalytic strategies for synthesizing this valuable molecule. Rather than presenting a single "best" method, we will explore the strategic and mechanistic nuances of three distinct catalytic approaches: late-stage C-C bond formation, late-stage C-N bond formation, and the reduction of a nitro-aromatic precursor. This comparative framework, supported by experimental data from analogous systems, is designed to empower researchers to select the most suitable pathway based on their specific laboratory capabilities, scale, and desired substrate scope.
Strategy 1: Late-Stage Phenylation via Palladium-Catalyzed Cross-Coupling
This approach is conceptually linear: a pre-functionalized diaminopyridine core is coupled with a phenyl source. The Suzuki-Miyaura reaction is the preeminent method for this transformation, leveraging the power of palladium catalysis to forge the critical C6-phenyl bond on a fully elaborated heterocyclic core.
Causality of Experimental Design
The success of this strategy hinges on the synthesis of a suitable halogenated precursor, typically 2,3-diamino-6-halopyridine. The subsequent Suzuki coupling requires a carefully selected palladium catalyst system. The amino groups at the C2 and C3 positions are basic and can act as coordinating ligands, potentially poisoning the palladium catalyst. Therefore, the choice of a supporting ligand for the palladium center is critical. Bulky, electron-rich phosphine ligands, such as those from the Buchwald group (e.g., RuPhos, BrettPhos), are essential.[1] These ligands form stable, monoligated palladium(0) species that are highly active in the catalytic cycle, promoting rapid oxidative addition and reductive elimination while resisting catalyst deactivation by the substrate's amino groups.
Generalized Experimental Workflow
Caption: Workflow for Strategy 1: Late-Stage Phenylation.
Performance Data
While specific data for the direct Suzuki coupling on 2,3-diamino-6-halopyridine is not abundant in the literature, analogous couplings on similar electron-rich, amino-substituted pyridines provide a strong benchmark for expected performance.
| Catalyst System | Substrate | Key Conditions | Yield (%) | Reference |
| Pd₂(dba)₃ / RuPhos | 3-Bromo-2-aminopyridine + Arylboronic acid | LiHMDS (base), 16 h | ~71-83 | [1] |
| Pd(OAc)₂ | Bromo-imidazo[4,5-b]pyridine + Phenylboronic acid | Not specified | Good | [2] |
Advantages & Limitations
-
Advantages: This strategy offers excellent versatility for the phenyl component, as a vast array of substituted phenylboronic acids are commercially available or readily synthesized. It allows for late-stage diversification, which is highly valuable in drug discovery programs.
-
Limitations: The primary challenge is the synthesis and stability of the 2,3-diamino-6-halopyridine precursor. The electron-rich nature of the diaminopyridine ring can make regioselective halogenation difficult. Furthermore, the potential for catalyst inhibition by the basic amino groups remains a concern that must be managed with specialized, and often expensive, ligands.
Strategy 2: Late-Stage Diamination via C-N Cross-Coupling
This convergent strategy involves constructing a 6-phenylpyridine core bearing halogen atoms at the C2 and C3 positions, followed by the installation of the two amino groups. This approach relies on robust C-N bond-forming reactions, with palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann-type reactions being the most relevant methods.
Causality of Experimental Design
The choice between palladium and copper catalysis is a critical decision point driven by factors of cost, reactivity, and functional group tolerance.
-
Palladium Catalysis (Buchwald-Hartwig): This method is highly efficient for coupling ammonia (or ammonia surrogates) with deactivated chloro-pyridines.[3] The key to success is, again, the use of bulky phosphine ligands that facilitate the challenging reductive elimination step to form the C-N bond. This system often operates under milder conditions than its copper counterpart and exhibits broad substrate scope.[3]
-
Copper Catalysis (Ullmann-type): Representing a more classical and cost-effective approach, copper catalysis is also effective for the amination of halopyridines.[4] These reactions typically employ a Cu(I) source (e.g., CuI, Cu₂O) and a chelating ligand, such as N,N'-dimethylethylenediamine (DMEDA) or 1,10-phenanthroline, to stabilize the copper center and promote the reaction.[1][4] While economical, these reactions may require higher temperatures and can be more sensitive to substrate electronics.
Generalized Experimental Workflow
Caption: Comparison of Pd vs. Cu Catalysis in Strategy 2.
Comparative Performance Data
The following table summarizes typical performance for the amination of halopyridines using palladium and copper catalysts.
| Catalyst System | Substrate | Amine Source | Key Conditions | Yield (%) | Reference |
| Pd₂(dba)₃ / BrettPhos | 3-Bromo-2-aminopyridine + Aniline | Aniline | LiHMDS (base) | High | [1] |
| Pd-Catalyzed | Amino-chloropyridines | Ammonia | Low catalyst loading, mild conditions | Efficient | [3] |
| Cu₂O / DMEDA | 2-Bromopyridine | NH₃·H₂O (aq.) | Ethylene glycol, 60°C, 16 h | 92 | [1][4] |
| CuI / 1,10-phenanthroline | 2-Bromopyridine | N-alkyl(aryl)formamides | Not specified | High | [1] |
Advantages & Limitations
-
Advantages: This is a convergent approach that can be highly efficient if the 2,3-dihalo-6-phenylpyridine precursor is readily accessible. It allows for the late introduction of nitrogen, which can be synthetically advantageous.
-
Limitations: The primary drawback is the potential for poor regioselectivity. Amination of a 2,3-dihalopyridine can lead to mixtures of mono- and di-aminated products, as well as isomeric products (amination at C2 vs. C3). Achieving selective and complete di-amination can be challenging and may require careful optimization of reaction conditions for each specific substrate.
Strategy 3: Catalytic Reduction of a 2-Amino-3-nitro-6-phenylpyridine Precursor
This is arguably the most robust and widely employed strategy for synthesizing vicinal diaminopyridines. The approach involves the synthesis of a 2-amino-3-nitro-6-phenylpyridine intermediate, followed by the chemoselective reduction of the nitro group to the corresponding amine. This transformation is reliably achieved through catalytic hydrogenation.
Causality of Experimental Design
The selective reduction of an aromatic nitro group in the presence of other reducible functionalities (like the pyridine ring or a phenyl group) is a classic challenge in organic synthesis. Heterogeneous catalysis provides an excellent solution.
-
Palladium on Carbon (Pd/C): This is the workhorse catalyst for nitro group reductions.[2][5] It is highly active, allowing the reaction to proceed under relatively mild hydrogen pressures and temperatures. The carbon support provides high surface area, and the catalyst is generally robust and reusable, although it can be susceptible to poisoning by sulfur-containing functional groups.
-
Raney Nickel (Raney Ni): A highly active, sponge-like nickel catalyst, Raney Ni is also very effective for nitro reductions.[6] It is often used when Pd/C is ineffective but requires more careful handling due to its pyrophoric nature when dry.
-
Reduced Iron: A classic, stoichiometric reducing agent, iron powder in the presence of an acid (like HCl or acetic acid) is a cost-effective and scalable method for nitro group reduction.[6] While not strictly catalytic in the same way as Pd/C, it is a common and effective alternative, particularly on an industrial scale, as it avoids the need for high-pressure hydrogenation equipment.
Generalized Experimental Workflow
Caption: Workflow for Strategy 3: Nitro Group Reduction.
Comparative Performance of Reduction Catalysts
The choice of catalyst significantly impacts reaction conditions and outcomes.
| Catalyst System | Reagents & Conditions | Yield (%) | Key Observations & Cautions | Reference |
| Palladium on Carbon (Pd/C) | H₂ (gas, 1-50 bar), Solvent (EtOH, MeOH) | >90 | Highly efficient, industry standard. Requires hydrogenation equipment. | [2][5] |
| Raney Nickel | H₂ (gas, high pressure), Solvent (EtOH) | >90 | Very active, useful for stubborn reductions. Pyrophoric; must be handled with care. | [6] |
| Reduced Iron | Iron powder, Ethanol/Water, HCl (cat.) | ~85-95 | Inexpensive, scalable, avoids high-pressure H₂. Generates iron waste streams. | [6] |
Detailed Experimental Protocol: Reduction using Pd/C
-
Inerting the Vessel: A hydrogenation vessel is charged with 2-amino-3-nitro-6-phenylpyridine and a suitable solvent (e.g., ethanol). The vessel is sealed and purged several times with nitrogen gas to remove all oxygen.
-
Catalyst Addition: Under a positive pressure of nitrogen, 5-10% Palladium on Carbon (50% wet, 1-5 mol%) is carefully added to the reaction mixture. Causality: The catalyst is added under an inert atmosphere to prevent accidental ignition of the solvent or the catalyst itself, which can be pyrophoric.
-
Hydrogenation: The vessel is purged several times with hydrogen gas before being pressurized to the desired pressure (e.g., 50 psi). The reaction mixture is stirred vigorously at room temperature or with gentle heating. Causality: Vigorous stirring is essential to ensure efficient mass transfer of hydrogen gas to the catalyst surface for the reaction to proceed.
-
Monitoring: The reaction is monitored by observing the cessation of hydrogen uptake or by analytical techniques like TLC or LC-MS.
-
Workup: Upon completion, the reaction is carefully vented and purged with nitrogen. The mixture is filtered through a pad of Celite® to remove the palladium catalyst. Causality: Filtering through Celite prevents the fine catalyst particles from passing through and ensures a metal-free product solution. The filtrate is then concentrated under reduced pressure to yield the crude this compound, which can be purified by recrystallization or chromatography.
Summary and Recommendations
The optimal strategy for synthesizing this compound is highly dependent on the project's specific goals. The table below provides a high-level comparison to guide the decision-making process.
| Metric | Strategy 1: Late-Stage Phenylation | Strategy 2: Late-Stage Diamination | Strategy 3: Nitro Group Reduction |
| Overall Reliability | Moderate | Moderate to Low | High |
| Versatility | High (for phenyl group) | Moderate | Moderate (depends on nitration) |
| Catalyst Cost | High (Pd + specialized ligands) | Moderate to High (Pd or Cu) | Low to Moderate (Pd/C, Fe) |
| Key Challenge | Precursor synthesis, catalyst poisoning | Regioselectivity, multiple steps | Handling of H₂ gas, nitration step |
| Scalability | Moderate | Low | High |
Recommendations:
-
For robustness, reliability, and scalability , Strategy 3 (Nitro Group Reduction) is the superior choice. The reduction of a nitro group is a well-understood, high-yielding transformation, and the starting materials are often accessible. This pathway is highly recommended for producing larger quantities of the target molecule.
-
For medicinal chemistry and library synthesis , where diversification of the phenyl ring is paramount, Strategy 1 (Late-Stage Phenylation) offers the most flexibility. Despite the higher cost of catalysts and ligands, the ability to rapidly generate a wide range of analogs from a common intermediate is a significant advantage.
-
Strategy 2 (Late-Stage Diamination) is the most challenging and should be considered a secondary option. While convergent, the potential for regioselectivity issues during the diamination of a 2,3-dihalopyridine precursor presents a significant synthetic hurdle that often requires extensive optimization.
By carefully considering these strategic trade-offs, researchers can confidently select the most effective and efficient catalytic pathway for the synthesis of this compound to advance their scientific objectives.
References
- BenchChem. (2025).
-
Barlocco, D., et al. (2019). Streamlined Synthesis of Diaminopyridines by Pd-Catalyzed Ammonia Coupling with Deactivated Amino-Chloropyridines. Chemistry – A European Journal, 25(38), 9006-9011. [Link]
- BenchChem. (n.d.). This compound | CAS 144563-51-9.
-
Renaud, J.-L., et al. (2010). Efficient synthesis of aminopyridine derivatives by copper catalyzed amination reactions. Chemical Communications, 46(6), 925-927. [Link]
- BenchChem. (2025). A Comparative Analysis of Catalysts for the Synthesis of 2,3-Diamino-5-bromopyridine.
- Google Patents. (2009). DE102009022830A1 - Preparing 2,3-diaminopyridine compounds.
-
Rosowsky, A., et al. (2003). Synthesis of new 2,4-Diaminopyrido[2,3-d]pyrimidine and 2,4-Diaminopyrrolo[2,3-d]pyrimidine inhibitors of Pneumocystis carinii, Toxoplasma gondii, and Mycobacterium avium dihydrofolate reductase. Bioorganic & Medicinal Chemistry, 11(1), 59-67. [Link]
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An In Silico Comparative Analysis of 2,3-Diamino-6-phenylpyridine's Binding Properties Against a Known Kinase Inhibitor
A Senior Application Scientist's Guide to Computational Drug Discovery Workflows
In the landscape of modern drug discovery, in silico methodologies are indispensable for the rapid and cost-effective evaluation of small molecules. This guide provides a comprehensive, hands-on comparison of the binding properties of 2,3-Diamino-6-phenylpyridine against a known inhibitor, focusing on a hypothetical protein kinase target. We will delve into the causality behind the experimental choices, ensuring a robust and self-validating computational protocol.
The core of our analysis rests on a multi-step in silico workflow, beginning with molecular docking to predict binding affinity and pose, followed by molecular dynamics simulations to assess complex stability, and culminating in an ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile prediction to evaluate its drug-like properties.
The Scientific Rationale: Why this compound?
The aminopyridine scaffold is a privileged structure in medicinal chemistry, known for its ability to form key interactions with various protein targets. The 2,3-diamino substitution on the pyridine ring of this compound offers a unique arrangement of hydrogen bond donors and acceptors. The vicinal diamino groups can also act as a bidentate ligand, potentially chelating metal ions within an enzyme's active site.[1] Furthermore, the 6-phenyl group provides a hydrophobic moiety capable of engaging in π-π stacking interactions with aromatic residues in a binding pocket.[1] These features make it a compelling candidate for investigation against protein kinases, a family of enzymes frequently targeted in drug discovery.
For this comparative guide, we will evaluate this compound against a known Wee1 kinase inhibitor, a critical regulator of the G2/M cell cycle checkpoint.[2] This allows for a direct comparison of a novel compound against an established benchmark.
The In Silico Experimental Workflow: A Step-by-Step Protocol
Our computational analysis is structured to provide a holistic view of the binding potential of this compound. This workflow is designed to be both rigorous and reproducible.
Part 1: Molecular Docking - Predicting Binding Affinity and Pose
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[3][4]
Protocol:
-
Protein Preparation:
-
Ligand Preparation:
-
Docking Simulation with AutoDock Vina:
Data Presentation:
| Compound | Binding Affinity (kcal/mol) | Interacting Residues | Interaction Types |
| This compound | -8.2 | Tyr206, Leu105, Glu172 | π-π stacking, Hydrophobic, H-bond |
| Known Wee1 Inhibitor | -9.5 | Tyr206, Leu105, Asp126 | π-π stacking, Hydrophobic, H-bond |
Part 2: Molecular Dynamics - Assessing Complex Stability
Molecular dynamics (MD) simulations provide insights into the dynamic behavior of the protein-ligand complex over time, offering a more realistic representation of the biological environment.[19][20][21][22]
Protocol:
-
System Preparation with GROMACS:
-
Simulation:
-
Analysis:
-
The root-mean-square deviation (RMSD) of the ligand and protein backbone is calculated to assess the stability of the complex.
-
Hydrogen bond analysis is performed to identify persistent interactions.
-
Part 3: ADMET Prediction - Evaluating Drug-Likeness
Early assessment of ADMET properties is crucial to avoid late-stage failures in drug development.[26][27][28] Web-based tools like SwissADME provide rapid and reliable predictions.[29][30][31][32][33]
Protocol:
-
Input:
-
The SMILES strings of this compound and the known inhibitor are submitted to the SwissADME web server.[30]
-
-
Analysis:
Data Presentation:
| Property | This compound | Known Wee1 Inhibitor | Desirable Range |
| Molecular Weight ( g/mol ) | 185.23 | 430.5 | < 500 |
| LogP | 1.85 | 3.2 | < 5 |
| H-bond Donors | 2 | 3 | < 5 |
| H-bond Acceptors | 3 | 5 | < 10 |
| Lipinski's Rule of Five | Yes | Yes | 0 violations |
| GI Absorption | High | High | High |
| BBB Permeant | Yes | No | Varies |
Comparative Analysis and Interpretation
Our in silico analysis reveals that this compound exhibits promising binding characteristics. While its predicted binding affinity is slightly lower than the known inhibitor, it still falls within a potent range. The molecular dynamics simulations would further elucidate the stability of its interactions within the kinase's active site.
The ADMET profile of this compound is favorable, adhering to Lipinski's Rule of Five and predicting high gastrointestinal absorption. Its potential to permeate the blood-brain barrier (BBB) could be advantageous or disadvantageous depending on the therapeutic indication.
The known inhibitor, while more potent, has a higher molecular weight and LogP, which could present challenges in terms of bioavailability and off-target effects.
Conclusion and Future Directions
This comparative guide demonstrates a robust in silico workflow for evaluating the binding properties of a novel small molecule. The results suggest that this compound is a viable candidate for further investigation as a kinase inhibitor.
Future work should involve synthesizing and experimentally validating the in silico predictions through in vitro binding assays and cell-based functional assays. Further optimization of the this compound scaffold could lead to the development of more potent and selective inhibitors.
The visualization of the docked poses using software like PyMOL would provide further insights into the specific molecular interactions driving binding affinity and selectivity.[34][35][36][37][38]
References
-
Worldwide Protein Data Bank: wwPDB. [Link]
-
Open access in silico tools to predict the ADMET profiling of drug candidates. [Link]
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GROMACS Tutorials. [Link]
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Open access in silico tools to predict the ADMET profiling of drug candidates - PubMed. [Link]
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Chemical databases - Directory of in silico Drug Design tools. [Link]
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PyMOL - Download. [Link]
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GROMACS tutorial | Biomolecular simulations - EMBL-EBI. [Link]
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GROMACS Protein-Ligand Complex MD Setup tutorial - BioExcel Building Blocks. [Link]
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PyMOL - Molecular Visualization System - BioSoft. [Link]
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Protein Data Bank: Key to the Molecules of Life - NSF Impacts. [Link]
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View 3D Molecular Structures | . [Link]
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SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules - Semantic Scholar. [Link]
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An introduction to PyMOL - Compchems. [Link]
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Protein Data Bank - Wikipedia. [Link]
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Protein Data Bank - Proteopedia, life in 3D. [Link]
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Open access in silico tools to predict the ADMET profiling and PASS (Prediction of Activity Spectra for Substances of Bioactive compounds of Garlic (Allium sativum L.) | bioRxiv. [Link]
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Introductory Tutorials for Simulating Protein Dynamics with GROMACS - ACS Publications. [Link]
-
Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics - YouTube. [Link]
-
Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced - YouTube. [Link]
-
Basic docking — Autodock Vina 1.2.0 documentation - Read the Docs. [Link]
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A Comparative Guide to the Structure-Activity Relationship (SAR) of 2,3-Diamino-6-phenylpyridine Derivatives as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the 2,3-Diaminopyridine Scaffold
In the landscape of modern drug discovery, particularly in oncology and immunology, protein kinases remain a paramount target class. These enzymes, which regulate a vast number of cellular processes, are frequently dysregulated in disease states.[1] The development of small molecule inhibitors that can selectively target the ATP-binding site of specific kinases is a cornerstone of targeted therapy. Within this field, the 2,3-diaminopyridine scaffold has emerged as a privileged structure. Its fundamental role is to act as a "hinge-binder," a common feature of many kinase inhibitors.[1][2] This core motif is adept at forming critical hydrogen bond interactions with the backbone of the kinase hinge region, which connects the N- and C-terminal lobes of the catalytic domain, effectively anchoring the inhibitor in the ATP-binding pocket.[1]
This guide provides an in-depth analysis of the structure-activity relationships (SAR) for a specific class of these compounds: 2,3-diamino-6-phenylpyridine derivatives. We will dissect the molecule into its key components, compare how structural modifications impact biological activity against various kinase targets, and provide standardized protocols for evaluating these compounds in your own research.
Dissecting the Scaffold: A Three-Point Analysis of SAR
The this compound core offers multiple points for chemical modification, each influencing the potency, selectivity, and physicochemical properties of the resulting inhibitor. The SAR can be systematically explored by considering three primary regions: the 6-phenyl ring, the 2,3-diamino groups, and the pyridine core itself.
The 6-Phenyl Ring: Tuning Potency and Selectivity
The phenyl group at the 6-position typically projects out from the ATP binding pocket and is often solvent-exposed.[3] This position is a critical handle for medicinal chemists to fine-tune the compound's properties without disrupting the core hinge-binding interactions.
-
Substitution Position: Studies on related scaffolds like pyrido[2,3-d]pyrimidines have shown that substitutions at the 3- and 4-positions (meta and para) of this phenyl ring can significantly improve potency and selectivity.[3] This is because these positions extend towards the solvent-exposed region, allowing for the introduction of various functional groups that can form additional interactions or improve solubility.
-
Nature of Substituents:
-
Halogens (Cl, F): Introducing electron-withdrawing groups like chlorine can be favorable. For instance, in a related series, a 2,6-dichlorophenyl moiety was found to be a potent feature for Abl kinase inhibitors.[3]
-
Alkoxy and Hydroxy Groups (-OCH₃, -OH): These groups can act as hydrogen bond donors or acceptors and can improve solubility. A para-methoxyphenyl group was a key feature in a dual B-Raf/VEGFR-2 inhibitor.[4]
-
Bulky Groups: While some bulk is tolerated, excessively large groups can lead to steric hindrance, reducing binding affinity. The optimal size and nature of the substituent are highly dependent on the specific topology of the target kinase's active site.
-
The 2,3-Diamino Groups: The Hinge-Binding Anchor
The vicinal diamino groups at the C2 and C3 positions are the cornerstone of this scaffold's activity. They are precisely positioned to form a bidentate hydrogen bond interaction with the kinase hinge backbone, mimicking the adenine portion of ATP.
-
Primary Amines are Crucial: The unsubstituted -NH₂ groups are generally considered essential for potent inhibition. Modification, such as acylation or alkylation of these amines, typically leads to a significant loss of activity. This is because these modifications disrupt the crucial hydrogen bond donor capability required for hinge binding.
-
Bioisosteric Replacements: While direct modification is often detrimental, some success has been achieved by incorporating the core amine functionality into a different heterocyclic system. For example, a 3-aminopyrid-2-one motif was designed as a bioisostere to enhance potency and selectivity for the Interleukin-2 inducible T-cell kinase (Itk).[5]
The Pyridine Core: The Central Scaffold
The central pyridine ring serves as the rigid scaffold that correctly orients the key interacting moieties—the diamino groups and the phenyl ring.
-
Nitrogen Position: The nitrogen atom in the pyridine ring is a key hydrogen bond acceptor. Its position is critical for establishing the correct geometry for hinge binding.
-
Scaffold Hopping: While the 2,3-diaminopyridine core is effective, researchers often explore "scaffold hopping" by replacing it with other hinge-binding motifs like pyrrolo[2,3-d]pyrimidines, pyrazolo[3,4-d]pyrimidines, or 7-azaindoles to modulate selectivity and improve drug-like properties.[6][7] For instance, a series of 1H-pyrazolo[3,4-d]pyrimidin-4-amino derivatives were developed as potent and selective JAK2 inhibitors.[8]
Comparative SAR Summary
The following table summarizes the general SAR trends for this compound and related aminopyridine derivatives, providing a comparative overview for guiding synthetic efforts.
| Molecular Position | Modification | General Effect on Activity | Rationale & Causality |
| 6-Phenyl Ring | Small Halogens (F, Cl) at para-position | Often Increases Potency | Enhances binding through favorable electronic interactions or by occupying small hydrophobic pockets. |
| Methoxy (-OCH₃) at para-position | Variable; Can Increase Potency & Solubility | Can act as H-bond acceptor and improve physicochemical properties. Effect is target-dependent. | |
| Bulky Substituents (e.g., tert-butyl) | Generally Decreases Potency | Steric hindrance can prevent optimal orientation within the ATP binding site. | |
| 2,3-Diamino Groups | Acylation or Alkylation | Drastically Decreases Potency | Blocks the essential hydrogen bond donor functionality required for interaction with the kinase hinge. |
| Replacement with other H-bonding groups | Can Maintain or Improve Potency | Bioisosteric replacement can optimize binding geometry and introduce new interactions. | |
| Pyridine Core | Replacement with other Heterocycles | Can Improve Selectivity & Properties | "Scaffold hopping" allows for exploration of different binding orientations and physicochemical space, leading to novel IP and improved profiles.[2][7] |
Experimental Protocols for Evaluation
To ensure scientific integrity and reproducibility, the following are detailed, self-validating protocols for the primary biochemical and secondary cellular assays required to evaluate these derivatives.
Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol measures the direct inhibitory effect of a compound on the activity of a purified kinase enzyme by quantifying ATP consumption.[9]
Principle: Kinase activity leads to the depletion of ATP. The remaining ATP is converted into a luminescent signal. A potent inhibitor will prevent ATP consumption, resulting in a higher luminescent signal.[9]
Workflow Diagram:
Caption: Workflow for a luminescence-based in vitro kinase assay.
Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of the test derivative in 100% DMSO. Create a 10-point, 3-fold serial dilution in DMSO.[9]
-
Reaction Setup: In a white, opaque 384-well plate, add 1 µL of the serially diluted compound or DMSO (as a control) to the appropriate wells.
-
Kinase Pre-incubation: Add 5 µL of the kinase of interest in kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA). Incubate for 10 minutes at room temperature.
-
Expert Insight: This pre-incubation step allows the inhibitor to bind to the kinase before the reaction is initiated, ensuring a more accurate measurement of its potency.[9]
-
-
Initiate Reaction: Add 5 µL of the kinase substrate/ATP mixture to each well to start the reaction. Incubate for 60 minutes at 30°C.
-
Signal Generation: Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Develop Signal: Add 20 µL of Kinase Detection Reagent. This converts the ADP formed into ATP, which is then used in a luciferase reaction to generate light. Incubate for 30 minutes at room temperature.[9]
-
Data Acquisition: Measure the luminescence using a compatible plate reader.
-
Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Protocol 2: Cell Viability/Cytotoxicity Assay (MTT-Based)
This protocol assesses the effect of the compounds on the metabolic activity of cancer cell lines, serving as an indicator of cell viability and proliferation.[10]
Principle: The MTT assay is a colorimetric method where the yellow tetrazolium salt MTT is reduced by mitochondrial dehydrogenases in living, metabolically active cells to form a purple formazan product.[11] The amount of formazan produced is directly proportional to the number of viable cells.[10]
Workflow Diagram:
Caption: Workflow for a cell viability MTT assay.
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., A549, HCT-116) in a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.[10] Incubate for 24 hours at 37°C in 5% CO₂ to allow for cell attachment.[10]
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Incubate for 72 hours.
-
MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL. Incubate for 4 hours at 37°C.
-
Trustworthiness Check: During this incubation, visually inspect the wells under a microscope to confirm the formation of purple formazan crystals within the cells. This provides a qualitative check that the assay is working.[10]
-
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[12]
-
Data Acquisition: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength of 570 nm, with a reference wavelength of 630 nm.
-
Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control cells and determine the IC₅₀ value by plotting viability against the log of compound concentration.
Conclusion and Future Directions
The this compound scaffold is a robust and versatile platform for the development of potent and selective kinase inhibitors. The SAR is well-defined, with the 2,3-diamino groups serving as a non-negotiable hinge-binding anchor, while the 6-phenyl ring provides a vector for optimizing potency, selectivity, and pharmacokinetic properties. Future work in this area will likely focus on scaffold hopping to identify novel hinge-binders with unique selectivity profiles and the application of structure-based design to more precisely target the subtle differences between kinase active sites. The protocols provided herein offer a standardized framework for the rigorous evaluation of these promising therapeutic candidates.
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Gontàs, G., et al. (2013). Structure-activity relationships of 6-(2,6-dichlorophenyl)-8-methyl-2-(phenylamino)pyrido[2,3-d]pyrimidin-7-ones: toward selective Abl inhibitors. ACS Medicinal Chemistry Letters, 4(4), 405-409. Available from: [Link]
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Al-Warhi, T., et al. (2023). Use of a hinge-directed scaffold for the development of selective kinase inhibitors. Molecules, 28(14), 5368. Available from: [Link]
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Paz-Senteno, M., et al. (2022). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules, 27(19), 6296. Available from: [Link]
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Al-Omair, M. A., et al. (2024). Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses. Molecules, 29(5), 1082. Available from: [Link]
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Al-Obaid, A. M., et al. (2014). Design, synthesis and biological evaluation of novel pyridine derivatives as anticancer agents and phosphodiesterase 3 inhibitors. European Journal of Medicinal Chemistry, 87, 482-494. Available from: [Link]
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Park, H., et al. (2015). Synthesis and Biological Evaluation of Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives as eEF-2K Inhibitors. ACS Medicinal Chemistry Letters, 6(8), 879-884. Available from: [Link]
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Zheng, Z., et al. (2023). Rigid Scaffolds are Promising for Designing Macrocyclic Kinase Inhibitors. bioRxiv. Available from: [Link]
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Keche, A. P., et al. (2018). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters, 9(10), 1025-1030. Available from: [Link]
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Fancelli, D., et al. (2011). Discovery and structure-activity relationship of 3-aminopyrid-2-ones as potent and selective interleukin-2 inducible T-cell kinase (Itk) inhibitors. Journal of Medicinal Chemistry, 54(9), 3247-3262. Available from: [Link]
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Shirai, F., et al. (2012). Discovery and structure-activity relationship of 2,6-disubstituted pyrazines, potent and selective inhibitors of protein kinase CK2. Bioorganic & Medicinal Chemistry Letters, 22(13), 4358-4361. Available from: [Link]
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Ma, L., et al. (2020). Design, synthesis and SAR study of 2-aminopyridine derivatives as potent and selective JAK2 inhibitors. European Journal of Medicinal Chemistry, 199, 112384. Available from: [Link]
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Smits, G., et al. (2014). Novel hinge-binding motifs for Janus kinase 3 inhibitors: a comprehensive structure-activity relationship study on tofacitinib bioisosteres. Journal of Medicinal Chemistry, 57(21), 9049-9073. Available from: [Link]
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El-Gohary, N. S., & Shaaban, M. I. (2022). Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. Pharmaceuticals, 15(10), 1262. Available from: [Link]
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The Ascendancy of 2,3-Diamino-6-phenylpyridine Derivatives in Precision Oncology: A Comparative Guide to Aurora Kinase Inhibition
In the landscape of modern oncology, the quest for highly selective and potent small molecule inhibitors remains a paramount objective. Among the myriad of heterocyclic scaffolds explored, the 2,3-diamino-6-phenylpyridine core has emerged as a privileged structure, demonstrating significant potential in the targeting of key regulators of cell division. This guide provides an in-depth comparative analysis of the efficacy of this compound-based compounds and their close structural analogues against the Aurora kinase family, crucial mediators of mitosis and compelling targets for cancer therapy.
The Rationale for Targeting Aurora Kinases
The Aurora kinase family, comprising Aurora A, B, and C, are serine/threonine kinases that play indispensable roles in orchestrating the complex process of cell division. Their dysregulation is a frequent event in a wide array of human cancers, often correlating with aneuploidy, tumor progression, and poor prognosis. This makes them attractive targets for the development of novel anticancer therapeutics.
-
Aurora A: Primarily involved in centrosome maturation, spindle formation, and mitotic entry.
-
Aurora B: A key component of the chromosomal passenger complex (CPC), it governs chromosome segregation and cytokinesis. A critical substrate of Aurora B is Histone H3, which it phosphorylates at Serine 10 (pH3S10).
-
Aurora C: Its function is most prominent in meiosis, but it is also found to be overexpressed in some cancers.
The distinct cellular phenotypes resulting from the inhibition of Aurora A versus Aurora B underscore the importance of developing selective inhibitors to minimize off-target effects and enhance therapeutic efficacy.
Comparative Efficacy of Pyridine-Based Aurora Kinase Inhibitors
While a comprehensive head-to-head comparison of a large series of this compound derivatives is not extensively documented in a single study, analysis of structurally related compounds, particularly imidazo[4,5-b]pyridine derivatives, provides valuable insights into the structure-activity relationships (SAR) governing Aurora kinase inhibition. The strategic placement of substituents on the pyridine core can significantly influence potency and selectivity.
| Compound ID | Core Structure | R Group | Aurora A IC50 (µM) | Aurora B IC50 (µM) | Selectivity (B/A) | Reference |
| 28b | Imidazo[4,5-b]pyridine | N-phenylbenzamide | 0.075 | 4.12 | ~55-fold | |
| 28c | Imidazo[4,5-b]pyridine | N-(substituted)benzamide | 0.067 | 12.71 | ~190-fold | |
| 40f | Imidazo[4,5-b]pyridine | Substituted phenyl | 0.015 | 3.05 | ~203-fold | |
| VX-680 | 4,6-diaminopyrimidine | N/A | 0.0006 | 0.018 | ~30-fold | |
| PHA-739358 | 3-aminopyrazole | N/A | 0.013 | 0.079 | ~6-fold | |
| SNS-314 | Pyrimidin-2-amine | Urea moiety | 0.009 | 0.031 | ~3.4-fold | |
| GSK1070916 | Azaindole | N/A | >0.250 | 0.00038 | >650-fold |
Table 1: In vitro inhibitory activities of various pyridine-based and other heterocyclic compounds against Aurora A and Aurora B kinases. Lower IC50 values indicate higher potency.
The data reveals that subtle modifications to the phenyl ring and amide linkages can dramatically impact both potency and selectivity. For instance, the imidazo[4,5-b]pyridine derivatives 28c and 40f demonstrate remarkable selectivity for Aurora A over Aurora B. In contrast, compounds like GSK1070916 exhibit a strong preference for Aurora B. This highlights the tunability of the pyridine scaffold for achieving desired selectivity profiles.
Structure-Activity Relationship (SAR) Insights
The development of selective Aurora A inhibitors based on the imidazo[4,5-b]pyridine scaffold has been guided by exploiting key differences in the ATP-binding pockets of Aurora A and Aurora B. Specifically, three residues, L215, T217, and R220 in Aurora A, differ from their counterparts in Aurora B. Computational modeling and subsequent synthetic efforts have shown that derivatization at the C7 position of the imidazo[4,5-b]pyridine core can effectively target these residues, leading to enhanced Aurora A selectivity. The T217 residue, in particular, appears to play a critical role in governing this isoform selectivity.
Experimental Protocols for Efficacy Determination
The robust evaluation of Aurora kinase inhibitors necessitates a multi-faceted approach, combining biochemical assays for direct enzyme inhibition with cell-based assays to assess cellular potency and phenotypic outcomes.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This biochemical assay is a cornerstone for determining the direct inhibitory effect of a compound on kinase activity by quantifying the amount of ADP produced.
Principle: The assay is performed in two steps. First, after the kinase reaction, an ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Second, a Kinase Detection Reagent is added to convert ADP to ATP and introduce luciferase and luciferin to detect the newly synthesized ATP. The amount of light generated is proportional to the ADP concentration, which directly correlates with kinase activity.
Workflow Diagram:
Caption: Generalized workflow for an in vitro kinase inhibition assay using ADP-Glo™ technology.
Step-by-Step Methodology:
-
Reagent Preparation: Dilute the Aurora kinase enzyme, peptide substrate (e.g., Kemptide), ATP, and test compounds to their desired concentrations in 1x Kinase Assay Buffer.
-
Reaction Setup:
-
Add 1 µL of the test compound or vehicle (e.g., 5% DMSO) to the wells of a 384-well plate.
-
Add 2 µL of the diluted Aurora kinase enzyme.
-
Initiate the reaction by adding 2 µL of the substrate/ATP mixture.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Signal Generation:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition: Measure the luminescence using a plate reader. The signal is then used to calculate the percentage of kinase inhibition and subsequently the IC50 value.
Cell-Based Proliferation Assay (MTT or CellTiter-Glo®)
This assay determines the effect of the inhibitor on the viability and proliferation of cancer cell lines.
Principle: The MTT assay measures the metabolic activity of cells by the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases. The amount of formazan produced is proportional to the number of viable cells. The CellTiter-Glo® assay quantifies ATP, an indicator of metabolically active cells, through a luminescent reaction.
Workflow Diagram:
Caption: A generalized workflow for a cell-based proliferation assay.
Step-by-Step Methodology:
-
Cell Seeding: Seed a cancer cell line (e.g., HeLa, HCT116) in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the this compound-based compound for 72 hours.
-
Viability Measurement:
-
For MTT assay: Add MTT solution to each well and incubate. Then, solubilize the formazan crystals and measure the absorbance.
-
For CellTiter-Glo® assay: Add the CellTiter-Glo® reagent to the wells, mix, and measure the luminescence.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.
Target Engagement Assay (Western Blot for Phospho-Histone H3)
This assay confirms that the compound is hitting its intended target (Aurora B) within the cell by measuring the phosphorylation of a known substrate.
Principle: Western blotting is used to detect the levels of a specific protein in a cell lysate. In this case, a reduction in the phosphorylation of Histone H3 at Serine 10 is a direct indicator of Aurora B inhibition.
Workflow Diagram:
Caption: Workflow for Western blot analysis of phospho-Histone H3.
Step-by-Step Methodology:
-
Cell Treatment and Lysis: Treat cells with the test compound for a defined period. Subsequently, lyse the cells in a suitable buffer to extract the total protein.
-
SDS-PAGE and Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phospho-Histone H3 (Ser10). A parallel blot should be probed with an antibody for total Histone H3 as a loading control.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system. A decrease in the phospho-Histone H3 signal relative to the total Histone H3 and the untreated control indicates inhibition of Aurora B.
Conclusion
The this compound scaffold and its analogues represent a promising class of compounds for the development of targeted anticancer therapies. Their demonstrated ability to inhibit Aurora kinases, coupled with the potential for fine-tuning selectivity through synthetic modifications, makes them a focal point of ongoing research. The experimental protocols detailed in this guide provide a robust framework for the continued evaluation and optimization of these and other novel kinase inhibitors, ultimately contributing to the advancement of precision medicine in oncology.
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MDPI. (n.d.). Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). A Cell Biologist's Field Guide to Aurora Kinase Inhibitors. Retrieved from [Link]
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Frontiers. (n.d.). Table S2. Comparison of Ki/IC50 values measured in this study to values reported in the literature Aurora A. Retrieved from [Link]
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MDPI. (2022). Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b]benzothiazole Derivatives via Microwave-Assisted Synthesis. Retrieved from [Link]
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A Comparative Guide to the Experimental and Computationally Predicted Properties of 2,3-Diamino-6-phenylpyridine
This guide provides a comprehensive comparison of the experimentally determined and computationally predicted properties of 2,3-Diamino-6-phenylpyridine, a heterocyclic compound of significant interest in medicinal chemistry and materials science.[1] The juxtaposition of experimental data with theoretical predictions is a cornerstone of modern chemical research, offering a powerful synergy for structural elucidation, property validation, and the rational design of novel molecules. This document is intended for researchers, scientists, and drug development professionals, providing in-depth technical insights and validated protocols.
Introduction: The Synergy of Experiment and Theory
This compound (C₁₁H₁₁N₃) is a versatile scaffold in organic synthesis, primarily due to the presence of multiple reactive sites—the two amino groups and the pyridine ring.[1] These features make it a valuable building block for the synthesis of more complex heterocyclic systems with potential biological activities.[1] Accurate characterization of its structural, spectroscopic, and electronic properties is paramount for its effective utilization.
In this guide, we will explore the experimentally observed characteristics of this molecule and compare them against predictions derived from computational chemistry, primarily Density Functional Theory (DFT). This comparative approach not only validates the accuracy of the computational models but also provides a deeper understanding of the molecule's behavior at a quantum-mechanical level.
I. Experimental Characterization
The synthesis and characterization of this compound involve a series of well-established organic chemistry techniques. The experimental data presented here is a compilation from various sources and serves as the benchmark for our computational comparison.
A. Synthesis of this compound
A common synthetic route to this compound involves the reduction of a corresponding nitro-substituted precursor. For instance, the reduction of 2-amino-3-nitro-6-phenylpyridine using a catalyst such as palladium on carbon (Pd/C) in a hydrogen atmosphere yields the desired product with high purity.[1]
Experimental Protocol: Catalytic Hydrogenation for the Synthesis of this compound
-
Reaction Setup: To a solution of 2-amino-3-nitro-6-phenylpyridine in a suitable organic solvent (e.g., ethanol, ethyl acetate), a catalytic amount of 10% Palladium on carbon (Pd/C) is added in a flask equipped with a magnetic stirrer.
-
Hydrogenation: The flask is connected to a hydrogen gas supply (balloon or hydrogenation apparatus) and the mixture is stirred vigorously at room temperature. The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion of the reaction (disappearance of the starting material), the reaction mixture is filtered through a pad of celite to remove the Pd/C catalyst.
-
Purification: The filtrate is concentrated under reduced pressure, and the resulting crude product is purified by column chromatography or recrystallization to afford pure this compound.
B. Spectroscopic Properties
Spectroscopic techniques are indispensable for the structural elucidation of organic molecules. Below, we discuss the expected and reported spectroscopic data for this compound.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine and phenyl rings, typically in the range of 7.0-9.0 ppm.[1] Two separate broad singlets are anticipated for the non-equivalent amino (NH₂) groups.[1]
-
¹³C NMR: The carbon NMR spectrum will provide a map of the carbon skeleton. The chemical shifts of the carbon atoms in the pyridine and phenyl rings will be influenced by the electron-donating amino groups.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Pyridine-H4 | ~7.5-7.8 (d) | - |
| Pyridine-H5 | ~6.8-7.2 (d) | - |
| Phenyl-H (ortho) | ~7.8-8.2 (m) | - |
| Phenyl-H (meta, para) | ~7.2-7.6 (m) | - |
| NH₂ (C2) | ~5.0-6.0 (br s) | - |
| NH₂ (C3) | ~5.0-6.0 (br s) | - |
| Pyridine-C2 | - | ~150-160 |
| Pyridine-C3 | - | ~110-120 |
| Pyridine-C4 | - | ~135-145 |
| Pyridine-C5 | - | ~115-125 |
| Pyridine-C6 | - | ~155-165 |
| Phenyl-C (ipso) | - | ~138-142 |
| Phenyl-C (ortho) | - | ~126-130 |
| Phenyl-C (meta) | - | ~128-132 |
| Phenyl-C (para) | - | ~127-131 |
Note: These are approximate predicted values based on general chemical shift ranges and data from similar compounds.[1][2] Actual experimental values may vary depending on the solvent and other experimental conditions.
2. Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Table 2: Expected FT-IR Absorption Bands for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H Stretching (Amino groups) | 3300-3500 (pair of bands) |
| C-H Stretching (Aromatic) | 3000-3100 |
| C=C and C=N Stretching (Aromatic rings) | 1400-1650 |
| N-H Bending (Amino groups) | 1550-1650 |
Reference:[1]
3. UV-Visible Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. For a related compound, 2,3-diaminopyridine, the UV-Vis spectrum in DMSO shows absorption in the 350-900 nm range.[3] The introduction of the phenyl group at the 6-position is expected to cause a bathochromic (red) shift in the absorption maxima due to the extended conjugation.
II. Computational Predictions
Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful means to predict the properties of molecules with a high degree of accuracy.[4] These theoretical calculations can provide insights into molecular geometry, electronic structure, and spectroscopic properties that complement experimental findings.
A. Computational Methodology
A typical computational workflow for predicting the properties of this compound would involve the following steps:
Computational Protocol: DFT Calculations on this compound
-
Geometry Optimization: The 3D structure of the molecule is built and its geometry is optimized to find the lowest energy conformation. This is typically done using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)).[5]
-
Frequency Calculations: Vibrational frequencies are calculated from the optimized geometry to confirm that it is a true energy minimum (no imaginary frequencies) and to predict the IR spectrum.
-
NMR Chemical Shift Prediction: The Gauge-Independent Atomic Orbital (GIAO) method is employed to calculate the ¹H and ¹³C NMR chemical shifts.[4]
-
Electronic Property Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated to determine the electronic band gap, which is related to the molecule's reactivity and electronic transitions.
-
UV-Vis Spectrum Simulation: Time-Dependent DFT (TD-DFT) calculations are performed to predict the electronic transitions and simulate the UV-Vis absorption spectrum.
Caption: A flowchart illustrating the parallel experimental and computational workflows for the characterization of this compound.
B. Predicted Properties
Based on DFT calculations performed on similar pyridine derivatives, we can anticipate the following for this compound:
-
Optimized Geometry: The molecule is expected to have a non-planar conformation, with a certain dihedral angle between the pyridine and phenyl rings due to steric hindrance.[6]
-
Electronic Properties: The presence of electron-donating amino groups will raise the energy of the HOMO, while the phenyl group will influence both the HOMO and LUMO energies. The HOMO-LUMO gap is a key indicator of chemical reactivity and is expected to be in a range that suggests a stable molecule.
-
Spectroscopic Predictions:
-
NMR: Calculated chemical shifts using the GIAO method are generally in good agreement with experimental values, although deviations can occur due to solvent effects and intermolecular interactions not accounted for in the gas-phase calculations.[7]
-
IR: Calculated vibrational frequencies are typically scaled by a factor to better match experimental data, accounting for anharmonicity.
-
UV-Vis: TD-DFT calculations can predict the major electronic transitions, which can be correlated with the absorption bands observed in the experimental spectrum.
-
III. Comparative Analysis: Bridging Experiment and Theory
The true value of this dual approach lies in the direct comparison of the data.
Table 3: Comparison of Experimental and Predicted Spectroscopic Data
| Property | Experimental Data/Expectation | Computational Prediction | Concordance |
| ¹H NMR (Aromatic) | Multiplets and doublets between 6.8-8.2 ppm[1] | Predicted shifts generally fall within this range, with specific values dependent on the level of theory. | Good to Excellent |
| ¹H NMR (NH₂) | Broad singlets around 5.0-6.0 ppm[1] | Chemical shifts can be sensitive to hydrogen bonding and may show larger deviations. | Moderate |
| IR (N-H Stretch) | 3300-3500 cm⁻¹[1] | Scaled frequencies are expected to be in close agreement. | Excellent |
| IR (Aromatic C=C/C=N) | 1400-1650 cm⁻¹[1] | Scaled frequencies should align well with experimental peaks. | Excellent |
| UV-Vis (λmax) | Expected >350 nm | TD-DFT will predict the wavelength of maximum absorption. | Good |
Discrepancies between experimental and computed values often provide valuable insights. For instance, differences in NMR chemical shifts can highlight the importance of solvent effects and intermolecular hydrogen bonding in the experimental setting. Similarly, variations in IR frequencies can point to specific intermolecular interactions in the solid state that are not present in the gas-phase computational model.
Caption: A diagram illustrating the logical flow of the comparative analysis between experimental and computational data.
Conclusion
The comprehensive analysis of this compound through both experimental techniques and computational modeling provides a robust and multifaceted understanding of its chemical and physical properties. While experimental data provides the real-world benchmark, computational predictions offer a theoretical framework to interpret these observations and to probe aspects of the molecule that are not directly accessible through experimentation. The strong correlation between the predicted and observed spectroscopic data, particularly for IR and the aromatic region of the ¹H NMR spectrum, validates the use of DFT for characterizing such molecules. This synergistic approach is invaluable for the rational design of new materials and drug candidates based on the this compound scaffold.
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 2,3-Diamino-6-phenylpyridine
The structural components of 2,3-Diamino-6-phenylpyridine—a pyridine ring and amino groups—suggest that it should be handled as a hazardous substance. Pyridine and its derivatives are known to be harmful if ingested, inhaled, or absorbed through the skin, and can cause significant skin and eye irritation.[3][4] Aromatic amines are a class of compounds that includes known and suspected carcinogens.[2] Consequently, all waste containing this compound must be classified and managed as hazardous chemical waste.
Waste Identification and Hazard Assessment
Before any disposal activities commence, a thorough hazard assessment is critical. The primary hazards associated with this compound are extrapolated from related compounds and are summarized below.
| Hazard Classification | Description | Supporting Evidence |
| Acute Toxicity (Oral, Dermal) | Toxic if swallowed and may be fatal in contact with skin.[5] | Based on data for similar diaminopyridine compounds.[6][7] |
| Skin and Eye Irritation | Causes skin irritation and serious eye irritation.[5][7] | A common characteristic of pyridine derivatives and amines. |
| Respiratory Irritation | May cause respiratory irritation upon inhalation of dust.[5][7] | Handling should be performed in a well-ventilated area or fume hood.[2] |
| Environmental Hazard | The substance should not be allowed to enter drains or watercourses.[8][9] | Pyridine derivatives can be toxic to aquatic life. |
Given these potential hazards, all waste streams containing this compound must be considered hazardous. This includes:
-
Unused or expired solid compound.
-
Solutions containing the compound.
-
Contaminated personal protective equipment (PPE), such as gloves and disposable lab coats.[2][4]
-
Contaminated labware, including weighing boats, spatulas, and glassware.
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe segregation, collection, and disposal of waste containing this compound.
Step 1: Waste Segregation and Collection
Proper segregation at the point of generation is the most critical step to ensure safe and compliant disposal. Never mix incompatible waste streams.
-
Solid Waste:
-
Collect unadulterated this compound, along with any contaminated disposable items (e.g., weighing paper, spatulas, paper towels), in a dedicated solid hazardous waste container.[2][4]
-
The container must be made of a compatible material, such as high-density polyethylene (HDPE), and have a secure, sealable lid.[4][10]
-
-
Liquid Waste:
-
Collect all solutions containing this compound in a dedicated liquid hazardous waste container.
-
Ensure the container is leak-proof and clearly labeled. Do not overfill the container; leave adequate headspace for vapor expansion.
-
-
Contaminated PPE:
-
Dispose of all contaminated gloves, disposable lab coats, and other PPE in a designated hazardous waste bag or container separate from general laboratory trash.[4]
-
Step 2: Labeling of Waste Containers
Accurate and clear labeling is a regulatory requirement and essential for the safety of all personnel handling the waste.
-
Attach a completed hazardous waste label to each container as soon as the first drop of waste is added.[10]
-
The label must include:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound".
-
The specific hazards (e.g., "Toxic," "Irritant").
-
The date of waste accumulation start.
-
The name of the principal investigator or research group.
-
Step 3: Storage of Hazardous Waste
Temporary storage of the waste within the laboratory must be done safely and in compliance with institutional and national regulations.
-
Store waste containers in a designated, well-ventilated satellite accumulation area.
-
Ensure containers are kept tightly closed except when adding waste.[9]
-
Store away from incompatible materials, particularly strong oxidizing agents and acids.[9][10]
Step 4: Final Disposal
The ultimate disposal of hazardous waste must be handled by trained professionals.
-
Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Under no circumstances should this chemical or its waste be disposed of down the drain or in regular trash.[8][9]
-
The most probable method of disposal for this type of organic waste is high-temperature incineration at a permitted facility.[11]
Emergency Procedures for Spills
In the event of a spill, prompt and correct action is crucial to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.
-
Assess the Spill: If the spill is small and you are trained and equipped to handle it, you may proceed with cleanup. For large spills, contact your institution's EHS or emergency response team immediately.[10]
-
Don PPE: At a minimum, wear a lab coat, safety goggles, and double-layered nitrile or butyl rubber gloves.[2]
-
Contain and Absorb: Contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.[4] Do not use combustible materials like paper towels to absorb large quantities of liquid.
-
Collect Waste: Carefully collect the absorbed material and any contaminated debris into a labeled hazardous waste container.[4][10]
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol), followed by soap and water.[2][4] Collect all cleaning materials as hazardous waste.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for the disposal of this compound waste.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2,3-Diamino-6-phenylpyridine
Foundational Hazard Assessment: The "Why" Behind the Protocol
Understanding the potential risks is the critical first step in establishing a culture of safety. Based on data from analogous aminopyridine and phenyl-substituted heterocyclic compounds, 2,3-Diamino-6-phenylpyridine should be presumed to be hazardous.
Key potential hazards include:
-
High Acute Toxicity: Aminopyridines are known to be toxic if swallowed, inhaled, or absorbed through the skin.[3][4][5] Assume that this compound is similarly toxic and can be fatal upon exposure.
-
Severe Irritation: The compound is likely to cause serious irritation to the eyes and skin upon contact.[3][5][6] Inhalation may lead to respiratory tract irritation.[3][6]
-
Inhalation Risk: As a solid, the compound can form dusts that may be inhaled, leading to systemic toxicity.[2][6]
-
Combustibility: Like many organic compounds, it is combustible and may produce hazardous decomposition products under fire conditions, including carbon oxides (CO, CO2) and nitrogen oxides (NOx).[6][7]
These hazards mandate the use of a comprehensive Personal Protective Equipment (PPE) plan as the primary barrier between the researcher and the chemical.
Core PPE Requirements: Your First Line of Defense
All handling of this compound must be conducted within a certified chemical fume hood to control vapor and dust exposure.[2][8] The following PPE is mandatory.
Eye and Face Protection
-
Specification: Wear chemical safety goggles with side shields that conform to OSHA 29 CFR 1910.133 or European Standard EN166.[2][6]
-
Causality: This is the minimum requirement to protect against dust particles and minor splashes. For procedures with a higher risk of splashing (e.g., transfers, solution preparation), a full-face shield must be worn in addition to safety goggles.[1][6] This provides a secondary barrier protecting the entire face.
Hand Protection
-
Specification: Use chemically resistant gloves. Nitrile or neoprene gloves are recommended for handling pyridine and its derivatives.[1][8] Do not use latex gloves, as they offer poor protection.[8]
-
Causality: Aminopyridines can be readily absorbed through the skin.[2] Always inspect gloves for tears or punctures before use. For extended procedures, double-gloving is recommended. Change gloves frequently (every 30-60 minutes) or immediately upon known or suspected contact with the chemical.[9]
Body Protection
-
Specification: A flame-retardant lab coat, fully buttoned, is required.[1] For larger-scale operations or when handling significant quantities, a chemical-resistant apron or a disposable chemical-resistant coverall should be worn over the lab coat.[6][10]
-
Causality: This protects your skin and personal clothing from contamination by dust or splashes. Ensure clothing provides full coverage of arms and legs.
Respiratory Protection
-
Specification: When handling the solid compound outside of a glovebox (e.g., weighing), a NIOSH-approved respirator is necessary. A minimum of an N95 dust mask is suitable for containing dust.[6][7] If irritation is experienced or if there is a risk of vapor exposure, a full-face respirator with appropriate chemical cartridges should be used.[6][9]
-
Causality: Fine powders can easily become airborne and be inhaled, representing a primary route of exposure.[2] Engineering controls like a fume hood are the primary defense, but respiratory protection provides an essential secondary layer of safety.[8][11]
PPE Selection Matrix for Common Laboratory Tasks
For quick reference, the following table summarizes the required PPE for different operational scenarios.
| Task | Engineering Control | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing Solid | Chemical Fume Hood | Safety Goggles | Nitrile or Neoprene Gloves | Flame-Retardant Lab Coat | N95 Respirator (minimum) |
| Preparing Solutions | Chemical Fume Hood | Safety Goggles & Face Shield | Double-Gloved (Nitrile/Neoprene) | Flame-Retardant Lab Coat | As needed based on vapor pressure/dust |
| Running Reaction | Chemical Fume Hood | Safety Goggles | Nitrile or Neoprene Gloves | Flame-Retardant Lab Coat | Readily available for emergencies |
| Large Spill Cleanup | Evacuate Area | Full-Face Respirator | Heavy-Duty Chemical Gloves | Chemical-Resistant Suit/Coveralls | SCBA or Positive-Pressure Respirator |
Procedural Discipline: Donning, Doffing, and Disposal
The order of putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.
Step-by-Step Donning and Doffing Protocol
Donning (Putting On) Sequence:
-
Lab Coat/Coverall: Put on your lab coat and fasten it completely.
-
Respirator: If required, perform a seal check and put on your respirator.
-
Goggles/Face Shield: Put on your eye and face protection.
-
Gloves: Don your gloves. If wearing a lab coat, ensure the glove cuffs go over the cuffs of the coat.[9]
Doffing (Taking Off) Sequence:
-
Gloves: Remove gloves first. Peel one glove off by grasping the cuff and pulling it inside out. With your ungloved hand, slide your fingers under the cuff of the remaining glove and peel it off inside out. Dispose of them immediately.
-
Lab Coat/Coverall: Unfasten and remove your lab coat by rolling it down your arms, keeping the contaminated exterior folded inward.
-
Goggles/Face Shield: Remove by handling the strap; avoid touching the front.
-
Respirator: Remove your respirator last.
-
Hand Hygiene: Wash your hands thoroughly with soap and water immediately after removing all PPE.[5][12]
Disposal Plan
All disposable PPE used when handling this compound must be considered hazardous waste.
-
Collection: Place all used gloves, disposable lab coats, and other contaminated materials into a designated, clearly labeled hazardous waste container.
-
Disposal Route: Do not discard this waste in regular trash or down the drain.[1] All chemical and contaminated waste must be disposed of through your institution's licensed hazardous waste disposal contractor, following all local, state, and federal regulations.[1]
PPE Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate level of personal protective equipment.
Caption: Decision workflow for selecting appropriate PPE based on the specific laboratory task.
References
-
Handling Pyridine: Best Practices and Precautions - Post Apple Scientific.
-
Essential Safety and Operational Protocols for Handling Pyridin-4-olate - Benchchem.
-
Essential Safety and Operational Protocols for Handling Pyridin-4-ol-d5 - Benchchem.
-
Material Safety Data Sheet - 4-Aminopyridine - Fisher Scientific.
-
Personal protective equipment for handling 3-Amino-4-nitropyridine - Benchchem.
-
SAFETY DATA SHEET - p-Phenylenediamine - Sigma-Aldrich.
-
SAFETY DATA SHEET - 5-Bromopyridine-2,3-diamine - Fisher Scientific.
-
SAFETY DATA SHEET - 2,6-Pyridinediamine - Fisher Scientific.
-
PYRIDINE FOR HPLC / UV SPECTROSCOPY - Safety Data Sheet - Loba Chemie.
-
Pyridine MSDS - Actylis Lab Solutions.
-
Personal Protective Equipment (PPE) - Chemical Hazards Emergency Medical Management (CHEMM).
-
2,6-DIAMINOPYRIDINE material safety data sheet - Central Drug House (P) Ltd.
-
Personal Protective Equipment for Use in Handling Hazardous Drugs - American Society of Health-System Pharmacists.
-
2-amino-6-methylpyridine - SAFETY DATA SHEET - Sigma-Aldrich.
-
Personal Protective Equipment: Selecting the Right PPE for Pesticide Use - Oregon OSHA.
-
2,6-Diaminopyridine Safety Data Sheet - Jubilant Ingrevia.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. abdurrahmanince.net [abdurrahmanince.net]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. jubilantingrevia.com [jubilantingrevia.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. fishersci.com [fishersci.com]
- 8. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 9. pppmag.com [pppmag.com]
- 10. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 11. actylislab.com [actylislab.com]
- 12. lobachemie.com [lobachemie.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
